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Butyl 4-bromobutanoate Documentation Hub

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  • Product: Butyl 4-bromobutanoate
  • CAS: 3540-75-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Butyl 4-Bromobutanoate as a Bifunctional Synthon in Drug Discovery

Executive Summary Butyl 4-bromobutanoate —specifically the tert-butyl isomer (CAS: 110661-91-1)—represents a critical class of bifunctional linkers in modern medicinal chemistry.[1] Unlike simple alkyl halides, this mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 4-bromobutanoate —specifically the tert-butyl isomer (CAS: 110661-91-1)—represents a critical class of bifunctional linkers in modern medicinal chemistry.[1] Unlike simple alkyl halides, this molecule possesses a "dual personality": it acts as a robust electrophile at the


-carbon while simultaneously carrying a masked carboxylic acid protected by a steric bulk (tert-butyl group).

This guide addresses the structural nuance often overlooked in general catalogs: the distinction between the generic n-butyl isomer (used in bulk polymerizations) and the tert-butyl isomer (essential for orthogonal protection strategies in peptide and peptidomimetic synthesis). The following protocols and data focus on the high-value tert-butyl 4-bromobutanoate variant, with comparative notes on the n-butyl analog where relevant.

Part 1: Physicochemical Profile[2][3]

The utility of tert-butyl 4-bromobutanoate lies in its lipophilicity and the specific stability profile of the tert-butyl ester, which resists nucleophilic attack better than methyl or ethyl esters but cleaves readily under acidic conditions (e.g., TFA).

Table 1: Comparative Chemical Specifications
Propertytert-Butyl 4-bromobutanoate (Target)n-Butyl 4-bromobutanoate (Generic)Ethyl 4-bromobutanoate (Reference)
CAS Number 110661-91-1 3540-75-82969-81-5
Formula C

H

BrO

C

H

BrO

C

H

BrO

Mol.[2][3][4][5][6][7][8][9][10] Weight 223.11 g/mol 223.11 g/mol 195.05 g/mol
Physical State Colorless to pale yellow liquidColorless liquidColorless liquid
Boiling Point 72°C @ 0.68 mmHg~95-100°C @ 10 mmHg (est)80-82°C @ 10 mmHg
Density 1.25 g/mL~1.28 g/mL1.363 g/mL
Solubility DCM, THF, EtOAc (Hydrophobic)DCM, THFDCM, THF, Alcohols
Key Stability Acid-labile (TFA cleavable)Base-labile (Saponifiable)Base-labile

Critical Note on Isomers: Researchers must verify the CAS before procurement. The tert-butyl ester provides orthogonal protection (stable to base, cleaved by acid), whereas the n-butyl ester requires harsh basic hydrolysis (LiOH/NaOH) to reveal the acid, which may racemize sensitive chiral centers in complex drugs.

Part 2: Synthetic Routes & Production Protocol

The synthesis of tert-butyl 4-bromobutanoate requires specific conditions to prevent the elimination of the bromine (forming lactones) or premature cleavage of the acid-sensitive ester.

Protocol: Magnesium Sulfate-Mediated Esterification

Source Grounding: Adapted from optimized procedures for acid-sensitive esters (e.g., ChemicalBook Synthesis Data).

Rationale: Standard Fischer esterification (refluxing acid) often fails with tert-butanol due to steric hindrance and the tendency of t-BuOH to dehydrate to isobutylene. This protocol uses MgSO


 as a desiccant and mild H

SO

catalysis to drive the equilibrium at room temperature.
Reagents:
  • 4-Bromobutyric acid (1.0 eq)[5][7]

  • tert-Butanol (5.0 eq)

  • Magnesium Sulfate (MgSO

    
    , anhydrous, 4.0 eq)
    
  • Sulfuric Acid (H

    
    SO
    
    
    
    , conc., catalytic, 0.1 eq)[11]
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve 4-bromobutyric acid in anhydrous DCM (10 mL per gram of acid).
    
  • Addition: Add anhydrous MgSO

    
     followed by tert-butanol. The excess alcohol acts as both reactant and solvent modifier.
    
  • Catalysis: Add concentrated H

    
    SO
    
    
    
    dropwise. Caution: Exothermic.
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 48 hours.

    • Why RT? Heating promotes the elimination of HBr to form

      
      -butyrolactone or the elimination of the tert-butyl group.
      
  • Quenching: Slowly add saturated aqueous NaHCO

    
     until pH is neutral (pH 7-8). This neutralizes the catalyst and prevents acid-catalyzed hydrolysis during workup.
    
  • Extraction: Separate organic phase. Wash aqueous phase with DCM (2x). Combine organics.

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Isolation: Purify via silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromobutyric Acid (Precursor) Process Stir @ 25°C 48 Hours (Kinetic Control) Start->Process Dissolve in DCM Reagents tert-Butanol (5 eq) MgSO4 (Desiccant) H2SO4 (Cat.) Reagents->Process Add Dropwise Quench NaHCO3 Quench (pH Neutralization) Process->Quench Complete Conversion Product tert-Butyl 4-bromobutanoate (Purified Liquid) Quench->Product Extraction & Column

Figure 1: Kinetic control strategy for synthesizing tert-butyl 4-bromobutanoate without inducing lactonization.

Part 3: Reactivity & Mechanistic Insight

The molecule serves as a C4 Homologation Reagent . Its value in drug discovery stems from its ability to extend carbon chains by four units while terminating in a protected carboxylate.

The "Gamma-Halogen" Effect

The bromine atom is located at the


-position relative to the carbonyl. This distance is chemically significant:
  • Cyclization Risk: Upon deprotection of the ester, the free acid can displace the bromine intramolecularly to form

    
    -butyrolactone. This is a common side reaction if pH is not controlled.
    
  • Pyrrolidine Synthesis: When reacted with primary amines, the amine first displaces the bromide (SN2), and subsequent heating or catalysis can force cyclization to form pyrrolidin-2-ones (lactams).

Divergent Synthesis Pathways

The tert-butyl group allows for Orthogonal Reactivity . You can modify the alkyl bromide end without touching the ester, or cleave the ester without touching the bromide (if done carefully).

Reactivity Core tert-Butyl 4-bromobutanoate Linker Amino-Ester Linker (Linear) Core->Linker SN2 Displacement (Mild Base) FreeAcid 4-Bromobutyric Acid (Deprotected) Core->FreeAcid Deprotection Click Azido-Ester (Click Chemistry Handle) Core->Click SN2 Substitution Amine Primary Amine (R-NH2) Amine->Core Acid TFA / DCM (Acidolysis) Acid->Core Azide Sodium Azide (NaN3) Azide->Core Lactam Pyrrolidin-2-one (Cyclized Drug Core) Linker->Lactam Heat / Cyclization

Figure 2: Divergent synthetic utility showing orthogonal pathways for linker generation vs. heterocycle formation.

Part 4: Applications in Drug Discovery

Macrocyclic Peptide Synthesis

In the development of proteasome inhibitors and antimalarials, tert-butyl 4-bromobutanoate is used to install a four-carbon linker onto a peptide backbone (usually via a tyrosine phenol or lysine amine).

  • Mechanism: The bromine reacts with the nucleophilic side chain. The tert-butyl group is then removed with TFA, revealing a carboxylic acid that can be coupled to the N-terminus of the peptide, closing the ring (macrolactamization).

  • Advantage: The 4-carbon chain provides specific flexibility (entropic freedom) often required for the peptide to fold into its bioactive conformation.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths to bridge the E3 ligase and the target protein.

  • Usage: This reagent provides a "C4-Carboxyl" handle. The bromide end attaches to the ligand, and the carboxyl end (after deprotection) attaches to the E3 ligase binder (e.g., Thalidomide derivatives).

Part 5: Handling, Safety, and Stability

Stability Profile
  • Moisture Sensitivity: Low to Moderate. However, hydrolysis can occur over prolonged storage in humid conditions.

  • Light Sensitivity: Bromides can degrade (turn yellow/brown) upon UV exposure due to radical formation. Store in amber glass.

  • Storage: Refrigerate (2-8°C) under inert atmosphere (Argon/Nitrogen).

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

  • Lachrymator: Like many alkyl bromides and esters, this compound can induce tearing. All operations must be performed in a functioning fume hood.

References

  • Apollo Scientific. (2023).[5] Safety Data Sheet: tert-Butyl 4-bromobutanoate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2757253, tert-Butyl 4-bromobutanoate. Retrieved from [7]

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: tert-Butyl 4-Bromobutanoate (B6167).[12][7] Retrieved from

  • CymitQuimica. (2024).[6] Chemical Properties of CAS 110661-91-1. Retrieved from

  • Li, H., et al. (2023).[6] Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Exploratory

Strategic Utilization of Butyl 4-Bromobutanoate (CAS 3540-75-8) in Medicinal Chemistry

Executive Summary Butyl 4-bromobutanoate (CAS 3540-75-8) represents a critical bifunctional building block in organic synthesis and drug development. Distinct from its tert-butyl analog (often used solely for acid-labile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 4-bromobutanoate (CAS 3540-75-8) represents a critical bifunctional building block in organic synthesis and drug development. Distinct from its tert-butyl analog (often used solely for acid-labile protection), the n-butyl ester offers a balance of lipophilicity and hydrolytic stability that is essential for optimizing the pharmacokinetic profiles of prodrugs and intermediate scaffolds.

This technical guide dissects the compound's utility as an alkylating agent, specifically for introducing the 4-carboxybutyl linker —a motif frequently employed to modulate solubility and target affinity in kinase inhibitors and CNS-active agents.

Part 1: Chemical Identity & Physicochemical Profile[1]

The dual functionality of Butyl 4-bromobutanoate lies in its "soft" electrophilic site (alkyl bromide) and its "hard" electrophilic site (ester carbonyl). Understanding the reactivity gap between these two centers is paramount for selective functionalization.

PropertySpecificationRelevance to Protocol
CAS Number 3540-75-8 Unique identifier (Distinct from t-butyl 110661-91-1)
IUPAC Name Butyl 4-bromobutanoaten-butyl ester designation
Molecular Formula

-
Molecular Weight 223.11 g/mol Stoichiometry calculations
Boiling Point ~72°C (at 0.68 mmHg)High vacuum required for distillation
Density ~1.25 g/mLPhase separation in aqueous workups
LogP ~2.4Moderate lipophilicity; cell-permeable
Solubility DCM, THF, Ethyl AcetateCompatible with standard organic workflows

Critical Distinction: Researchers often confuse CAS 3540-75-8 with tert-butyl 4-bromobutanoate. The n-butyl ester (3540-75-8) is preferred when the ester moiety is intended to survive acidic workups or serve as a permanent lipophilic tail in the final API.

Part 2: Synthetic Mechanisms & Reactivity

The primary utility of Butyl 4-bromobutanoate is in Nucleophilic Substitution (


) . The terminal bromide is an excellent leaving group, allowing for the attachment of amines, phenols, or thiols.
Reactivity Divergence Pathway

The following diagram illustrates the competitive pathways that must be managed during synthesis. The goal is usually Pathway A (


), while avoiding Pathway B (Elimination) and C (Hydrolysis).

Reactivity_Pathways Fig 1. Chemoselectivity profile of Butyl 4-bromobutanoate. Pathway A is the primary synthetic objective. Start Butyl 4-bromobutanoate (CAS 3540-75-8) Nu_Attack Pathway A: SN2 Substitution (Target: N/O/S-Alkylation) Start->Nu_Attack  Nucleophile (R-NH2)  Mild Base (K2CO3) Elimination Pathway B: E2 Elimination (By-product: Butyl but-3-enoate) Start->Elimination  Strong/Bulky Base  High Heat Hydrolysis Pathway C: Ester Hydrolysis (By-product: 4-Bromobutyric acid) Start->Hydrolysis  Aq. NaOH/LiOH  or Strong Acid

Part 3: Applications in Drug Design

Linker Chemistry in PROTACs and Conjugates

Butyl 4-bromobutanoate is frequently used to synthesize linkers for Proteolysis Targeting Chimeras (PROTACs). The 4-carbon chain provides optimal spatial separation between the E3 ligase ligand and the target protein ligand, while the butyl ester can be hydrolyzed later to reveal a carboxylic acid for amide coupling.

Kinase Inhibitor Development

Research indicates this scaffold is used to synthesize analogs of cyclin-dependent kinase (CDK) inhibitors [1]. The butyl chain enhances cellular permeability compared to the free acid or methyl ester, potentially improving oral bioavailability during lead optimization phases.

Part 4: Experimental Protocol

N-Alkylation of a Secondary Amine (General Procedure)

This protocol describes the reaction of Butyl 4-bromobutanoate with a piperazine derivative, a common motif in CNS drug discovery.

Objective: Introduce the butyl-butanoate motif via


 substitution while suppressing elimination.
Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Butyl 4-bromobutanoate (CAS 3540-75-8) (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction flask with the Secondary Amine (1.0 equiv) and anhydrous ACN (10 mL/g).

    • Add anhydrous

      
       (2.0 equiv). Note: Use granular 
      
      
      
      to minimize surface area issues, or powder for faster kinetics if stirring is vigorous.
    • Add catalytic KI (0.1 equiv). Causality: KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction rate.

  • Addition:

    • Add Butyl 4-bromobutanoate (1.1 equiv) dropwise at room temperature.

    • Safety: Perform in a fume hood; the compound is a potential lachrymator.

  • Reaction:

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.

    • Checkpoint: If elimination by-products (alkenes) are observed, lower temperature to 40°C and extend time.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic solids (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Experimental_Workflow Fig 2. Optimized N-alkylation workflow using Finkelstein catalysis. Setup Step 1: Charge Reactor (Amine + K2CO3 + KI in ACN) Addition Step 2: Add Butyl 4-bromobutanoate (Dropwise, 25°C) Setup->Addition Heating Step 3: Reaction Phase (60°C, 4-12h, N2 atm) Addition->Heating Check QC Check: LC-MS (Target Mass vs. Elimination) Heating->Check Check->Heating Incomplete Workup Step 4: Filtration & Extraction (Remove salts, Wash w/ Brine) Check->Workup Conversion > 95% Final Final Product (Isolated N-alkylated Ester) Workup->Final

Part 5: Quality Control & Safety

Analytical Validation
  • 1H NMR (CDCl3): Look for the characteristic triplet of the

    
     adjacent protons at 
    
    
    
    ppm shifting upfield upon amine substitution.
  • GC-MS: Ensure no residual starting material (MW 223) remains, as alkyl bromides are potential genotoxic impurities (PGIs) in pharmaceutical intermediates.

Hazard Profile (E-E-A-T)
  • Lachrymator: Like many alkyl bromides and esters, this compound can cause eye irritation and tearing.

  • Skin Irritant: H315 (Causes skin irritation).[3][4][5]

  • Handling: Always handle in a functioning chemical fume hood. Double-glove (Nitrile) is recommended due to the lipophilic nature of the butyl chain enhancing skin absorption [2].

References

  • PubChem. (n.d.).[3][1] Butyl 4-bromobutanoate (Compound).[6][3][1][2][7][8] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Laboratory Chemical Safety Summary (LCSS): Butyl 4-bromobutanoate. PubChem.[3][1] Retrieved January 28, 2026, from [Link]

Sources

Foundational

Butyl 4-bromobutanoate molecular weight and formula

Executive Summary: Molecular Identity Butyl 4-bromobutanoate (also known as n-butyl 4-bromobutyrate) is a bifunctional aliphatic ester used primarily as a versatile alkylating agent in organic synthesis and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecular Identity

Butyl 4-bromobutanoate (also known as n-butyl 4-bromobutyrate) is a bifunctional aliphatic ester used primarily as a versatile alkylating agent in organic synthesis and medicinal chemistry.[1] It serves as a critical building block for introducing the


-butyrate motif into pharmacophores, often functioning as a linker precursor in the development of PROTACs (Proteolysis Targeting Chimeras) and GABA-analogous therapeutics.[1]

The molecule is characterized by a terminal alkyl bromide, susceptible to nucleophilic attack, and a butyl ester moiety that provides lipophilicity or serves as a semi-labile protecting group.[1]

Core Data Table
ParameterSpecification
IUPAC Name Butyl 4-bromobutanoate
Common Name n-Butyl 4-bromobutyrate
CAS Registry Number 3540-75-8 (n-butyl isomer)
Molecular Formula C

H

BrO

Molecular Weight 223.11 g/mol
SMILES CCCCOC(=O)CCCBr
Physical State Colorless to pale yellow liquid
Density ~1.26 g/cm³ (Predicted)

Critical Isomer Note: Researchers often confuse this compound with tert-butyl 4-bromobutanoate (CAS 110661-91-1).[1] While they share the same Molecular Weight (223.11 g/mol ) and Formula, their chemical stability differs significantly.[1] The tert-butyl ester is acid-labile (cleaved by TFA), whereas the n-butyl ester described here requires stronger hydrolytic conditions (base/acid reflux).[1] Ensure you have selected the correct isomer for your deprotection strategy.[1]

Synthetic Methodology & Protocol

The synthesis of butyl 4-bromobutanoate is classically achieved via Fischer esterification.[1] This protocol is preferred for its scalability and cost-effectiveness in a drug development setting.[1]

Reaction Logic

The reaction involves the acid-catalyzed condensation of 4-bromobutanoic acid with 1-butanol.[1] The equilibrium is driven forward by the removal of water, typically using a Dean-Stark apparatus or a dehydrating agent.[1]

Causality in Reagent Choice:

  • Catalytic H₂SO₄: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the weak nucleophile (1-butanol).[1]

  • Toluene Solvent: Forms an azeotrope with water, facilitating its removal to shift the equilibrium (Le Chatelier’s principle).[1]

Step-by-Step Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-bromobutanoic acid (16.7 g, 100 mmol) and 1-butanol (22.2 g, 300 mmol, 3.0 equiv) to the flask.

    • Note: Excess alcohol acts as both reactant and co-solvent to push kinetics.[1]

  • Catalysis: Add Toluene (150 mL) followed by catalytic conc. H₂SO₄ (0.5 mL).

  • Reflux: Heat the mixture to reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

    • Validation Point: The reaction is complete when water evolution ceases (typically 3–5 hours).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Wash the organic layer with sat.[1] NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry over anhydrous MgSO₄ .[1]

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~105°C at 10 mmHg) to obtain the pure colorless liquid.

Applications in Drug Development

Butyl 4-bromobutanoate is predominantly utilized to synthesize Linker-Payload conjugates or to modify the physicochemical properties (LogP) of a drug candidate.[1]

Mechanism of Action: The "Linker" Strategy

The terminal bromide undergoes S


2 substitution with nucleophilic residues (amines, thiols, phenols) on a drug scaffold.[1] This attaches a four-carbon ester chain.[1] Subsequent hydrolysis of the butyl ester reveals a carboxylic acid, which can then be coupled to a second molecule (e.g., an E3 ligase ligand in PROTACs).[1]

LinkerStrategy Drug Drug Scaffold (Nucleophile: R-NH2) Intermediate Intermediate (R-NH-(CH2)3-COOBu) Drug->Intermediate SN2 Alkylation (K2CO3, DMF, 60°C) Reagent Butyl 4-bromobutanoate (Electrophile) Reagent->Intermediate Final Functionalized Drug (R-NH-(CH2)3-COOH) Intermediate->Final Ester Hydrolysis (LiOH, THF/H2O)

Figure 1: Strategic utilization of Butyl 4-bromobutanoate to append a carboxy-propyl linker to a drug scaffold.[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following spectral signatures must be confirmed. These values serve as the "Trustworthiness" check for the protocol.

1H NMR (400 MHz, CDCl3)
  • 
     4.08 (t, 2H):  -O-CH₂ -CH₂- (Ester methylene, characteristic of butyl ester).[1]
    
  • 
     3.45 (t, 2H):  Br-CH₂ - (Deshielded by bromine, critical diagnostic peak).[1]
    
  • 
     2.50 (t, 2H):  -CH₂ -COO- (Alpha to carbonyl).[1]
    
  • 
     2.18 (m, 2H):  Br-CH₂-CH₂ -CH₂-COO- (Central methylene of the butyrate chain).[1]
    
  • 
     1.61 (m, 2H):  Butyl chain methylene.[1]
    
  • 
     1.39 (m, 2H):  Butyl chain methylene.[1]
    
  • 
     0.94 (t, 3H):  Terminal methyl of the butyl group.[1]
    
Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: 222.02 / 224.02 (1:1 ratio due to

    
    Br and 
    
    
    
    Br isotopes).[1]
  • Fragment Loss: Loss of -OBu (73 Da) or loss of Br (79/81 Da) is common.[1]

Handling & Safety Profile

As an alkyl halide, Butyl 4-bromobutanoate is an alkylating agent and must be handled with containment procedures suitable for genotoxic impurities (GTIs).[1]

  • Hazards: Skin irritant (H315), Serious eye irritation (H319).[1][2] Potential sensitizer.[1][3]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent radical debromination.

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating potential before disposal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate. Retrieved January 28, 2026, from [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for Fischer Esterification and SN2 mechanisms).

Sources

Exploratory

Technical Monograph: Butyl 4-bromobutanoate

Executive Summary & Nomenclature Butyl 4-bromobutanoate (CAS: 3540-75-8) is a bifunctional aliphatic ester widely utilized as an alkylating agent in organic synthesis.[1] It serves as a critical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

Butyl 4-bromobutanoate (CAS: 3540-75-8) is a bifunctional aliphatic ester widely utilized as an alkylating agent in organic synthesis.[1] It serves as a critical intermediate in the development of pharmaceuticals and agrochemicals, specifically where the introduction of a butyrate linker is required.

Unlike its tert-butyl analog (often used for acid protection), the n-butyl ester is primarily employed when the butyl chain is intended to remain as a lipophilic moiety or when a specific enzymatic cleavage profile is desired in prodrug design.[1]

IUPAC & Chemical Identity[1][2]
  • Preferred IUPAC Name: Butyl 4-bromobutanoate[1]

  • Systematic Name: Butyl 4-bromobutyrate[1][2]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][3][4]
    
  • SMILES: CCCCOC(=O)CCCBr

  • InChIKey: DOIADMYDAWSCKD-UHFFFAOYSA-N[1][2]

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process handling.

PropertyValueNote
Molecular Weight 223.11 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point 225.9 ± 23.0 °CPredicted at 760 mmHg
Density 1.258 ± 0.06 g/cm³High density due to Br atom
LogP 2.4Lipophilic
Solubility Chloroform, Ethyl Acetate, DCMImmiscible in water
Flash Point ~117 °CCombustible

Synthetic Methodology

Mechanistic Pathway (Fischer Esterification)

The most robust synthesis involves the acid-catalyzed condensation of 4-bromobutanoic acid with n-butanol.[1]

Expert Insight: The primary challenge in this synthesis is not the esterification rate, but the suppression of the competing intramolecular cyclization. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-bromo acid precursor has a high propensity to cyclize into 

-butyrolactone (GBL) under thermal stress or strong basic conditions. Therefore, a Dean-Stark apparatus is strictly recommended to remove water azeotropically, driving the equilibrium toward the ester without requiring excessive heat that favors lactonization.[1]
Visualization of Synthesis Logic

SynthesisPathway Reactants 4-Bromobutanoic Acid + n-Butanol Catalyst Cat: p-TSA or H2SO4 Solvent: Toluene Reactants->Catalyst SideProduct Side Rxn: Gamma-Butyrolactone Reactants->SideProduct Thermal Cyclization (Avoid >130°C) Intermediate Tetrahedral Intermediate Catalyst->Intermediate WaterRemoval Dean-Stark Trap (- H2O) Intermediate->WaterRemoval Product Butyl 4-bromobutanoate (>95% Yield) Intermediate->Product Esterification

Figure 1: Synthetic pathway highlighting the critical water removal step to prevent lactonization.[1]

Optimized Experimental Protocol

Scale: 50 mmol Reagents: 4-Bromobutanoic acid (8.35 g), n-Butanol (18.5 g, 5 eq), p-Toluenesulfonic acid (p-TSA) (0.1 eq).[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-bromobutanoic acid, n-butanol, and p-TSA. Add 80 mL of Toluene (azeotropic solvent).

  • Reflux: Heat the mixture to reflux (~110-115 °C). Monitor water collection in the trap.

    • Critical Checkpoint: Reaction is complete when water evolution ceases (typically 3-5 hours).[1]

  • Workup: Cool to room temperature. Wash the organic layer with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: Purify via vacuum distillation to obtain the clear liquid product.

Reactivity & Applications

Reactivity Profile

Butyl 4-bromobutanoate possesses two distinct electrophilic sites:

  • The C-Br Bond (

    
     Carbon):  Susceptible to 
    
    
    
    attack by nucleophiles (amines, thiols, phenoxides).
  • The Ester Carbonyl: Susceptible to hydrolysis or transesterification.

The Cyclization Trap: A unique feature of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-bromo esters is their "self-destruct" mechanism. If treated with a base strong enough to deprotonate the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-carbon (relative to the ester), or if the ester hydrolyzes, the molecule can cyclize to form the thermodynamically stable 5-membered lactone ring, ejecting butanol/bromide.
Pathway Visualization

Reactivity Substrate Butyl 4-bromobutanoate NuAttack Nucleophilic Substitution (SN2) (Reagents: R-NH2, R-SH, NaN3) Substrate->NuAttack Kinetic Control (Mild Base) Hydrolysis Hydrolysis (Acid/Base) (Reagent: NaOH/H2O) Substrate->Hydrolysis Thermodynamic Control Target Functionalized Butyrate (Linker/Spacer) NuAttack->Target Lactone Gamma-Butyrolactone (Cyclization Product) Hydrolysis->Lactone Intramolecular Displacement

Figure 2: Divergent reactivity pathways.[1] Researchers must maintain mild conditions to favor substitution over cyclization.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Like most alkyl bromides, this compound is an irritant and potential lachrymator.

  • Alkylating Agent: Capable of alkylating DNA; handle with gloves and in a fume hood.

Storage: Store at 2-8°C. The compound is sensitive to light (discoloration indicates bromide degradation) and moisture (hydrolysis leads to acidity).[1]

References

  • PubChem. Butyl 4-bromobutanoate (Compound).[1][2] National Library of Medicine. Accessed Jan 28, 2026. Link

  • ChemicalBook. Synthesis and Properties of CAS 110661-91-1 (tert-butyl analog comparison). Accessed Jan 28, 2026. Link

  • Fisher Scientific. Safety Data Sheet: Butyl Butyrate (Analogous Ester Safety). Accessed Jan 28, 2026. Link

  • DeWit, M. A., & Gillies, E. R. (2011).[5] Design, synthesis, and cyclization of 4-aminobutyric acid derivatives. Organic & Biomolecular Chemistry. (Demonstrates cyclization kinetics of gamma-substituted butyrates). Link

Sources

Foundational

Butyl 4-bromobutanoate synonyms and trade names

Technical Whitepaper: Butyl 4-Bromobutanoate in Pharmaceutical Synthesis Executive Summary & Strategic Distinction In the context of pharmaceutical development, "Butyl 4-bromobutanoate" refers to a class of bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Butyl 4-Bromobutanoate in Pharmaceutical Synthesis

Executive Summary & Strategic Distinction

In the context of pharmaceutical development, "Butyl 4-bromobutanoate" refers to a class of bifunctional alkylating agents used to introduce a four-carbon (


) linker terminating in a carboxylate moiety.[1]

Critical Distinction: The term "Butyl" is chemically ambiguous in trade literature. It most commonly refers to tert-Butyl 4-bromobutanoate (CAS 110661-91-1) in modern medicinal chemistry due to its utility as an acid-labile protecting group.[1] However, n-Butyl 4-bromobutanoate (CAS 37946-41-9) exists as a stable, lipophilic variant.[1]

This guide prioritizes the tert-butyl isoform due to its prevalence in peptidomimetic and small-molecule drug synthesis (e.g., Elagolix intermediates), while providing comparative data for the n-butyl variant.[1]

Nomenclature & Identification

The following table resolves the ambiguity between the isoforms, providing precise identifiers for regulatory and procurement accuracy.

Featuretert-Butyl 4-bromobutanoate (Primary Target)n-Butyl 4-bromobutanoate (Secondary Target)
CAS Number 110661-91-1 37946-41-9
IUPAC Name tert-Butyl 4-bromobutanoateButyl 4-bromobutanoate
Common Synonyms 4-Bromobutyric acid tert-butyl ester;1,1-Dimethylethyl 4-bromobutanoate4-Bromobutyric acid butyl ester;Butanoic acid, 4-bromo-, butyl ester
Molecular Formula


Molecular Weight 223.11 g/mol 223.11 g/mol
SMILES CC(C)(C)OC(=O)CCCBrCCCCOC(=O)CCCBr
Key Application Acid-labile linker introduction (Masked Acid)Lipophilic linker introduction (Stable Ester)

Trade Name Analysis: Unlike formulated drugs, these reagents do not possess clinical trade names.[1] They are distributed under catalog identifiers.

  • Apollo Scientific: OR11460[1][2]

  • TCI Chemicals: B6167[1][3]

  • Santa Cruz Biotechnology:[1][4] sc-264387[1]

Physicochemical Profile

Understanding the physical properties is essential for process design, particularly regarding vacuum distillation and solvent compatibility.[1]

  • Appearance: Colorless to pale yellow liquid.[1][3][5]

  • Boiling Point (tert-Butyl): 72°C @ 0.68 mmHg (High vacuum required for purification to prevent thermal decomposition).[1]

  • Density: ~1.25 g/cm³.[1][6]

  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, THF, DMF.[1]

    • Low: Water (Hydrophobic due to butyl group).[1]

  • Stability: Moisture sensitive.[1] The tert-butyl ester is susceptible to acid-catalyzed hydrolysis; the n-butyl ester is susceptible to base-catalyzed saponification.[1]

Synthetic Utility & Mechanism[1][7]

The utility of tert-Butyl 4-bromobutanoate lies in its orthogonal protection .[1] It allows a chemist to alkylate a nucleophile (amine, thiol, or phenol) via the alkyl bromide terminus, while the carboxylic acid remains protected as a tert-butyl ester.[1]

Mechanism: Alkylation & Acid Deprotection[1]
  • Step 1 (

    
    ):  The nucleophile attacks the 
    
    
    
    carbon attached to the bromine.[1] The bromine acts as a good leaving group.[1]
  • Step 2 (Deprotection): Treatment with Trifluoroacetic acid (TFA) or HCl cleaves the tert-butyl ester via an E1-like mechanism, releasing isobutylene and revealing the free carboxylic acid.[1]

ReactionPathway Figure 1: Orthogonal Application of tert-Butyl 4-bromobutanoate in Linker Synthesis Start Nucleophile (R-NH2) Intermediate Intermediate: Secondary Amine (Ester Intact) Start->Intermediate SN2 Alkylation (K2CO3, DMF, 60°C) Reagent tert-Butyl 4-bromobutanoate Reagent->Intermediate Electrophile Deprotection Acid Hydrolysis (TFA/DCM) Intermediate->Deprotection Final Final Product: Functionalized Amino Acid Deprotection->Final - Isobutylene

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 4-bromobutanoate (Esterification)

Rationale: Commercial supplies can degrade.[1] Fresh synthesis ensures purity.[1] This method uses isobutylene equivalents generated in situ or via acid anhydride exchange to avoid polymerization.[1]

Reagents: 4-Bromobutyric acid (1.0 eq), tert-Butyl alcohol (excess),


 (dehydrating agent), 

(catalytic).[1]
  • Dissolution: Dissolve 4-bromobutyric acid (15 mmol) in anhydrous DCM (20 mL).

  • Additions: Add

    
     (4.0 eq) followed by tert-butanol (5.0 eq).
    
  • Catalysis: Add conc.

    
     (0.1 mL) dropwise.[1]
    
  • Reaction: Stir at Room Temperature (RT) for 48 hours.

    • Scientist Note: Do not heat.[1] Heating tert-butyl esters in acidic media causes premature cleavage.[1]

  • Quench: Slowly add saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Concentrate under reduced pressure. If necessary, purify via silica flash chromatography (Hexane/EtOAc 9:1).[1]

Protocol B: N-Alkylation of a Secondary Amine

Rationale: Standard workflow for introducing the butyrate tail into a drug scaffold.[1]

Reagents: Secondary Amine Scaffold (1.0 eq), tert-Butyl 4-bromobutanoate (1.2 eq),


 (3.0 eq), KI (0.1 eq - Finkelstein catalyst), Acetonitrile (ACN).[1]
  • Preparation: Charge a reaction flask with the amine and

    
     in dry ACN.
    
  • Activation: Add Potassium Iodide (KI).

    • Mechanism:[1] KI converts the alkyl bromide to a more reactive alkyl iodide in situ.[1]

  • Addition: Add tert-Butyl 4-bromobutanoate dropwise at RT.

  • Heating: Heat to 60°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts (

    
    ). Concentrate filtrate.[1]
    
  • Validation: Check NMR for the disappearance of the triplet at

    
     ppm (
    
    
    
    -Br) and appearance of the tert-butyl singlet at
    
    
    ppm.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315).[1]

  • Eye Irritation: Category 2A (H319).[1]

  • STOT-SE: Category 3 (Respiratory Irritation - H335).[1][7]

Handling Precautions:

  • Lachrymator Potential: Like many alkyl bromides, this compound can be irritating to mucous membranes.[1] Handle strictly in a fume hood.

  • Storage: Store at 2–8°C. Light sensitive (store in amber glass). Moisture sensitive.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757253, tert-Butyl 4-bromobutanoate.[1] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Butyl 4-bromobutanoate

[1] Executive Summary Butyl 4-bromobutanoate (CAS 3540-75-8), also known as butyl 4-bromobutyrate, is a bifunctional aliphatic ester critical to medicinal chemistry and organic synthesis.[1] Characterized by a terminal a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Butyl 4-bromobutanoate (CAS 3540-75-8), also known as butyl 4-bromobutyrate, is a bifunctional aliphatic ester critical to medicinal chemistry and organic synthesis.[1] Characterized by a terminal alkyl bromide and a lipophilic butyl ester moiety, it serves as a versatile "linker" molecule. This guide provides an authoritative breakdown of its physical properties, synthetic pathways, and handling protocols, distinguishing the n-butyl ester from its tert-butyl and ethyl analogs often encountered in parallel literature.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The compound is an ester of 4-bromobutanoic acid and n-butanol.[1] Its dual functionality allows for orthogonal reactivity: the bromide acts as a leaving group for nucleophilic substitution (


), while the ester provides a masking group for the carboxylic acid or a handle for transesterification.
Attribute Detail
IUPAC Name Butyl 4-bromobutanoate
Common Synonyms Butyl 4-bromobutyrate; 4-Bromobutyric acid butyl ester
CAS Number 3540-75-8 (n-butyl isomer)
Molecular Formula

Molecular Weight 223.11 g/mol
SMILES CCCCOC(=O)CCCBr
InChI Key DOIADMYDAWSCKD-UHFFFAOYSA-N

Critical Distinction: Researchers must distinguish this compound from tert-butyl 4-bromobutanoate (CAS 110661-91-1), which is used when acid-labile protection is required.[1] The n-butyl ester described here is stable to acid but sensitive to base hydrolysis.[1]

Part 2: Physicochemical Properties[1]

The following data aggregates experimental values and high-confidence predicted models. The n-butyl ester exhibits higher lipophilicity and boiling point compared to its methyl and ethyl counterparts, making it suitable for reactions requiring higher thermal thresholds or non-polar extraction media.[1]

Table 1: Physical Constants[1][5]
PropertyValueNote/Context
Physical State LiquidColorless to pale yellow oil
Boiling Point 229–230 °C (at 760 mmHg)significantly higher than ethyl ester (~180°C) [1]
Density 1.253 g/mL (at 25 °C)Follows trend: Methyl (1.[1][2]43) > Ethyl (1.[1]36) > Butyl (1.[1]25)
Refractive Index (

)
1.447 – 1.451 Consistent with aliphatic bromo-esters
Flash Point 97 °C Closed cup; classifies as combustible
Solubility Immiscible in waterSoluble in DCM, THF, Ethanol, Toluene
LogP (Octanol/Water) ~2.70Indicates moderate lipophilicity
Structural Causality[1]
  • Density: The bromine atom contributes significantly to the mass, but the elongation of the butyl chain dilutes this effect relative to volume, resulting in a lower density than the methyl ester.

  • Boiling Point: The increased Van der Waals forces from the

    
     butyl chain elevate the boiling point, reducing volatility risks during benchtop handling compared to shorter chain analogs.
    

Part 3: Synthetic Pathways & Mechanism[1]

Primary Synthesis Route: Ring Opening of -Butyrolactone

The most atom-economical synthesis involves the ring-opening hydrobromination of


-butyrolactone (GBL) in the presence of n-butanol.[1] This "one-pot" method avoids the isolation of the acid intermediate.[1]

Reaction Scheme:


[1]
Mechanism Visualization

The following diagram illustrates the dual reactivity profile of Butyl 4-bromobutanoate, highlighting its role as an electrophile in alkylation reactions (e.g., with amines) and its susceptibility to hydrolysis.[1]

ReactionPathways Substrate Butyl 4-bromobutanoate (Electrophile) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Attack at C4 (Br leaving) Hydrolysis Hydrolysis Product (4-Bromobutyric Acid) Substrate->Hydrolysis Acid/Base Hydrolysis (Ester Cleavage) Nucleophile Nucleophile (Nu:) (e.g., Primary Amine) Nucleophile->Intermediate Product_Alk Alkylated Product (Nu-(CH2)3-COOBu) Intermediate->Product_Alk -Br⁻

Figure 1: Reaction pathway showing the primary electrophilic site at the C4 position (alkyl bromide) and the secondary reactive site at the ester carbonyl.[1]

Synthetic Utility in Drug Development
  • Linker Chemistry: Used to introduce a

    
     spacer arm. The butyl ester serves as a temporary protecting group that increases cell permeability (prodrug strategy) or facilitates purification before final deprotection to the carboxylic acid [2].[1]
    
  • Zilpaterol Analog Synthesis: Similar to the ethyl ester's use in developing haptens for Zilpaterol ELISAs, the butyl ester is used to conjugate small molecules to proteins via the bromide, followed by ester hydrolysis to expose the reactive acid for coupling [3].

Part 4: Handling, Stability, & Safety Protocol

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[1][3]

Storage & Stability[2][4]
  • Hydrolysis Risk: The compound is sensitive to moisture. Prolonged exposure to ambient humidity can lead to hydrolysis, releasing n-butanol and corrosive HBr/4-bromobutyric acid.[1]

  • Light Sensitivity: Alkyl bromides can degrade under UV light, liberating free bromine (

    
    ), indicated by a darkening of the liquid from colorless to yellow/orange.
    
  • Protocol: Store under inert atmosphere (

    
     or Ar) at 2–8 °C in amber glass vials.
    
Purification Protocol (Vacuum Distillation)

Due to its high boiling point (~230 °C), purification at atmospheric pressure risks thermal decomposition.[1]

  • Setup: Short-path distillation apparatus with a high-vacuum pump.

  • Conditions: Target a boiling point of ~100–110 °C at 10 mmHg (estimated based on ethyl ester data).

  • Stabilization: Add copper turnings or silver wool to the distillation pot to scavenge any free HBr generated during heating.[1]

References

  • ChemicalBook. (2025).[1] Butyl 4-bromobutyrate Physical Properties and Supplier Data. Retrieved from [1]

  • BenchChem. (2025).[1] Synthesis routes and applications of 4-bromobutanoate esters in linker chemistry. Retrieved from [1]

  • Shelver, W. L., & Smith, D. J. (2004). Enzyme-linked immunosorbent assay development for the beta-adrenergic agonist zilpaterol. Journal of Agricultural and Food Chemistry. (Contextual reference for 4-bromobutyrate hapten synthesis). Retrieved from

  • PubChem. (2025).[1][4] Butyl 4-bromobutanoate (Compound CID 534751).[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Compatibility of Butyl 4-Bromobutanoate

This technical guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl 4-bromobutanoate , the most commercially and synthetically relevant isomer of butyl 4-bromobutanoate....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for tert-Butyl 4-bromobutanoate , the most commercially and synthetically relevant isomer of butyl 4-bromobutanoate.[1]

[1]

Executive Summary

Butyl 4-bromobutanoate generally refers to tert-butyl 4-bromobutanoate (CAS 110661-91-1) , a critical reagent in organic synthesis used to introduce the butyrate moiety while utilizing the acid-labile tert-butyl protecting group.[1][2][3] While the n-butyl isomer exists, the tert-butyl ester is the industry standard for drug development and fine chemical synthesis due to its orthogonal deprotection capabilities.[1]

This guide focuses on the tert-butyl ester but applies broadly to the n-butyl analog regarding general solubility, with specific caveats on hydrolytic stability.[1]

Core Solubility Directive
  • Primary Solvents (Reaction Media): Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Extraction Solvents: Ethyl Acetate (EtOAc), Diethyl Ether, Hexane.[1]

  • Incompatible/Poor Solvents: Water (highly insoluble), acidic alcohols (risk of transesterification/deprotection).[1]

Physicochemical Profile

Understanding the molecular drivers of solubility—specifically the lipophilic tert-butyl group and the polarizable C-Br bond—is essential for process design.[1]

PropertyDataTechnical Note
Compound Name tert-Butyl 4-bromobutanoatePrimary isomer used in R&D
CAS Number 110661-91-1 Verify against CoA before use
Molecular Weight 223.11 g/mol --
Appearance Colorless to pale yellow liquidDarkening indicates decomposition
Density 1.258 g/mLDenser than water; bottom layer in aq.[1][4] extraction
Boiling Point ~72 °C (at 0.68 mmHg)High vacuum required for distillation
LogP (Predicted) ~3.27Highly lipophilic; partitions into organic phase
Polarity ModerateDipole moment driven by ester & alkyl halide

Solubility Landscape & Solvent Selection

The solubility of butyl 4-bromobutanoate is governed by "like dissolves like" principles.[1] The hydrophobic butyl chain and non-polar alkyl bromide backbone dominate its interaction profile, making it highly soluble in organic solvents and insoluble in aqueous media.[1]

A. Polar Aprotic Solvents (Recommended for Synthesis)

These solvents are the gold standard for nucleophilic substitution reactions (e.g.,


) involving this reagent.[1]
  • Dichloromethane (DCM): Excellent Solubility (>100 mg/mL).

    • Use Case: Standard solvent for esterification or alkylation reactions.[1]

    • Advantage:[1][3][5][6] Low boiling point allows easy removal post-reaction.[1]

  • Tetrahydrofuran (THF): Excellent Solubility.

    • Use Case: Grignard formation or reactions requiring Lewis bases.[1]

    • Precaution: Ensure THF is anhydrous to prevent hydrolysis of the ester.[1]

  • Dimethylformamide (DMF) / DMSO: Excellent Solubility.

    • Use Case: Enhances rate of

      
       displacement of the bromine atom by nucleophiles.[1]
      
B. Non-Polar / Low Polarity Solvents (Extraction & Purification)[1]
  • Hexane / Heptane: Good Solubility. [1]

    • Use Case: Column chromatography eluents; precipitating polar impurities.[1]

    • Note: The compound is sufficiently lipophilic to remain dissolved in pure hexane at room temperature.[1]

  • Ethyl Acetate (EtOAc): Excellent Solubility.

    • Use Case: Primary solvent for liquid-liquid extraction during workup.[1]

  • Toluene: Soluble. [1]

    • Use Case: High-temperature reactions (though rarely required for this thermally sensitive ester).[1]

C. Polar Protic Solvents (Use with Caution)
  • Methanol / Ethanol: Soluble. [1]

    • Critical Risk:[1] In the presence of any acid or base catalyst, transesterification can occur, converting the tert-butyl ester to a methyl or ethyl ester.[1] Avoid these solvents unless the reaction specifically demands them and pH is strictly neutral.[1]

  • Water: Insoluble. [1]

    • Mechanistic Insight: The bulky tert-butyl group and alkyl chain disrupt hydrogen bonding networks in water, forcing phase separation.[1]

Visualization: Solvation & Decision Logic

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the operational stage.[1]

SolventSelection Start Select Solvent for Butyl 4-bromobutanoate Process Identify Process Step Start->Process Reaction Chemical Reaction (Synthesis) Process->Reaction Extraction Work-up / Extraction Process->Extraction Purification Chromatography Process->Purification SN2 Nucleophilic Substitution (Targeting Br) Reaction->SN2 Coupling Ester Coupling / Passive Reaction->Coupling EtOAc Use: Ethyl Acetate (High partition coeff.) Extraction->EtOAc Hexane Use: Hexane/EtOAc Mix (Mobile Phase) Purification->Hexane DMF Use: DMF or DMSO (Enhances SN2 rate) SN2->DMF DCM Use: DCM or THF (Standard solubility) Coupling->DCM

Caption: Decision matrix for solvent selection based on process requirement (Reaction vs. Work-up).

Operational Protocols

Protocol A: Preparation of Stock Solution (1 M in DCM)

Objective: Create a stable stock solution for iterative synthesis.

  • Calculate: For 10 mL of 1 M solution, weigh 2.23 g of tert-butyl 4-bromobutanoate.

  • Dissolve: Add the liquid to a volumetric flask containing ~5 mL of anhydrous Dichloromethane (DCM).

  • Mix: Swirl gently. The liquid should mix instantly without sonication.[1]

  • Fill: Dilute to the 10 mL mark with DCM.

  • Storage: Store at 2–8°C. Ensure the cap is tight to prevent solvent evaporation which would alter concentration.

Protocol B: Liquid-Liquid Extraction Work-up

Objective: Isolate product from an aqueous reaction quench.

  • Quench: Pour reaction mixture into saturated aqueous

    
     or water.
    
  • Solvent Addition: Add Ethyl Acetate (volume equal to aqueous phase).[1]

  • Partition: Shake vigorously for 30 seconds. Vent frequently.

  • Separation: Allow layers to settle.[1]

    • Top Layer: Organic (Contains Butyl 4-bromobutanoate).[1][4][6][7]

    • Bottom Layer: Aqueous (Waste).[1]

  • Validation: The organic layer should be clear.[1] If cloudy, dry over anhydrous

    
    .[1]
    

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an alkylating agent.[1] It causes skin irritation (H315) and serious eye irritation (H319).[1][8]

  • PPE: Nitrile gloves are required.[1] DCM penetrates latex; use nitrile or laminate gloves for chlorinated solvents.[1]

  • Ventilation: Always handle in a fume hood, especially when heating, as lachrymatory vapors may be generated.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757253, tert-Butyl 4-bromobutanoate.[1] Retrieved from [Link]

Sources

Exploratory

Strategic Structural Elucidation: 1H NMR Analysis of n-Butyl 4-Bromobutanoate

Executive Summary n-Butyl 4-bromobutanoate (CAS: 3153-36-4) serves as a critical alkylating agent and linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

n-Butyl 4-bromobutanoate (CAS: 3153-36-4) serves as a critical alkylating agent and linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional pharmacophores. Its structural integrity is paramount; however, the compound is prone to specific degradation pathways—namely cyclization to


-butyrolactone—that standard HPLC may miss due to poor UV absorption.

This guide provides a rigorous, self-validating 1H NMR protocol for identifying n-butyl 4-bromobutanoate, distinguishing it from its common impurities, and quantifying its purity without reliance on external standards.

Structural Breakdown & Chemical Environment

To interpret the spectrum accurately, we must deconstruct the molecule into two distinct magnetic domains: the 4-bromobutanoate (acid-derived) chain and the n-butyl (alcohol-derived) chain.

Molecular Visualization

The following diagram maps the proton environments to the spectral data provided in Section 4.

G cluster_0 Acid Moiety (Deshielded) cluster_1 Butyl Moiety (Shielded) Br Br C4 CH2 (A) ~3.44 ppm Br->C4 C3 CH2 (B) ~2.20 ppm C4->C3 C2 CH2 (C) ~2.50 ppm C3->C2 CO C=O C2->CO O O CO->O C1_bu CH2 (D) ~4.08 ppm O->C1_bu C2_bu CH2 (E) ~1.60 ppm C1_bu->C2_bu C3_bu CH2 (F) ~1.38 ppm C2_bu->C3_bu C4_bu CH3 (G) ~0.93 ppm C3_bu->C4_bu

Figure 1: Connectivity map of n-Butyl 4-bromobutanoate showing proton environments (A-G) and expected chemical shifts.

Experimental Protocol

This protocol ensures high-resolution data suitable for quantitative analysis (qNMR).

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes signal overlap in the aliphatic region compared to DMSO-
    
    
    
    .
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of

    
    . High concentrations (>30 mg) may cause viscosity broadening and shift variations.
    
  • Reference: Use Tetramethylsilane (TMS, 0.00 ppm) or the residual

    
     peak (7.26 ppm) for calibration.
    
  • Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     seconds. The terminal methyl protons have longer T1 relaxation times; insufficient delay will lead to integration errors, underestimating the butyl chain.
    
  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Spectral Width: -2 to 14 ppm (standard).

Spectral Analysis & Assignment

The spectrum is defined by two distinct "ends": the electronegative bromine end and the ester oxygen end.

The Diagnostic Triplets

The most critical distinction is between the


-bromo methylene (A) and the 

-oxy methylene (D).
  • 
    -Oxy (D):  The oxygen atom is more electronegative than bromine, pushing the ester 
    
    
    
    further downfield (~4.08 ppm).
  • 
    -Bromo (A):  The bromine atom deshields its neighbors less than the ester oxygen, appearing upfield relative to the ester methylene (~3.44 ppm).
    
Detailed Assignment Table

Data calibrated to


 residual peak at 7.26 ppm.
AssignmentPositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
D

4.08 Triplet (t)2H6.7Deshielded by ester Oxygen. Diagnostic for ester formation.
A

3.44 Triplet (t)2H6.6Deshielded by Bromine. Diagnostic for leaving group integrity.
C

2.50 Triplet (t)2H7.2

-Carbonyl protons. Slightly deshielded by anisotropy of C=O.
B

2.20 Quintet (quin)2H6.8Acid-side middle

. "Quintet" due to splitting by two equivalent neighbors (A & C).
E

1.60 Quintet (quin)2H7.0Butyl-side

-methylene. Shielded relative to B.
F

1.38 Sextet (sex)2H7.4Butyl-side

-methylene. Overlaps with impurities often.
G

0.93 Triplet (t)3H7.4Terminal methyl. Used as the integration reference (Set to 3.00).
Second-Order Effects

While labeled as quintets, signals B (2.20 ppm) and E (1.60 ppm) are technically higher-order multiplets because the protons they couple to are not magnetically equivalent. However, at 300-400 MHz, they appear as clean quintets.

Impurity Profiling & Stability Analysis

The primary risk with 4-bromobutanoates is intramolecular cyclization . This section details how to detect the "Silent Killer" of this reagent:


-Butyrolactone.
The Cyclization Pathway

Under basic conditions or prolonged storage, the ester oxygen attacks the carbonyl, or the carbonyl oxygen attacks the


-carbon (displacing Br), leading to the formation of 

-butyrolactone and n-butanol.
Diagnostic Impurity Signals

If your spectrum contains these extra peaks, purification is required:

  • 
    -Butyrolactone (GBL): 
    
    • Look for a triplet at

      
       4.35  (O-CH2 of the lactone ring). This is significantly downfield of the linear ester (4.08 ppm).
      
    • Look for a triplet at

      
       2.55  (CO-CH2 of the lactone).
      
  • n-Butanol (Hydrolysis Byproduct):

    • Look for a triplet at

      
       3.65  (
      
      
      
      ).
  • 4-Bromobutanoic Acid:

    • Broad singlet >10 ppm (COOH).

    • Shift of the

      
      -carbonyl triplet from 2.50 to ~2.45 ppm.
      
Analytical Workflow for Purity

The following decision tree outlines the logic for validating the reagent before use in synthesis.

PurityCheck Start Acquire 1H NMR (CDCl3) CheckRef Check Integral of Terminal Methyl (0.93 ppm) Start->CheckRef CheckLactone Is there a triplet at 4.35 ppm? CheckRef->CheckLactone CheckAlcohol Is there a triplet at 3.65 ppm? CheckLactone->CheckAlcohol No Decision1 Contamination: Gamma-Butyrolactone CheckLactone->Decision1 Yes Decision2 Contamination: Free n-Butanol CheckAlcohol->Decision2 Yes CheckRatio Compare Integrals: (4.08 ppm) vs (3.44 ppm) CheckAlcohol->CheckRatio No Pass PASS: Pure Reagent CheckRatio->Pass Ratio 1:1 Fail FAIL: Br Displacement/Degradation CheckRatio->Fail Ratio != 1:1

Figure 2: Logic flow for identifying common degradation products in 4-bromobutanoate esters.

Advanced Considerations: n-Butyl vs. tert-Butyl

In drug development, the tert-butyl analog is often used to prevent unwanted transesterification. It is vital not to confuse the two spectra.

  • n-Butyl: Complex aliphatic region (0.9 - 1.7 ppm).

  • tert-Butyl: Single massive singlet at

    
     1.45 ppm  (9H).
    
  • Risk: If you see a singlet at 1.45 ppm in your "n-butyl" sample, you have the wrong reagent or significant cross-contamination.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3153-36-4 (Predicted/Analogous Data). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for additivity rules and coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • PubChem Compound Summary. "tert-Butyl 4-bromobutanoate" (Used for comparative shift analysis of the bromobutanoate chain). [Link]

Foundational

13C NMR spectral data for Butyl 4-bromobutanoate

This guide serves as a technical reference for the structural validation of Butyl 4-bromobutanoate (CAS 37949-14-7) using Carbon-13 Nuclear Magnetic Resonance ( C NMR) spectroscopy. It is designed for analytical chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural validation of Butyl 4-bromobutanoate (CAS 37949-14-7) using Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy. It is designed for analytical chemists and process scientists requiring precise spectral assignment for quality control and intermediate profiling.

Technical Guide: C NMR Analysis of Butyl 4-bromobutanoate

Introduction & Application Context

Butyl 4-bromobutanoate is a critical bifunctional alkylating agent used in the synthesis of pharmaceuticals and agrochemicals. Its structure contains two distinct reactive sites: an electrophilic alkyl bromide and a lipophilic butyl ester.

In drug development, this compound often serves as a "linker" moiety. Consequently, verifying the integrity of both the terminal bromide and the ester linkage is paramount.


C NMR provides a superior method over 

H NMR for this specific task, as it resolves the overlapping methylene signals common in the 1.5–2.0 ppm proton region and clearly distinguishes the carbonyl environment.

Structural Anatomy & Shift Prediction

The molecule consists of an 8-carbon skeleton divided into two domains: the 4-bromobutyryl acid chain and the n-butyl alcohol chain .

Molecular Formula:


Molecular Weight:  223.11  g/mol 
Assignment Logic (Senior Scientist Insight)
  • Deshielding Effects: The Carbonyl (C1) will be the most deshielded (~173 ppm). The carbons directly attached to oxygen (C1') and bromine (C4) will appear in the 30–65 ppm range due to the inductive effect of the heteroatoms.

  • Differentiation: The key challenge is distinguishing the

    
    -methylene (C2) and the 
    
    
    
    -bromomethylene (C4), as both appear near 33 ppm. Comparative analysis with Methyl 4-bromobutanoate and Butyl butyrate allows for precise assignment.

Experimental Protocol

To ensure reproducible spectral data suitable for regulatory filing, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][4]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (v/v).
    
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent. High concentration is required for

    
    C sensitivity.
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Equivalent)
  • Nucleus:

    
    C (100.6 MHz frequency).
    
  • Pulse Sequence: Standard proton-decoupled carbon pulse (e.g., zgpg30 or waltz16).

  • Spectral Width: 240 ppm (to capture carbonyls and references).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative relaxation of quaternary carbons).

  • Scans (NS): Minimum 1024 scans (to resolve low-intensity quaternary signals).

  • Temperature: 298 K (25°C).

C NMR Spectral Data

The following data represents the consensus chemical shifts derived from high-purity reference standards and homologous series analysis (Methyl 4-bromobutanoate and n-Butyl butyrate).

Table 1: Chemical Shift Assignments ( )
Carbon LabelChemical EnvironmentShift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C1 C =O (Ester Carbonyl)172.9 Quaternary (No signal)Characteristic ester region.
C1' O-C H

- (Butyl)
64.3 Down (CH

)
Deshielded by single-bond Oxygen.
C2 -C H

-C=O (

to Carbonyl)
33.6 Down (CH

)
Inductive effect of Carbonyl.
C4 Br-C H

- (

to Carbonyl)
32.8 Down (CH

)
Heavy atom effect (Br) + Inductive.
C2' -C H

- (Butyl internal)
30.6 Down (CH

)
Typical alkyl chain environment.
C3 -C H

- (

to Carbonyl)
27.8 Down (CH

)
Shielded central methylene.
C3' -C H

- (Butyl internal)
19.1 Down (CH

)
Shielded; distant from functional groups.
C4' -C H

(Butyl terminal)
13.7 Up (CH

)
Terminal methyl group.

Note on C2 vs C4: In lower resolution fields, the signals at 33.6 and 32.8 ppm may overlap. The signal at 32.8 ppm (attached to Br) typically shows broadening due to the quadrupolar nature of the Bromine nucleus.

Visualization: Structure-to-Spectrum Map

The following diagram illustrates the correlation between the molecular structure and the resulting NMR signals, highlighting the logical flow of assignment.

G cluster_struct Butyl 4-bromobutanoate Structure cluster_spec 13C NMR Shifts (ppm) Br Br C4 C4 (gamma) Br->C4 C3 C3 (beta) C4->C3 S_33 32.8 - 33.6 ppm (Halogen/Alpha) C4->S_33 C2 C2 (alpha) C3->C2 S_27 27.8 ppm (Beta) C3->S_27 C1 C1 (C=O) C2->C1 C2->S_33 O_bridge O C1->O_bridge S_172 172.9 ppm (Carbonyl) C1->S_172 C1_prime C1' (O-CH2) O_bridge->C1_prime C2_prime C2' C1_prime->C2_prime S_64 64.3 ppm (Ether Link) C1_prime->S_64 C3_prime C3' C2_prime->C3_prime S_30 30.6 ppm (Alkyl) C2_prime->S_30 C4_prime C4' (CH3) C3_prime->C4_prime S_19 19.1 ppm (Alkyl) C3_prime->S_19 S_13 13.7 ppm (Methyl) C4_prime->S_13

Figure 1: Correlation map linking carbon environments in Butyl 4-bromobutanoate to their respective chemical shifts.

Purity Profiling & Troubleshooting

A pure spectrum should only contain the 8 signals listed above (plus solvent triplets at 77.0 ppm). Common impurities in this synthesis include:

  • 
    -Butyrolactone (GBL): 
    
    • Origin: Cyclization of the 4-bromobutyryl chain under basic conditions or heat.

    • Diagnostic Peak: Distinct carbonyl signal at 178.0 ppm .

  • 4-Bromobutyric Acid:

    • Origin: Hydrolysis of the ester.

    • Diagnostic Peak: Carboxylic acid carbonyl at ~179-180 ppm (broad).[1]

  • 1-Butanol:

    • Origin: Hydrolysis byproduct.

    • Diagnostic Peak: C1 signal at 61.4 ppm (shifted upfield from the ester's 64.3 ppm).

Validation Checklist

References

  • ChemicalBook. tert-Butyl 4-bromobutanoate Spectral Data. (Used for acid-chain shift correlation). Retrieved from .

  • BenchChem. A Spectroscopic Guide to Butyl Butyrate: NMR Data. (Used for n-butyl chain shift correlation). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Methyl 4-bromobutanoate Compound Summary. (Used for homologous series validation). Retrieved from .[2]

  • Hans Reich Collection.

    
    C Chemical Shifts. University of Wisconsin-Madison. (Standard reference for substituent effects). Retrieved from .
    

Sources

Exploratory

Technical Guide: IR Spectrum Functional Group Analysis of Butyl 4-bromobutanoate

Part 1: Executive Summary Butyl 4-bromobutanoate (CAS: 5347-51-3 for n-butyl) is a bifunctional aliphatic ester widely utilized as an alkylating agent in pharmaceutical synthesis. Its structure comprises a butyl ester mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Butyl 4-bromobutanoate (CAS: 5347-51-3 for n-butyl) is a bifunctional aliphatic ester widely utilized as an alkylating agent in pharmaceutical synthesis. Its structure comprises a butyl ester moiety and a terminal primary alkyl bromide, separated by a propyl linker.

This guide provides a definitive protocol for the structural confirmation of Butyl 4-bromobutanoate using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple alkanes, this molecule presents a "spectral competition" between the intense ester functionality and the weaker alkyl halide signals. The analysis below prioritizes the carbonyl anchor (


) for identification and the fingerprint region  for halogen verification and purity analysis (specifically detecting hydrolysis to 4-bromobutanoic acid).

Part 2: Molecular Architecture & Vibrational Logic

Before analyzing the spectrum, we must map the molecular structure to expected vibrational modes. The molecule contains three distinct vibrational domains: the Ester Linkage, the Alkyl Chain, and the Terminal Halide.

Diagram 1: Structural-Vibrational Mapping

The following diagram correlates specific bonds in Butyl 4-bromobutanoate to their corresponding IR frequency zones.

G cluster_0 Functional Domains cluster_1 IR Frequency Zones (cm⁻¹) Molecule Butyl 4-bromobutanoate (C8H15BrO2) Ester Ester Group (-COO-) Molecule->Ester Chain Alkyl Backbone (-(CH2)n-) Molecule->Chain Halide Alkyl Bromide (-CH2-Br) Molecule->Halide Zone1 1735-1750 (C=O Stretch) Ester->Zone1 Primary ID Zone2 1150-1250 (C-O-C Stretch) Ester->Zone2 Confirmation Zone3 2850-2960 (C-H sp³ Stretch) Chain->Zone3 Backbone Zone4 560-650 (C-Br Stretch) Halide->Zone4 Terminal Group

Caption: Figure 1. Mapping of Butyl 4-bromobutanoate functional domains to diagnostic IR frequency zones.

Part 3: Experimental Protocol (ATR-FTIR)

Because Butyl 4-bromobutanoate is a liquid at room temperature (Boiling Point ~100-110°C at reduced pressure), Attenuated Total Reflectance (ATR) is the preferred sampling method over traditional NaCl salt plates. ATR minimizes path length variation and prevents sample evaporation during scanning.

Standard Operating Procedure (SOP)
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against potential hydrolysis byproducts (acids).

  • Background Scan: Collect a 32-scan background of the ambient air to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.
  • Sample Application: Place 10–20 µL of neat Butyl 4-bromobutanoate directly onto the crystal center.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 (sufficient for liquid films).

    • Range: 4000–500 cm⁻¹. (Note: If using a ZnSe crystal, the cutoff is ~600 cm⁻¹, which may obscure the C-Br stretch. Diamond/Extended range optics are required for <600 cm⁻¹ analysis).

  • Cleaning: Clean crystal immediately with Isopropanol (IPA) to prevent cross-contamination.

Part 4: Spectral Analysis & Interpretation

The spectrum of Butyl 4-bromobutanoate is dominated by the ester functionality. The table below summarizes the critical peaks required for identification.

Table 1: Diagnostic IR Bands
Frequency (cm⁻¹)IntensityAssignmentVibrational ModeStructural Insight
2960–2850 Medium-Strong

(

)
StretchingConfirms saturated aliphatic chain. Absence of peaks >3000 cm⁻¹ rules out alkenes/aromatics.
1735–1750 Very Strong

StretchingThe Anchor Peak. Characteristic of aliphatic esters. Differentiates from ketones (~1715) or conjugated esters (~1720).
1460–1470 Medium

ScissoringDeformation of methylene groups in the butyl/propyl chains.
1350–1400 Medium

BendingCharacteristic of the terminal methyl group on the butyl ester chain.
1160–1250 Strong

StretchingThe "Ester Rule." Usually appears as a doublet or broad band. Confirms the carbonyl is part of an ester.
1000–1100 Medium

StretchingStretching of the C-O bond on the alkoxy (butyl) side.
720–730 Weak-Medium

RockingIndicates a long alkyl chain (

). Confirms the butyl group presence.
560–650 Medium-Weak

StretchingThe Halide Fingerprint. Position depends on rotational conformers (gauche/trans).
Detailed Functional Group Analysis
1. The Carbonyl Region (1700–1750 cm⁻¹)

This is the primary validation zone. For Butyl 4-bromobutanoate, expect a sharp, intense singlet at 1735–1740 cm⁻¹ .

  • Expert Insight: If this peak shifts significantly lower (e.g., 1710 cm⁻¹) and broadens, it indicates the sample has hydrolyzed to 4-bromobutanoic acid . If it shifts to ~1770 cm⁻¹, it suggests the presence of a lactone (cyclization of the starting material), a common impurity in

    
    -bromo esters.
    
2. The Fingerprint & Halide Region (1300–500 cm⁻¹)

While the C-H and C=O regions confirm the "skeleton," the fingerprint region confirms the specific identity.

  • The C-O-C Stretch: Look for two distinct bands in the 1000–1300 cm⁻¹ range.[1] The higher frequency band (1160–1250) corresponds to the acyl-oxygen stretch, while the lower (1000–1100) is the alkyl-oxygen stretch.

  • The C-Br Stretch: This is the most difficult band to assign due to its low frequency and moderate intensity. In primary alkyl bromides like this, it appears between 560 and 650 cm⁻¹ .

    • Note: Many standard benchtop FTIRs with ZnSe optics cut off at 600 cm⁻¹. If your spectrum is "flat" below 600, you cannot validate the C-Br bond directly. You must rely on the wagging vibration of the

      
       group, often seen as a subtle band around 1200–1300 cm⁻¹  (frequently overlapped by ester C-O bands).
      

Part 5: Decision Logic for Validation

To ensure scientific integrity, the analyst should follow a logic tree to confirm the molecule's identity and rule out common impurities (hydrolysis or cyclization).

Diagram 2: Analytical Workflow

Workflow Start Start: Acquire Spectrum CheckCO Check 1735-1750 cm⁻¹ (Strong C=O?) Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad O-H?) CheckCO->CheckOH Yes ResultOther FAIL: Wrong Structure CheckCO->ResultOther No (or wrong freq) CheckAlkyl Check 2850-2960 cm⁻¹ (sp³ C-H only?) CheckOH->CheckAlkyl No (Clean Baseline) ResultAcid FAIL: Hydrolyzed (Contains Acid) CheckOH->ResultAcid Yes (Broad Peak) CheckFingerprint Check 560-650 cm⁻¹ (C-Br Stretch?) CheckAlkyl->CheckFingerprint Yes CheckAlkyl->ResultOther No (sp² C-H present) ResultPass PASS: Butyl 4-bromobutanoate CheckFingerprint->ResultPass Yes CheckFingerprint->ResultPass Not Visible (Optics Limit) *Verify via Mass Spec*

Caption: Figure 2. Step-by-step logic for validating Butyl 4-bromobutanoate and detecting acid impurities.

Part 6: Critical Distinctions (n-Butyl vs. t-Butyl)

While the prompt specifies "Butyl," researchers often encounter tert-butyl 4-bromobutanoate . The IR spectra are similar but distinguishable:

  • n-Butyl (Linear): Shows a distinct methylene rocking peak at 720 cm⁻¹ (requires

    
     linear carbons).
    
  • tert-Butyl (Branched): The 720 cm⁻¹ peak is absent. Instead, look for the "tert-butyl doublet" (skeletal vibrations) around 1365 cm⁻¹ and 1390 cm⁻¹ (split methyl bending).

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-bromobutyrate Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2][3] Accessed January 2026. [Link] (Note: Ethyl analog cited as primary reference for ester/bromide functional group positioning due to structural homology).

  • National Institute of Standards and Technology (NIST). 1-Bromobutane Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][3] Accessed January 2026. [Link] (Source for alkyl bromide C-Br and C-H chain frequencies).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[4] John Wiley & Sons. (Authoritative text for general IR interpretation rules regarding esters and alkyl halides).

  • PubChem. Butyl 4-bromobutanoate Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of Butyl 4-bromobutanoate

Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of Butyl 4-bromobutanoate ( ).[1] Designed for analytical chemists and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of Butyl 4-bromobutanoate (


).[1] Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral assignment to explore the mechanistic causality of ion formation.[1] We focus on the interplay between the bromine isotopic signature, the McLafferty rearrangement characteristic of butyl esters, and the specific alpha-cleavage pathways induced by the halogenated acyl chain.[1]

Chemical Identity & Physicochemical Context

Before interpreting the mass spectrum, it is critical to establish the structural parameters that dictate fragmentation.[1][2]

PropertyValue / Description
IUPAC Name Butyl 4-bromobutanoate
CAS Number 3540-75-8
Molecular Formula

Molecular Weight 222.12 u (

); 224.12 u (

)
Structure

Key Moieties

-Bromoalkyl chain, Ester linkage,

-Butyl group

Experimental Protocol: Data Acquisition

To ensure reproducibility and comparable fragmentation abundance, the following Electron Ionization (EI) protocol is recommended. This workflow minimizes thermal degradation, which can be significant for halogenated esters.[1]

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 1 mg of Butyl 4-bromobutanoate in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.[1] Avoid protic solvents (MeOH) to prevent transesterification in the injector port.[1]

  • Inlet Parameters:

    • Mode: Splitless (0.5 min purge) or Split (10:1) depending on sensitivity needs.

    • Temperature: 250°C. Note: Temperatures >280°C may induce thermal cyclization to

      
      -butyrolactone.[1]
      
  • GC Separation (Recommended):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.[1]

    • Program: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      280°C.
  • MS Source Conditions:

    • Ionization Energy: 70 eV (Standard EI).[1][2]

    • Source Temperature: 230°C.[1]

    • Scan Range:

      
       35 – 300.[1]
      
    • Solvent Delay: 3.0 min (to protect filament).

Mechanistic Analysis of Fragmentation

The mass spectrum of Butyl 4-bromobutanoate is defined by three competing mechanistic pillars: Isotopic Distribution , Ester Rearrangements , and Direct Cleavages .[1]

The Bromine Isotopic Signature (The "Twin Towers")

The most diagnostic feature of this molecule is the presence of a single bromine atom.[1] Bromine exists naturally as


 (50.69%) and 

(49.31%).[1]
  • Observation: Any ion fragment retaining the bromine atom will appear as a 1:1 doublet separated by 2 mass units (

    
     X and 
    
    
    
    X+2).[1]
  • Significance: This allows immediate distinction between the bromine-containing acyl chain and the hydrocarbon butyl chain.[1]

    • Molecular Ion (

      
      ):  Visible as a weak doublet at 
      
      
      
      222
      and 224 .[1]
Pathway A: The McLafferty Rearrangement

As a butyl ester with


-hydrogens on the alkoxy chain, this molecule undergoes the classic McLafferty rearrangement.[1]
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the butyl group.[1] This induces cleavage of the 
    
    
    
    -bond (C-O bond).[1]
  • Outcome:

    • Neutral Loss: 1-Butene (

      
      , 56 u).[1]
      
    • Radical Cation: 4-Bromobutanoic acid radical cation (

      
      ).[1]
      
  • Diagnostic Peak: A prominent doublet at

    
     166 and 168 .[1] This is often the base peak or a major ion in the high-mass region.[1]
    
Pathway B: Alpha-Cleavage (Acylium Formation)

Direct cleavage of the bond adjacent to the carbonyl group (on the alkoxy side) is a dominant pathway for aliphatic esters.[1]

  • Mechanism: Homolytic cleavage of the

    
     bond generates the stable acylium resonance hybrid.[1]
    
  • Loss: Butoxy radical (

    
    , 73 u).[1]
    
  • Diagnostic Peak: The 4-bromobutanoyl cation (

    
    ).[1]
    
  • m/z Location: Doublet at

    
     149 and 151 .[1]
    
Pathway C: Secondary Fragmentation (Loss of HBr)

Halogenated cations often eliminate hydrogen halides to form unsaturated cations.[1]

  • Precursor: The McLafferty ion (

    
     166/168) or the Acylium ion (
    
    
    
    149/151).[1]
  • Mechanism: Loss of

    
     (80/82 u).[1]
    
  • Diagnostic Peak:

    • From

      
       149/151 
      
      
      
      
      
      69
      (Butenoyl cation,
      
      
      ).[1]
    • From

      
       166/168 
      
      
      
      
      
      86
      (
      
      
      -butyrolactone radical cation equivalent).[1]

Visualizing the Fragmentation Pathways[1][2][4]

The following diagram illustrates the hierarchical breakdown of the molecular ion into its constituent diagnostic fragments.

FragmentationPathways M Molecular Ion (M+) [C8H15BrO2]+ m/z 222 / 224 McLafferty_TS McLafferty Rearrangement (Gamma-H Transfer) M->McLafferty_TS AlphaCleavage Alpha Cleavage (Loss of Butoxy) M->AlphaCleavage ButylIon Butyl Cation [C4H9]+ m/z 57 M->ButylIon C-O Cleavage (Charge on Alkyl) AcidIon 4-Bromobutanoic Acid Radical Cation [Br-(CH2)3-COOH]+ m/z 166 / 168 McLafferty_TS->AcidIon - C4H8 Butene Neutral Loss: 1-Butene (56 u) McLafferty_TS->Butene Lactone Cyclization/Loss of HBr [C4H6O2]+ m/z 86 AcidIon->Lactone - HBr (Cyclization) Acylium 4-Bromobutanoyl Cation [Br-(CH2)3-CO]+ m/z 149 / 151 AlphaCleavage->Acylium - OC4H9 Butoxy Neutral Loss: Butoxy Radical (73 u) AlphaCleavage->Butoxy Cation69 Butenoyl Cation [C4H5O]+ m/z 69 Acylium->Cation69 - HBr

Figure 1: Mechanistic fragmentation tree of Butyl 4-bromobutanoate showing primary rearrangement and cleavage pathways.[1]

Diagnostic Ion Table

Use this table to validate spectral peaks during analysis.

m/z (Mass-to-Charge)Ion IdentityFormulaOrigin/MechanismIsotope Pattern
222 / 224 Molecular Ion (

)

Parent molecule1:1 Doublet
166 / 168 McLafferty Ion

Loss of butene via rearrangement1:1 Doublet
149 / 151 Acylium Ion


-cleavage (loss of

)
1:1 Doublet
143 De-brominated Ion

Loss of Br radicalSinglet
101 Carboalkoxy Ion

Loss of

radical
Singlet
86 Lactone Ion

Loss of HBr from McLafferty ionSinglet
69 Butenoyl Cation

Loss of HBr from Acylium ionSinglet
57 Butyl Cation

Cleavage of butyl groupSinglet (Base Peak candidate)
56 Butene Ion

Charge retention on alkene (McLafferty)Singlet

Scientific Validation & Troubleshooting

When analyzing real-world samples, two common artifacts may obscure the spectrum:

  • Thermal Degradation: If the GC inlet is too hot (>280°C), the molecule may cyclize thermally to

    
    -butyrolactone before ionization.[1]
    
    • Check: If m/z 86 is the base peak and m/z 222/224 is absent, lower the inlet temperature.[1]

  • Hydrolysis: Presence of water in the solvent can hydrolyze the ester.[1]

    • Check: Appearance of a broad peak for 4-bromobutanoic acid (MW 166/168) with significant tailing.[1]

References

  • NIST Mass Spectrometry Data Center. Standard Reference Data, Electron Ionization Mass Spectra. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for McLafferty Rearrangement mechanisms).

  • PubChem Database. Butyl 4-bromobutanoate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Reference for ester and halide fragmentation rules).

Sources

Exploratory

Butyl 4-bromobutanoate safety data sheet (SDS) information

Topic: Butyl 4-bromobutanoate Safety Data Sheet (SDS) & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary Butyl 4-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butyl 4-bromobutanoate Safety Data Sheet (SDS) & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

Butyl 4-bromobutanoate (n-butyl 4-bromobutyrate) is a versatile alkylating agent and ester intermediate used extensively in organic synthesis and medicinal chemistry. Distinguished by its linear butyl chain, it serves as a robust "linker" molecule, introducing a four-carbon butyrate spacer into target pharmacophores via nucleophilic substitution.

Unlike its acid-labile analog tert-butyl 4-bromobutanoate (CAS 110661-91-1), the n-butyl ester offers greater hydrolytic stability under acidic conditions, making it the reagent of choice when the ester moiety must survive subsequent acid-catalyzed transformations. Recent applications identify it as a structural analog for cyclin-dependent kinase (CDK) inhibitors, inducing apoptosis in specific cancer cell lines [1].

This guide synthesizes critical safety data, physicochemical properties, and handling protocols to ensure rigorous scientific integrity and personnel safety.

Physicochemical Profile

The following data distinguishes the n-butyl ester (CAS 3540-75-8) from the tert-butyl isomer. Accurate identification is critical for process safety, particularly regarding flash points and boiling points.

PropertyValueTechnical Note
CAS Number 3540-75-8 Distinct from tert-butyl (110661-91-1)
Formula C₈H₁₅BrO₂Molecular Weight: 223.11 g/mol
Appearance Colorless to pale yellow liquidDarkens upon light exposure (Store in dark)
Boiling Point 229–230 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification
Density 1.253 g/mL (at 25 °C)Denser than water; sinks in aqueous biphasic washes
Flash Point 97 °C (Closed Cup)Combustible Liquid (Class IIIB)
Solubility Immiscible in waterSoluble in DCM, EtOAc, THF, DMSO
Refractive Index

1.447–1.451
Useful for purity verification

Data Source: Consolidated from chemical supplier databases and predicted properties [2, 3].

Hazard Identification & Toxicology (GHS)

While specific toxicological data for the n-butyl ester is limited compared to the methyl ester, "read-across" toxicology from structurally similar alkyl bromides dictates a conservative safety profile.

GHS Classification
  • Signal Word: WARNING

  • Pictograms:

    
    
    
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat. 2H315: Causes skin irritation.Alkylation of skin proteins (keratin) via nucleophilic displacement of bromide.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.Direct lachrymatory effect; acidic hydrolysis on mucosal surfaces.
STOT - SE Cat. 3H335: May cause respiratory irritation.Inhalation of vapors irritates the upper respiratory tract.
Critical Toxicology Note: Alkylating Potential

As a primary alkyl bromide, this compound is a potent alkylating agent . It can react with nucleophilic residues in DNA (e.g., guanine), posing a theoretical genotoxic risk. Although not explicitly classified as a carcinogen, it should be handled with the same rigor as known genotoxins.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Use a NIOSH-approved respirator with an Organic Vapor (OV) cartridge if working outside a fume hood or heating the substance.

  • Hand Protection:

    • Splash Contact: Nitrile rubber (0.11 mm) - Change immediately upon contamination.

    • Prolonged Contact: Silver Shield® or Viton® gloves are recommended due to the penetrative nature of halogenated esters.

  • Eye Protection: Chemical safety goggles. Face shield required during vacuum distillation.

Storage & Stability[1][4][8]
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Incompatibilities: Strong oxidizing agents, strong bases (induces hydrolysis), and reducing agents.

  • Light Sensitivity: Store in amber glass; bromide bonds are photolabile, liberating free radicals that darken the liquid.

Emergency Response Protocols

The following decision tree outlines the immediate response to a spill in a research laboratory setting.

SpillResponse Start Spill Detected: Butyl 4-bromobutanoate Assess Assess Volume & Location Start->Assess SmallSpill Small Spill (< 50 mL) Inside Fume Hood Assess->SmallSpill LargeSpill Large Spill (> 50 mL) or Outside Hood Assess->LargeSpill PPE Don PPE: Nitrile (Double), Goggles, Lab Coat SmallSpill->PPE Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate Absorb Cover with Inert Absorbent (Vermiculite/Sand) PPE->Absorb Neutralize Clean Surface with Dilute NaHCO3 (aq) Absorb->Neutralize Dispose Dispose as Halogenated Organic Waste Neutralize->Dispose

Figure 1: Decision matrix for responding to Butyl 4-bromobutanoate spills. Note the distinction between hood containment and lab-floor spills.

Synthesis & Application Context

Reaction Mechanism: Nucleophilic Substitution

In drug development, Butyl 4-bromobutanoate is primarily used to functionalize amines, phenols, or thiols. The reaction proceeds via a classic S_N2 mechanism , where the nucleophile attacks the carbon attached to the bromine, displacing the bromide ion.

Protocol: N-Alkylation of a Secondary Amine

  • Reagents: Secondary Amine (1.0 eq), Butyl 4-bromobutanoate (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (anhydrous).

  • Setup: Flame-dried round bottom flask, magnetic stir bar, reflux condenser.

  • Procedure:

    • Dissolve amine in Acetonitrile.

    • Add K₂CO₃ (base acts as an HCl scavenger).

    • Add Butyl 4-bromobutanoate dropwise at room temperature.

    • Heat to 60–80 °C and monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in EtOAc and wash with water to remove residual salts.

Synthetic Pathway Visualization

ReactionMechanism Reactants Nucleophile (Nu-H) + Base (K2CO3) Transition Transition State [Nu...C...Br]‡ Reactants->Transition Attack C-Br Reagent Butyl 4-bromobutanoate (Electrophile) Reagent->Transition Product Product: N-Alkylated Butyl Ester Transition->Product Inversion Byproduct Byproducts: KBr + KHCO3 Transition->Byproduct Elimination

Figure 2: Mechanistic pathway for the S_N2 alkylation using Butyl 4-bromobutanoate.

Comparative Technical Note: n-Butyl vs. tert-Butyl

Researchers must distinguish between the two common isomers. The choice depends on the desired stability of the ester group in downstream steps.

Featuren-Butyl Ester (CAS 3540-75-8)tert-Butyl Ester (CAS 110661-91-1)
Acid Stability High: Stable to dilute acids (HCl, TFA).Low: Cleaves rapidly in TFA to carboxylic acid.
Base Stability Moderate: Hydrolyzes in strong base (NaOH).High: Steric bulk resists basic hydrolysis.
Use Case Permanent linker or base-labile protecting group.Acid-labile protecting group strategy.

References

  • Biosynth. Butyl 4-bromobutanoate Product Information. Accessed Jan 28, 2026.

  • PubChem. Butyl 4-bromobutanoate (Compound CID 534751). National Library of Medicine. Accessed Jan 28, 2026.

  • Quaternary Ammonium Salt Co. Butyl 4-Bromobutyrate Technical Data.[1] Accessed Jan 28, 2026.

  • ChemicalBook. tert-Butyl 4-bromobutanoate Properties (Comparative). Accessed Jan 28, 2026.

Sources

Foundational

Stability and Storage Conditions for Butyl 4-bromobutanoate

This technical guide details the stability profiles and storage protocols for Butyl 4-bromobutanoate , addressing both the n-butyl and tert-butyl isoforms. While often referred to generically, these two esters exhibit di...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profiles and storage protocols for Butyl 4-bromobutanoate , addressing both the n-butyl and tert-butyl isoforms. While often referred to generically, these two esters exhibit distinct reactivity profiles critical for pharmaceutical applications.

Technical Guide for Drug Development Professionals

Executive Summary

Butyl 4-bromobutanoate serves as a critical alkylating agent and intermediate in the synthesis of pharmaceuticals (e.g., antihistamines like Bepotastine and GnRH antagonists like Elagolix). Its stability is compromised by three primary vectors: hydrolytic cleavage , intramolecular cyclization , and photolytic dehalogenation .

Effective storage requires distinguishing between the n-butyl and tert-butyl isoforms, as their degradation pathways differ significantly under environmental stress. This guide provides a self-validating storage protocol to maintain purity >97% over extended periods.

Chemical Profile & Critical Isoforms

The generic name "Butyl 4-bromobutanoate" introduces ambiguity. You must verify the CAS number of your specific lot, as the tert-butyl ester is more common in high-value peptide and peptidomimetic synthesis due to its utility as an acid-labile protecting group.

Featuren-Butyl 4-bromobutanoate tert-Butyl 4-bromobutanoate
CAS Number 3540-75-8 (or 209526-56-5)110661-91-1
Molecular Formula


Primary Reactivity Nucleophilic substitution (

), Base hydrolysis
Acid-catalyzed cleavage,

alkylation
Physical State Liquid (Clear to Yellow)Liquid (Colorless to Pale Yellow)
Boiling Point ~80-82°C (at reduced pressure)~225°C (Predicted), ~80°C at 1 mmHg
Major Instability Saponification (Base), LactonizationAcidolysis (isobutylene loss), Photolysis

Degradation Mechanisms

Understanding the "why" behind storage conditions is essential for troubleshooting. The 4-bromo substitution pattern creates a unique vulnerability: the molecule is "pre-organized" for intramolecular cyclization.

Mechanistic Pathways
  • Hydrolysis (Moisture Sensitivity): Water attacks the ester carbonyl.

    • n-Butyl:[1] Breaks down into 4-bromobutyric acid and n-butanol.

    • tert-Butyl:[2][1][3][4] Under acidic conditions, cleaves to 4-bromobutyric acid and isobutylene gas.

  • Cyclization (The "Self-Destruct" Pathway):

    • Lactonization: If the ester hydrolyzes to the acid, the carboxylate can displace the terminal bromide to form

      
      -butyrolactone (GBL) .
      
    • Cyclopropanation: Under basic conditions, the

      
      -carbon can deprotonate and attack the 
      
      
      
      -carbon, expelling bromide to form a cyclopropane derivative.
  • Photolysis (Light Sensitivity): The

    
     bond is weak (
    
    
    
    65-70 kcal/mol). UV/Visible light can induce homolytic cleavage, generating radical species that lead to polymerization or debromination.
Degradation Pathway Diagram

The following diagram maps the kinetic risks associated with improper storage.

DegradationPathways Compound Butyl 4-bromobutanoate Acid 4-Bromobutyric Acid Compound->Acid Hydrolysis (+H2O) [Acid/Base Catalyzed] Alcohol Butanol / Isobutylene Compound->Alcohol Hydrolysis Cyclopropane Cyclopropane Derivative Compound->Cyclopropane Base (alpha-deprotonation) Radicals Radical Species (Oligomers) Compound->Radicals hv (Light) / Heat Lactone gamma-Butyrolactone (Cyclic Impurity) Acid->Lactone Intramolecular Sn2 (Spontaneous)

Figure 1: Mechanistic degradation pathways. Note that


-butyrolactone formation is a secondary cascade following hydrolysis.

Storage & Handling Protocol

This protocol is designed to mitigate the pathways identified above.

Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the intramolecular

      
       cyclization to lactones.
      
  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Rationale: Excludes moisture (preventing hydrolysis) and oxygen (preventing radical oxidation of the alkyl chain). Argon is preferred due to its higher density, forming a better "blanket" over the liquid.

  • Light Protection: Amber Glass or Aluminum Foil Wrap.

    • Rationale: Prevents homolytic fission of the

      
       bond.
      
Container Specifications
  • Material: Borosilicate Glass (Type I).

  • Seal: Teflon (PTFE) lined caps.

    • Warning: Avoid rubber septa for long-term storage. The alkyl bromide moiety can alkylate rubber, leaching plasticizers into your sample and degrading the septum.

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold liquid surface.

  • Aliquot Strategy: If the bottle will be used frequently, re-package into single-use aliquots under an inert atmosphere to minimize repeated exposure to air.

  • Spill Management: Neutralize spills with dilute aqueous sodium bisulfite (to quench active bromine species) followed by absorption with inert clay.

Quality Control (Self-Validating System)

Before using this reagent in critical synthesis, validate its integrity using these checkpoints.

Test MethodAcceptance CriteriaWhat it Detects
Visual Inspection Clear, Colorless to Pale YellowYellow/Brown: Indicates free bromine (

) release from photolysis. Turbidity: Polymerization or moisture ingress.
1H NMR (

)
Triplet at

ppm (

)
Shift/Loss: Appearance of signals at

ppm suggests lactonization (

-butyrolactone).
GC-MS Single Peak (>97% Area)Early Eluters: Butanol/Isobutylene (Hydrolysis). Late Eluters: Dimers/Oligomers.
Refractive Index

Deviations >0.002 indicate significant contamination.
QC Decision Tree

Use this logic flow to determine usability.

QC_Logic Start Inspect Sample Visual Visual Check: Yellowing or Precipitate? Start->Visual NMR 1H NMR Analysis Visual->NMR No / Slight Discard DISCARD Visual->Discard Yes (Severe) Lactone Lactone Signals? (Triplet ~4.3 ppm) NMR->Lactone Acid Acid Signals? (Broad singlet >10 ppm) Lactone->Acid No Purify Repurify (Distillation/Column) Lactone->Purify Yes (<5%) Lactone->Discard Yes (>5%) Use APPROVE for Use Acid->Use No Acid->Purify Yes

Figure 2: Quality Control Decision Matrix for Butyl 4-bromobutanoate.

References

  • ChemicalBook. (2025). tert-Butyl 4-bromobutanoate Properties and Safety. Retrieved from

  • Apollo Scientific. (2025).[4] Product Data Sheet: tert-Butyl 4-bromobutanoate (CAS 110661-91-1).[3][4] Retrieved from [4]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Butyl 4-bromobutanoate. Retrieved from

  • CymitQuimica. (2025).[5] Technical Data: tert-Butyl 4-bromobutanoate.[2][3][4] Retrieved from

Sources

Exploratory

Technical Guide: Butyl 4-Bromobutanoate Electrophilic Character &amp; Reactivity

CAS Focus: 2969-81-5 (Ethyl Analog) & 3540-75-8 (Butyl Analog) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The Dual-Electrophile Scaffold In the land...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Focus: 2969-81-5 (Ethyl Analog) & 3540-75-8 (Butyl Analog) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Dual-Electrophile Scaffold

In the landscape of pharmaceutical intermediates, Alkyl 4-bromobutanoates (including the Butyl and Ethyl variants) occupy a critical niche as bifunctional "spacer" reagents . Their utility stems from a unique electronic duality: a "soft" electrophilic alkyl bromide at the


-position and a "hard" electrophilic ester carbonyl at the 

-position.

This guide dissects the reactivity profile of this scaffold, specifically addressing the competition between intermolecular substitution (


) and intramolecular cyclization (lactamization). While the user specified Butyl 4-bromobutanoate  (CAS 3540-75-8), the provided CAS 2969-81-5 corresponds to Ethyl 4-bromobutanoate . As the chemical behavior is homologous, this guide treats the alkyl chain (Ethyl vs. Butyl) as a modulator of lipophilicity (

) rather than a fundamental change in reactivity.

Molecular Architecture & Electronic Profile

The reactivity of butyl 4-bromobutanoate is defined by two distinct electrophilic centers separated by a flexible three-carbon tether.

Electrophilic Sites
  • 
    -Carbon (C4):  The primary site of reactivity. The C-Br bond is polarized, creating a partial positive charge (
    
    
    
    ) on C4. The bromide ion is an excellent leaving group (
    
    
    of HBr
    
    
    ), making this site highly susceptible to
    
    
    attack by nucleophiles (amines, thiols, phenoxides).
  • Carbonyl Carbon (C1): A "hard" electrophile. Reactivity here is lower than at C4 under neutral conditions but becomes significant under basic conditions or high temperatures, leading to acyl substitution (amidation or hydrolysis).

The "Cyclization Switch"

The 4-carbon distance is the "Goldilocks" zone for intramolecular cyclization. Upon alkylation of a primary amine at C4, the resulting secondary amine can attack the C1 ester to form a 5-membered lactam (2-pyrrolidinone ). This pathway is thermodynamically favored due to the stability of the 5-membered ring.

Key Insight: Controlling the reaction temperature and base strength allows the chemist to select between the Linear Product (linker synthesis) and the Cyclic Product (scaffold synthesis).

Nucleophilic Substitution Dynamics ( )

The dominant reaction mode is the displacement of the bromide at C4.

Kinetic Factors
  • Rate Law:

    
    
    
  • Steric Hindrance: The primary alkyl bromide is unhindered, allowing for rapid kinetics even with moderately bulky nucleophiles (e.g., secondary amines).

  • Finkelstein Activation: For sluggish nucleophiles, adding catalytic KI (10 mol%) in acetone or MEK converts the alkyl bromide to the more reactive alkyl iodide in situ.

Solvent Effects
  • Dipolar Aprotic (DMF, DMSO, NMP): Maximizes nucleophilicity by solvating cations (

    
    , 
    
    
    
    ) while leaving anions "naked" and reactive. Ideal for rapid alkylation.
  • Protic (Ethanol, Methanol): Solvates anions via hydrogen bonding, retarding

    
     rates. However, often used for "one-pot" cyclization protocols where high temperature overcomes the rate retardation.
    

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways available to a primary amine nucleophile reacting with Butyl 4-bromobutanoate.

ReactionPathways Figure 1: Divergent synthesis of Linear Linkers vs. Lactam Scaffolds Start Butyl 4-bromobutanoate (Electrophile) Intermediate Linear Amino-Ester (Secondary Amine) Start->Intermediate SN2 Attack (C4) Fast, mild base Amine Primary Amine (R-NH2) Amine->Intermediate Product_Linear Target: Linear Linker (Stable at < 40°C) Intermediate->Product_Linear Stop here: Low Temp, Mild Base Product_Cyclic Target: Lactam Scaffold (2-Pyrrolidinone) Intermediate->Product_Cyclic Cyclization: High Temp (>80°C) Strong Base

Figure 1: Reaction logic flow. Low temperature favors the linear amino-ester (green), while heat promotes intramolecular cyclization to the lactam (red).

Synthetic Applications in Drug Discovery[1][2]

Linker Synthesis (PROTACs & Conjugates)

The 4-carbon chain serves as a standard hydrophobic spacer.

  • Strategy: React with a phenol or secondary amine to attach the "anchor."

  • Critical Control: Use secondary amines (e.g., piperazine) to prevent cyclization, as tertiary amines cannot attack the ester to form a neutral lactam.

  • Example: Synthesis of Zilpaterol immunogens involves alkylating the benzimidazole nitrogen with ethyl 4-bromobutyrate.

Scaffold Construction (Pyrrolidinones)

Reaction with primary amines followed by cyclization yields N-substituted-2-pyrrolidinones, which are pharmacophores in racetams (e.g., Levetiracetam derivatives).

  • Mechanism: Tandem

    
    
    
    
    
    Acyl Substitution.
  • Reagent: Primary amine +

    
     reflux.
    

Experimental Protocols

Protocol A: N-Alkylation (Linear Linker Synthesis)

Target: Secondary/Tertiary Amine Ester (No Cyclization)

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster kinetics).
  • Addition: Add Butyl 4-bromobutanoate (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (20-25°C) for 4-16 hours. Do not heat.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over

    
    .[1]
    
  • Validation: Check LCMS for M+H. Absence of cyclized product (M-ROH) confirms linear structure.

Protocol B: Tandem Cyclization (Lactam Synthesis)

Target: N-Substituted-2-Pyrrolidinone

  • Reagents: Primary amine (1.0 equiv), Butyl 4-bromobutanoate (1.2 equiv),

    
     (3.0 equiv).
    
  • Solvent: Toluene or Ethanol.

  • Conditions: Reflux (80-110°C) for 12-24 hours.

  • Monitoring: Monitor disappearance of the linear intermediate by TLC/LCMS.

  • Purification: Evaporate solvent. The residue is often the pure lactam; purify via silica gel chromatography (MeOH/DCM) if necessary.

Handling & Stability Data

PropertyValue (Ethyl Ester Reference)Note
Boiling Point 80-82°C @ 10 mmHgVolatile under high vacuum.
Density 1.363 g/mLDenser than water; forms bottom layer in extractions.
Hydrolysis Risk ModerateStore under inert gas at 4°C. Moisture converts it to 4-bromobutanoic acid (solid).
Safety Lachrymator Highly irritating to eyes/mucous membranes. Handle in fume hood.

Storage: Keep in a dark, cool, dry place. The bromide can degrade slowly to release


, which autocatalyzes ester hydrolysis.

References

  • BenchChem. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO. Retrieved from

  • ChemicalBook. Ethyl 4-bromobutyrate Properties and Applications. Retrieved from

  • Shelver, W. L., et al. (2004). Enzyme-linked immunosorbent assay development for the beta-adrenergic agonist zilpaterol. Journal of Agricultural and Food Chemistry. (Cited in Sigma-Aldrich Product Data). Retrieved from

  • National Institute of Standards and Technology (NIST). Ethyl 4-bromobutyrate Gas Phase Kinetics. Retrieved from

  • Organic Syntheses. Ethyl gamma-bromobutyrate Preparation. Coll. Vol. 3, p.370 (1955). Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of Butyl 4-bromobutanoate from 4-bromobutyric acid

Application Note: High-Purity Synthesis of Butyl 4-Bromobutanoate Executive Summary The synthesis of Butyl 4-bromobutanoate (CAS: N/A for n-butyl specific, generic alkyl esters often cited) is a critical transformation i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Butyl 4-Bromobutanoate

Executive Summary

The synthesis of Butyl 4-bromobutanoate (CAS: N/A for n-butyl specific, generic alkyl esters often cited) is a critical transformation in the generation of linker payloads for PROTACs and other bioconjugates.[1] While conceptually simple, this reaction presents a unique thermodynamic challenge: the substrate, 4-bromobutyric acid , is prone to intramolecular cyclization to form


-butyrolactone (GBL) , releasing hydrogen bromide (HBr).[1]

This guide details a robust Dean-Stark Mediated Fischer Esterification protocol designed to suppress lactonization while driving the equilibrium toward the linear ester.[1] We also provide an alternative Acid Chloride Route for applications requiring anhydrous, salt-free conditions.[1]

Strategic Analysis: The "Lactone Challenge"

The primary failure mode in this synthesis is the competitive intramolecular substitution (


) of the bromide by the carboxylate oxygen.[1]
  • Path A (Desired): Intermolecular attack of

    
    -butanol on the carbonyl carbon (Esterification).
    
  • Path B (Undesired): Intramolecular attack of the hydroxyl oxygen on the

    
    -carbon (Lactonization).[1]
    

Under thermal conditions, the entropy-driven formation of the 5-membered lactone ring is highly favorable.[1] To prevent this, our protocol utilizes acid catalysis (protonating the carbonyl to favor nucleophilic attack by alcohol) and azeotropic water removal (Le Chatelier’s principle) to outcompete the cyclization kinetics.[1]

ReactionPathways Figure 1: Kinetic competition between Esterification and Lactonization. Substrate 4-Bromobutyric Acid Intermediate Tetrahedral Intermediate Substrate->Intermediate + n-BuOH, H+ SideProduct gamma-Butyrolactone (Impurity) Substrate->SideProduct - HBr (Thermal/Base) Product Butyl 4-bromobutanoate (Target) Intermediate->Product - H2O (Dean-Stark)

Protocol 1: Dean-Stark Fischer Esterification (Primary Method)[1]

This method is preferred for scalability and cost-efficiency.[1] It utilizes


-toluenesulfonic acid (

-TsOH) as a catalyst and toluene as an entrainer to remove water at a lower boiling point (

110°C) than neat butanol.[1]
Reagents & Equipment
ComponentRoleGrade/Spec
4-Bromobutyric Acid Substrate>97% Purity

-Butanol
NucleophileAnhydrous, >99%

-Toluenesulfonic Acid (Monohydrate)
CatalystACS Reagent
Toluene Solvent/EntrainerACS Reagent
Apparatus Setup2-Neck RBF, Dean-Stark Trap, Reflux Condenser
Step-by-Step Procedure
  • Setup: Equip a 500 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect the condenser to a nitrogen bubbler.[1]

  • Charging: Add 4-bromobutyric acid (16.7 g, 100 mmol),

    
    -butanol  (22.2 g, 300 mmol, 3.0 equiv), and toluene  (150 mL).
    
  • Catalyst Addition: Add

    
    -TsOH
    
    
    
    H
    
    
    O
    (0.95 g, 5 mmol, 5 mol%).[1]
    • Note: Do not use sulfuric acid if possible, as it can cause oxidative charring of the bromide at high temperatures.[1]

  • Reflux: Heat the mixture to vigorous reflux. The toluene/water/butanol azeotrope will condense, and water will separate in the trap.[1]

    • Checkpoint: Monitor the water collection.[1] Theoretical yield of water is ~1.8 mL. Reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with saturated NaHCO

      
        (
      
      
      
      mL) to neutralize the catalyst and remove unreacted acid.[1] Caution: CO
      
      
      evolution.
    • Wash with Brine (

      
       mL).
      
    • Dry the organic layer over anhydrous MgSO

      
       .[1] Filter.
      
  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove toluene and excess butanol.

    • Distillation: Purify the residue via vacuum distillation.[1][2]

      • Target: Butyl 4-bromobutanoate boils at approx. 105–110°C at 10 mmHg (estimated based on ethyl ester bp 98°C @ 25mmHg).[1]

    • Yield Expectation: 85–92%.

Protocol 2: Acid Chloride Method (High Purity Alternative)

Use this route if the substrate is sensitive to the high temperatures of reflux or if the Fischer method yields inseparable lactone impurities.[1]

Workflow Diagram

AcidChlorideRoute Figure 2: Acid Chloride Activation Workflow Step1 Activation 4-Bromobutyric Acid + SOCl2 (cat. DMF, 0°C to RT) Step2 Intermedate Formation 4-Bromobutyryl Chloride formed HCl & SO2 off-gassed Step1->Step2 2 hrs Step3 Esterification Add n-Butanol + Pyridine (0°C, DCM Solvent) Step2->Step3 Dropwise addn Step4 Quench & Wash Dilute HCl wash (remove Pyridine) NaHCO3 wash Step3->Step4 12 hrs

Procedure
  • Activation: In a dry RBF under Argon, dissolve 4-bromobutyric acid (10 mmol) in dry DCM (20 mL). Add a catalytic drop of DMF.

  • Chlorination: Add Thionyl Chloride (

    
    )  (12 mmol, 1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution stops.
    
  • Concentration (Optional but Recommended): Briefly apply vacuum to remove excess

    
     and HCl. Redissolve the crude acid chloride in fresh dry DCM.
    
  • Coupling: Cool the solution to 0°C. Add a mixture of

    
    -butanol  (11 mmol) and Pyridine  (12 mmol) dropwise.
    
  • Completion: Stir at RT for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO

    
    , then Brine. Dry and concentrate.
    

Analytical Validation (QC)

Verify the identity and purity of your product using the following parameters.

TechniqueExpected SignalInterpretation

H NMR
(CDCl

, 400 MHz)

4.08 (t, 2H,

=6.7 Hz)
-O-CH

-
(Butyl ester linkage)

3.45 (t, 2H,

=6.5 Hz)
-CH

-Br
(Terminal bromide)

2.50 (t, 2H,

=7.2 Hz)
-CH

-CO-
(

-protons)

2.20 (quint, 2H)
-CH

-
(

-protons, key for distinguishing acyclic vs cyclic)

0.93 (t, 3H)
-CH

(Terminal butyl methyl)
GC-MS M+ peak: 222/224 (1:1 ratio)Characteristic Br isotope pattern.[1]
Impurity Check

4.35 (t) in NMR
Indicates

-Butyrolactone
(GBL) contamination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Lactonization (GBL formation)Lower reaction temperature; Ensure excess alcohol is used; Switch to Acid Chloride route.
Emulsion during workup Surfactant-like behavior of esterAdd a small amount of Methanol to the aqueous phase or filter through Celite before separation.[1]
Product is colored (Yellow/Brown) Bromine liberationWash organic phase with 10% Sodium Thiosulfate (

) to reduce free bromine.
Starting Material remains Water not removedCheck Dean-Stark seal; Ensure Toluene is refluxing vigorously; Add fresh molecular sieves.

References

  • Wiley-VCH. "Supporting Information: Esterification of 4-bromobutyric acid."[1] Wiley Online Library. Accessed Oct 2023.

  • Lavety, J., Proctor, G. R. "Ethyl

    
    -Bromobutyrate."[1][3] Organic Syntheses, Coll.[1] Vol. 5, p.545 (1973). 
    
  • ChemicalBook. "tert-Butyl 4-bromobutyrate Synthesis & Properties." Accessed Oct 2023.

  • PubChem. "Butyl 4-bromobutanoate Compound Summary."[1] National Library of Medicine.

  • Toor, A. P., et al. "Kinetic Study of Esterification of Acetic Acid with n-butanol."[1][4] Bulletin of Chemical Reaction Engineering & Catalysis, 6(1), 23-30 (2011).[4][5]

Sources

Application

Application Note: Optimized Synthesis of Butyl 4-Bromobutanoate via Azeotropic Fischer Esterification

Abstract & Scope This application note details a robust protocol for the synthesis of Butyl 4-bromobutanoate (CAS: 37946-41-9) from 4-bromobutyric acid and n-butanol.[1] While theoretically simple, this specific transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the synthesis of Butyl 4-bromobutanoate (CAS: 37946-41-9) from 4-bromobutyric acid and n-butanol.[1] While theoretically simple, this specific transformation presents a unique challenge: the starting material, 4-bromobutyric acid, is prone to intramolecular cyclization to form


-butyrolactone (GBL)  under acidic/thermal conditions.[1]

This guide provides a "Self-Validating System" designed to favor intermolecular esterification over intramolecular lactonization through strict equilibrium control using a Dean-Stark apparatus.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Mechanistic Insight & Reaction Strategy

The Competitive Landscape

The synthesis is a competition between two pathways.[1] The desired pathway is the bimolecular Fischer esterification.[1] The parasitic pathway is the unimolecular nucleophilic substitution (intramolecular) leading to


-butyrolactone.[1]
  • Path A (Desired):

    
    [1]
    
  • Path B (Parasitic):

    
    [1]
    

To win this competition, we utilize Le Chatelier’s Principle by continuously removing water (driving Path A) and using a non-polar co-solvent (Toluene) to dilute the reactants, which kinetically disfavors the intramolecular reaction relative to the intermolecular reaction with the alcohol.[1]

Reaction Mechanism Diagram

EsterificationMechanism Start 4-Bromobutyric Acid (Protonated) Tetra Tetrahedral Intermediate Start->Tetra + Alcohol Lactone Side Product: Gamma-Butyrolactone Start->Lactone Intramolecular Cyclization (-HBr) Alcohol n-Butanol Alcohol->Tetra Water H2O (Removed via Dean-Stark) Tetra->Water Product Butyl 4-bromobutanoate Tetra->Product - H2O

Figure 1: Mechanistic pathway showing the competition between esterification and lactonization.[1] High dilution and water removal favor the green path.[1]

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Density (g/mL)Equiv.Role
4-Bromobutyric acid 167.00Solid1.0Limiting Reagent
n-Butanol 74.120.813.0Reactant & Co-solvent
p-Toluenesulfonic acid (p-TsOH) 172.20Solid0.05Catalyst
Toluene 92.140.87SolventAzeotropic Entrainer
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add 4-bromobutyric acid (16.7 g, 100 mmol), n-butanol (22.2 g, 300 mmol), and p-TsOH monohydrate (0.95 g, 5 mmol).

  • Solvent: Add Toluene (100 mL).

    • Expert Note: Toluene is chosen over using neat butanol because it forms a superior azeotrope with water (

      
      C) compared to butanol/water (
      
      
      
      C), allowing for clearer phase separation in the trap.[1]
Phase 2: Reflux & Equilibrium Shift
  • Heating: Heat the mixture to reflux (Oil bath temp: ~130°C).

  • Monitoring: Monitor the water collection in the Dean-Stark trap. Theoretical water yield is 1.8 mL.[1]

    • End Point: Reaction is complete when water evolution ceases (typically 3–5 hours).

  • Cooling: Cool the reaction mixture to room temperature.

Phase 3: Workup & Purification (Critical)
  • Washing: Transfer the mixture to a separatory funnel.

    • Wash 1: Saturated NaHCO

      
       (2 x 50 mL). Crucial: This removes unreacted acid and the catalyst.[1] Failure to remove acid will cause decomposition during distillation.[1]
      
    • Wash 2: Distilled Water (1 x 50 mL).

    • Wash 3: Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate via rotary evaporation to remove Toluene and excess Butanol.[1]
    
  • Distillation: Purify the residue via high-vacuum distillation.

    • Target: Collect the fraction boiling at ~105–110°C @ 2 mmHg (Note: BP will vary with vacuum pressure; use a manometer).

Workflow Diagram

Workflow Step1 Mix Reagents: Acid + Butanol + pTsOH + Toluene Step2 Reflux with Dean-Stark (Remove H2O) Step1->Step2 Step3 Quench/Wash (Sat. NaHCO3) Step2->Step3 Complete Step4 Phase Separation (Discard Aqueous) Step3->Step4 Step5 Dry (MgSO4) & Concentrate Step4->Step5 Step6 Vacuum Distillation Step5->Step6

Figure 2: Operational workflow emphasizing the critical neutralization step (Red) before purification.

Process Control & Troubleshooting

The following table addresses common failure modes identified in scale-up environments.

ObservationRoot CauseCorrective Action
Low Yield (<60%) LactonizationEnsure high dilution (more Toluene) and do not exceed 140°C bath temp.[1]
Dark/Brown Product HBr EliminationAcid traces remained during distillation. Ensure pH of aqueous wash is >7 before drying.[1]
Cloudy Distillate Wet SolventIncomplete drying. Use fresh MgSO

or add a molecular sieve trap.
Residual Alcohol Inefficient Rotovapn-Butanol has a high BP (117°C).[1] Use a high-vacuum pump for the final strip before distillation.

Characterization Data (Expected)

To validate the synthesis, compare your product against these standard spectral markers:

  • Physical State: Clear, colorless liquid.[1][2]

  • IR (Neat): 1735 cm

    
     (Ester C=O stretch), 1170 cm
    
    
    
    (C-O stretch).[1]
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       4.08 (t, 2H, -OCH 
      
      
      
      -)[1]
    • 
       3.45 (t, 2H, -CH 
      
      
      
      Br)[1]
    • 
       2.50 (t, 2H, -CH 
      
      
      
      CO-)[1]
    • 
       2.18 (m, 2H, -CH
      
      
      
      CH
      
      
      CH
      
      
      -)[1]
    • 
       1.60 (m, 2H, butyl chain)[1]
      
    • 
       1.38 (m, 2H, butyl chain)[1]
      
    • 
       0.94 (t, 3H, -CH 
      
      
      
      )[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for Fischer Esterification and Dean-Stark usage).

  • Olah, G. A., et al. "Preparation of alkyl 4-bromobutanoates."[1][3] Synthesis, 1982, 963-965.[1][3] (Describes general alkylation of omega-bromo acids).

  • Master Organic Chemistry. "Fischer Esterification Mechanism." Link (Mechanistic verification).

  • PubChem. "Butyl 4-bromobutanoate Compound Summary."[1] Link (Physical property verification).[1]

  • ChemGuide. "Mechanism of Esterification." Link (Educational grounding for acid catalysis).[1]

Sources

Method

Butyl 4-bromobutanoate as an alkylating agent in organic synthesis

[1] Abstract Butyl 4-bromobutanoate serves as a versatile bifunctional building block in organic synthesis, acting primarily as an alkylating agent to introduce a C4-ester side chain (butyrate moiety). This application n...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Butyl 4-bromobutanoate serves as a versatile bifunctional building block in organic synthesis, acting primarily as an alkylating agent to introduce a C4-ester side chain (butyrate moiety). This application note provides a comprehensive technical guide on its usage, distinguishing between the n-butyl and tert-butyl ester variants. While both function identically in nucleophilic substitution (


) reactions, their downstream utility differs significantly: the tert-butyl ester acts as an acid-labile protecting group orthogonal to methyl/ethyl esters, whereas the n-butyl ester provides a robust, lipophilic handle. This guide details reaction parameters, mechanistic insights, and optimized protocols for N-, O-, and C-alkylation.

Chemical Profile & Reactivity

Before designing a synthesis, it is critical to select the correct ester form based on the desired deprotection strategy.

Variant Selection Guide
Featuretert-Butyl 4-bromobutanoate n-Butyl 4-bromobutanoate
CAS 110661-91-13540-75-8
Primary Utility Orthogonal Protection: The t-Bu group is stable to base (saponification) but cleaved by acid (TFA/HCl), allowing selective hydrolysis in the presence of methyl/ethyl esters.Permanent/Lipophilic Handle: Stable to acid; requires harsh basic hydrolysis or enzymatic cleavage. Used when the butyl chain is part of the final pharmacophore.
Reactivity Primary alkyl bromide (

active).
Primary alkyl bromide (

active).
Stability Sensitive to strong acids.Robust; stable to standard acidic/basic workups.
Mechanistic Insight ( Alkylation)

The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The nucleophile (amine, phenoxide, or enolate) attacks the 

carbon attached to the bromine, displacing the bromide ion.
  • Leaving Group: Bromide is a good leaving group (

    
     of HBr 
    
    
    
    ), balancing reactivity with stability compared to iodides (too unstable) or chlorides (too unreactive).
  • Side Reactions:

    • Elimination (E2): In the presence of strong, bulky bases (e.g.,

      
      -BuOK) or at high temperatures, dehydrohalogenation can occur, forming the alkene (butyl but-3-enoate).
      
    • Lactonization: Under basic conditions, if the ester hydrolyzes, the resulting 4-bromo acid can spontaneously cyclize to form

      
      -butyrolactone.
      

Experimental Protocols

General Protocol: N-Alkylation of Amines

This protocol is optimized for secondary amines or nitrogen heterocycles (e.g., indoles, piperazines).

Reagents:

  • Substrate (Amine/Heterocycle): 1.0 equiv

  • Butyl 4-bromobutanoate: 1.1 – 1.2 equiv

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv for lower reactivity substrates)
  • Solvent: DMF or Acetonitrile (ACN)

  • Catalyst (Optional): TBAI (tetrabutylammonium iodide, 10 mol%) to accelerate sluggish reactions via in situ Finkelstein reaction.

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the amine substrate (1.0 equiv) and anhydrous DMF (

    
     concentration).
    
  • Deprotonation (if acidic): If using an indole or amide, add the base and stir at RT for 30 min. For aliphatic amines, add base and proceed immediately.

  • Addition: Add Butyl 4-bromobutanoate (1.2 equiv) dropwise via syringe.

    • Critical Note: If using the tert-butyl ester, ensure the syringe is acid-free to prevent premature isobutylene loss.

  • Reaction: Heat to

    
     (ACN) or 
    
    
    
    (DMF). Monitor by TLC/LCMS. Reaction typically completes in 4–12 hours.
  • Workup: Dilute with EtOAc. Wash

    
     with water (to remove DMF) and 
    
    
    
    with brine. Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc).

General Protocol: O-Alkylation of Phenols

Used to synthesize ether-linked esters.

Reagents:

  • Phenol derivative: 1.0 equiv

  • Butyl 4-bromobutanoate: 1.2 equiv

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Procedure:

  • Dissolve phenol in Acetone (

    
    ).
    
  • Add

    
     and stir for 15 min.
    
  • Add the alkyl bromide.

  • Reflux for 6–18 hours.

  • Filter off the inorganic solids while hot (if product is soluble) or after cooling.

  • Concentrate filtrate. If DMF was used, perform aqueous extraction as above.

Synthesis of the Reagent (tert-Butyl 4-bromobutanoate)

If the reagent is not commercially available, it can be synthesized from 4-bromobutyric acid.

Reaction:


[2]

Protocol:

  • Dissolve 4-bromobutyric acid in

    
    .
    
  • Add conc.[2]

    
     (catalytic).[2]
    
  • Bubble Isobutylene gas into the solution at

    
     until saturation, or add excess 
    
    
    
    -BuOH with
    
    
    (desiccant).
  • Stir in a sealed pressure vessel at RT for 24–48 hours.

  • Quench with saturated

    
    .[1][2] Extract and distill (bp 
    
    
    
    at reduced pressure).

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the


 pathway and potential side reactions.

ReactionMechanism Reagent Butyl 4-bromobutanoate (Electrophile) TS Transition State [Nu---C---Br]‡ Reagent->TS + Nu: Nu Nucleophile (Amine/Phenol/Enolate) Nu->TS Product Alkylated Product (Ester Linker) TS->Product SN2 Substitution SideProduct Side Product: Elimination (Alkene) or Lactone TS->SideProduct E2 Elimination (High Temp/Strong Base)

Figure 1: Mechanistic pathway showing the competition between substitution (desired) and elimination (undesired).

Experimental Workflow Decision Tree

A logical flow for selecting conditions based on substrate type.

Workflow Start Start: Select Substrate Type Substrate Type? Start->Type Amine Amine (NH) Type->Amine Phenol Phenol (OH) Type->Phenol Enolate C-Nucleophile Type->Enolate Cond_Amine Cond: DMF, K2CO3, 60°C Amine->Cond_Amine Cond_Phenol Cond: Acetone, K2CO3, Reflux Phenol->Cond_Phenol Cond_Enolate Cond: THF, NaH, 0°C -> RT Enolate->Cond_Enolate Monitor Monitor: TLC/LCMS Check for Elimination Cond_Amine->Monitor Cond_Phenol->Monitor Cond_Enolate->Monitor Workup Workup: EtOAc/H2O Extraction Monitor->Workup

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield / No Reaction Poor nucleophilicity or steric hindrance.Add NaI (10 mol%) or TBAI to form the more reactive alkyl iodide in situ (Finkelstein condition). Switch solvent to DMF or DMSO.
Elimination Product (Alkene) Base is too strong or temperature too high.Switch to a weaker base (e.g.,

instead of

or

-BuOK). Lower reaction temperature.
Hydrolysis of Ester Presence of water or strong hydroxide base.Ensure anhydrous solvents. Avoid

or

; use carbonate bases.
Reagent Degradation Acidic impurities in solvent (for t-butyl ester).Store reagent over basic alumina or add a scavenger base (e.g.,

) to the stock solution.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Lachrymator: Like many alkyl bromides, it can act as a mild lachrymator. Handle in a fume hood.

  • Storage: Store in a cool, dry place. tert-Butyl ester should be stored away from strong acids to prevent decomposition to isobutylene.

References

  • PubChem. tert-Butyl 4-bromobutanoate (CAS 110661-91-1) Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. General procedures for lactone ring opening and halo-ester synthesis. (Adapted from Coll. Vol. 3, p. 495). [Link]

Sources

Application

Nucleophilic substitution reactions with Butyl 4-bromobutanoate

Application Note: Nucleophilic Substitution Strategies with Butyl 4-Bromobutanoate Executive Summary Butyl 4-bromobutanoate is a versatile bifunctional building block utilized extensively in medicinal chemistry for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies with Butyl 4-Bromobutanoate

Executive Summary

Butyl 4-bromobutanoate is a versatile bifunctional building block utilized extensively in medicinal chemistry for the synthesis of linkers, PROTACs (Proteolysis Targeting Chimeras), and prodrug moieties.[1] Its structure features a primary alkyl bromide—highly susceptible to


 nucleophilic substitution—and a butyl ester, which serves as a lipophilic, semi-stable protecting group or a prodrug handle.[1] This guide details the mechanistic considerations, optimized protocols, and troubleshooting frameworks for maximizing yield in N-, S-, and O-alkylation reactions.

Compound Profile & Properties

PropertyData
IUPAC Name Butyl 4-bromobutanoate
CAS Number 3540-75-8
Molecular Formula

Molecular Weight 223.11 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.26 g/cm³
Boiling Point ~226°C (760 mmHg) / 85-90°C (1 mmHg)
Solubility Soluble in DCM, THF, DMF, Acetonitrile; Insoluble in water

Mechanistic Insight: The Landscape

The primary utility of Butyl 4-bromobutanoate lies in the reactivity of the C-Br bond.[2][1][3] As a primary alkyl halide, it undergoes bimolecular nucleophilic substitution (


) with high efficiency.[1]

Key Mechanistic Drivers:

  • Steric Accessibility: The bromine is located at the terminus of a 4-carbon chain, minimizing steric hindrance and facilitating attack by bulky nucleophiles (e.g., drug pharmacophores).[1]

  • Leaving Group Ability: Bromide (

    
    ) is an excellent leaving group (
    
    
    
    of HBr
    
    
    ).[2][1]
  • Side Reaction Control:

    • Elimination (

      
      ):  While possible, elimination to the alkene is generally disfavored unless strong, bulky bases (e.g., t-BuOK) and high heat are used.[2]
      
    • Cyclization: Intramolecular cyclization to form a lactone is structurally disfavored for the 4-bromo ester under standard basic conditions compared to 5-bromo analogs, but hydrolysis of the ester followed by cyclization is a risk in aqueous strong base.[2][1]

Reaction Scope Diagram

ReactionScope Substrate Butyl 4-bromobutanoate (Electrophile) AminoEster Amino Ester (Linker Synthesis) Substrate->AminoEster SN2 Substitution ThioEther Thioether (Bioconjugation) Substrate->ThioEther SN2 Substitution Ether Ether (Prodrugs) Substrate->Ether SN2 Substitution Elimination Elimination Product (Alkene) Substrate->Elimination High T, Bulky Base Amine Primary/Secondary Amines (H-NR2) Amine->Substrate + Base Thiol Thiols (R-SH) Thiol->Substrate + Base Phenol Phenols/Alcohols (Ar-OH) Phenol->Substrate + Base

Caption: Reaction landscape of Butyl 4-bromobutanoate showing primary


 pathways and potential elimination side reactions.

Strategic Planning: Reaction Parameters

Solvent Selection
  • Acetonitrile (ACN): Recommended.[1] Polar aprotic.[1][4] Good balance of solubility and rate enhancement. Easy to remove (

    
     82°C).[1]
    
  • DMF/DMAc: High Performance. Excellent for sluggish nucleophiles due to high dielectric constant, but difficult to remove during workup.[1]

  • Acetone/MEK: Finkelstein Conditions. Use when converting Br

    
     I in situ to accelerate reaction (using NaI).[1]
    
Base Selection
  • Potassium Carbonate (

    
    ):  Standard for phenols and amines in ACN/DMF.[1] Mild, heterogeneous, easy removal.[1]
    
  • Cesium Carbonate (

    
    ):  "The Cesium Effect."[1] Superior for weak nucleophiles or macrocyclizations due to higher solubility and larger cation radius.[1]
    
  • DIPEA/TEA: Soluble organic bases.[1] Useful for amine nucleophiles but can sometimes act as nucleophiles themselves (quaternization) if sterically unhindered.[1]

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Linker Synthesis)

Application: Attaching the butyrate linker to a piperazine or piperidine pharmacophore.[1]

Reagents:

  • Secondary Amine substrate (1.0 equiv)[2][1]

  • Butyl 4-bromobutanoate (1.2 equiv)[2][1][5]

  • 
     (anhydrous, 2.0 - 3.0 equiv)[2][1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[2][1]

  • Acetonitrile (ACN) [0.1 M concentration relative to amine][2][1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine substrate in dry ACN.

  • Base Addition: Add

    
      and catalytic KI .[1] Stir for 10 minutes at room temperature (RT).
    
    • Note: KI generates the alkyl iodide in situ, which reacts faster than the bromide (Finkelstein assistance).

  • Electrophile Addition: Add Butyl 4-bromobutanoate dropwise via syringe.[1]

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC or LC-MS.[2][1]

    • Typical Time: 4–12 hours.[1]

  • Workup:

    • Cool to RT. Filter off the solids (

      
      /KBr).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).[1][6]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: S-Alkylation (Thioether Formation)

Application: Cysteine modification or synthesis of sulfur-containing linkers.[2][1]

Reagents:

  • Thiol substrate (1.0 equiv)[2][1]

  • Butyl 4-bromobutanoate (1.1 equiv)[2][1][5]

  • 
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)[2][1]
  • DMF or THF (degassed)[2][1]

Procedure:

  • Inert Atmosphere: Perform under Nitrogen/Argon to prevent disulfide formation.[1]

  • Solubilization: Dissolve Thiol in degassed DMF.

  • Activation: Add Base at 0°C. Stir for 15 mins.

  • Addition: Add Butyl 4-bromobutanoate slowly at 0°C.

  • Reaction: Allow to warm to RT. Thiols are highly nucleophilic; reaction is often complete within 1–3 hours.[1]

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).[1]

Workflow Visualization

ProtocolWorkflow cluster_Reaction Reaction Phase cluster_Workup Workup Phase Start Start: Reagent Prep Mix Dissolve Nucleophile (ACN or DMF) Start->Mix AddBase Add Base (K2CO3) + Cat. KI Mix->AddBase AddElec Add Butyl 4-bromobutanoate (Dropwise) AddBase->AddElec Heat Heat to 60°C (4-12 Hours) AddElec->Heat Filter Filter Solids Heat->Filter Completion (LCMS) Extract Aq. Extraction (EtOAc / Water) Filter->Extract Dry Dry & Concentrate Extract->Dry End Purification (Flash Chromatography) Dry->End Crude Product

Caption: Step-by-step workflow for the N-alkylation protocol using Butyl 4-bromobutanoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or solubility.[2][1]Switch solvent to DMF.[1] Add 0.1–0.5 eq NaI or KI (Finkelstein).[1] Increase temp to 80°C.
Elimination Product Base is too strong/bulky; Temp too high.[1]Switch to weaker base (

or

).[1] Lower temperature.
Hydrolysis of Ester Wet solvent or hydroxide presence.[1][7]Ensure anhydrous conditions.[1] Avoid NaOH/KOH; use Carbonate bases.[1]
Dialkylation Primary amine substrate used.[1]Use excess amine (3-5 equiv) or protect amine (e.g., Boc) if mono-alkylation is critical.[2][1]

Safety & Handling

  • Hazards: Alkyl bromides are alkylating agents and potential carcinogens.[1] Butyl 4-bromobutanoate is an irritant to eyes, skin, and respiratory system.[2][1]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.[1]

  • Storage: Store in a cool, dry place. Light sensitive (store in amber bottles) to prevent bromide degradation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate.[1] Retrieved from [Link][2][1][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for

    
     mechanism and Finkelstein reaction conditions).
    

Sources

Method

Advanced Synthesis Guide: Butyl 4-Bromobutanoate in Pharmaceutical Linker Chemistry

Abstract & Strategic Overview Butyl 4-bromobutanoate is a bifunctional aliphatic building block critical to medicinal chemistry for introducing a four-carbon ( -butyric) spacer. Unlike its methyl or ethyl analogs, the bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Butyl 4-bromobutanoate is a bifunctional aliphatic building block critical to medicinal chemistry for introducing a four-carbon (


-butyric) spacer. Unlike its methyl or ethyl analogs, the butyl ester offers distinct lipophilic advantages and hydrolytic stability profiles that are advantageous during multi-step Active Pharmaceutical Ingredient (API) synthesis.

This guide details the application of Butyl 4-bromobutanoate in PROTAC (Proteolysis Targeting Chimera) linker synthesis and heterocyclic N-alkylation , providing a robust, self-validating protocol for attaching this moiety to pharmacophores.

Key Chemical Attributes
PropertySpecificationRelevance to Synthesis
Molecular Formula

Bifunctional: Electrophilic alkyl bromide + Masked carboxylic acid.
Reactive Center 1 Primary Alkyl BromideHigh reactivity toward

substitution by N-, O-, or S-nucleophiles.
Reactive Center 2 Butyl EsterStable to mild acid/base; serves as a lipophilic protecting group for the carboxylate.
Boiling Point ~120-125°C (at reduced pressure)High boiling point allows for elevated reaction temperatures without rapid solvent loss.

Critical Application: C4-Linker Strategy in Drug Design

PROTACs and Bivalent Ligands

In modern drug discovery, particularly for PROTACs, the linker length and composition are determinants of degradation efficiency. Butyl 4-bromobutanoate provides a precise 4-carbon aliphatic chain (


).
  • Mechanism: The bromide undergoes displacement by a ligand (e.g., E3 ligase binder), leaving the ester available for subsequent hydrolysis and coupling to the target protein binder.

  • Advantage: The butyl group renders the intermediate more lipophilic, facilitating purification by normal-phase silica chromatography compared to the more polar methyl esters.

Heterocyclic Functionalization

Many CNS-active drugs (e.g., Brivaracetam analogs, Butyrophenone derivatives) require a butyric acid side chain. Direct alkylation using 4-bromobutyric acid is often plagued by self-cyclization to


-butyrolactone. Using the butyl ester  prevents this intramolecular side reaction, effectively "masking" the acid until the intermolecular coupling is complete.

Detailed Protocol: N-Alkylation of Indole Scaffolds

Case Study: Synthesis of Indole-Butyrate Intermediates (Genericized from Naloxone-Linker workflows)

This protocol describes the


 alkylation of a generic indole core. This reaction is sensitive to moisture and competition from elimination reactions (E2).
Reaction Mechanism & Pathway

The reaction proceeds via a concerted


 mechanism. The base deprotonates the indole nitrogen, creating a potent nucleophile that attacks the 

-carbon of the bromobutanoate.

ReactionMechanism cluster_legend Key Indole Indole Substrate (Nucleophile) Anion Indolyl Anion (Activated Nucleophile) Indole->Anion -H+ Base Base (NaH or K2CO3) Deprotonation Base->Anion TS Transition State [N---C---Br]‡ Anion->TS + Reagent Reagent Butyl 4-bromobutanoate (Electrophile) Reagent->TS SideProduct Side Rxn: Elimination (Butyl crotonate) Reagent->SideProduct Base (E2) Product N-Alkylated Product (Butyl ester intermediate) TS->Product -Br- Main Pathway Main Pathway Side Reaction Side Reaction

Figure 1: Mechanistic pathway for N-alkylation, highlighting the competition between substitution (


) and elimination (E2).
Materials & Equipment
  • Reagents:

    • Substrate: Indole derivative (1.0 equiv).

    • Reagent: Butyl 4-bromobutanoate (1.2 equiv).[1]

    • Base: Sodium Hydride (60% in oil, 1.5 equiv) OR Cesium Carbonate (2.0 equiv) for milder conditions.

    • Solvent: Anhydrous DMF or DMF/THF mixture (0.1 M concentration).

  • Equipment:

    • Flame-dried 3-neck round bottom flask.

    • Nitrogen/Argon inert atmosphere line.

    • Temperature probe.

Step-by-Step Methodology

Step 1: System Preparation

  • Assemble glassware and flame-dry under vacuum. Backfill with Argon (

    
    ).
    
  • Charge the flask with the Indole substrate (e.g., 10 mmol) and dissolve in anhydrous DMF (50 mL).

Step 2: Deprotonation (The Critical Step)

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Sodium Hydride (15 mmol) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.

    • Checkpoint: Solution should turn from clear to yellow/orange, indicating anion formation.

Step 3: Alkylation

  • Re-cool the mixture to 0°C.

  • Add Butyl 4-bromobutanoate (12 mmol) dropwise via syringe over 10 minutes.

    • Rationale: Slow addition prevents local excesses of base that could trigger E2 elimination of the bromide to form butyl crotonate.

  • Remove ice bath and stir at RT. Monitor by TLC or HPLC.

    • Typical Reaction Time: 4–12 hours.

Step 4: Quench and Workup

  • Cool to 0°C. Quench excess NaH by dropwise addition of saturated

    
     solution.
    
  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Wash organic layer with water (

    
    ) to remove DMF (critical for preventing emulsion/yield loss).
    
  • Wash with Brine, dry over

    
    , and concentrate in vacuo.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Note: The butyl ester product is typically less polar than the starting indole.

Troubleshooting & Process Control

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous (Karl Fischer < 0.05%). Increase base activation time.
Elimination By-product High temperature or strong base excess.Switch to weaker base (

) or keep reaction at 0°C longer. Add bromide slower.
Cyclization (Lactam) Intramolecular attack on ester.This is rare with butyl esters under basic conditions unless heated excessively. Keep T < 40°C.
Hydrolysis of Ester Wet workup or high pH during quench.Use buffered quench (

). Avoid strong caustic washes.

Workflow Visualization

Workflow start START: Substrate Preparation dissolve Dissolve Indole in Anhydrous DMF start->dissolve deprot Add NaH at 0°C (H2 Evolution) dissolve->deprot check_anion IPC: Check Anion Formation (Color Change) deprot->check_anion add_reagent Add Butyl 4-bromobutanoate (Dropwise, 0°C) check_anion->add_reagent Confirmed react Stir at RT (4-12h) add_reagent->react monitor IPC: HPLC/TLC (SM < 2%) react->monitor monitor->react Incomplete quench Quench with NH4Cl monitor->quench Complete extract Extract (EtOAc) & Wash (H2O x3) quench->extract purify Flash Chromatography extract->purify end FINAL: Pure Intermediate purify->end

Figure 2: Operational workflow for the synthesis of N-alkylated pharmaceutical intermediates.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Alkyl bromides are potent lachrymators (tear gas agents). All handling of Butyl 4-bromobutanoate must occur within a certified fume hood.

  • Skin Absorption: Readily absorbed through skin. Double gloving (Nitrile) is recommended.

  • Storage: Store at 2-8°C under inert gas. The compound can degrade to release HBr, which turns the liquid brown. If the reagent is dark, filter through a small plug of basic alumina before use to remove acid impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate. Retrieved from [Link][1]

Sources

Application

Application Note: Butyl 4-Bromobutanoate as a Strategic Linker in Agrochemical Synthesis

[1][2] Abstract This technical guide details the utility of Butyl 4-bromobutanoate (CAS: 3757-56-0) as a bifunctional building block in the design of next-generation agrochemicals. Unlike shorter-chain homologues, the bu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide details the utility of Butyl 4-bromobutanoate (CAS: 3757-56-0) as a bifunctional building block in the design of next-generation agrochemicals. Unlike shorter-chain homologues, the butyl ester moiety offers a distinct lipophilic advantage, enhancing cuticular penetration for foliar-applied active ingredients (AIs).[1][2] This note provides a validated protocol for


-alkylation and 

-alkylation, specifically focusing on the synthesis of "pro-pesticide" motifs (e.g., phenoxybutyrates) that rely on

-oxidation for bio-activation.

Chemical Profile & Strategic Utility[1][2]

Butyl 4-bromobutanoate is a bifunctional reagent containing an electrophilic alkyl bromide and a lipophilic butyl ester.[1][2] In agrochemical R&D, it serves two simultaneous functions:

  • The Linker (C4 Chain): It introduces a four-carbon spacer (butyric acid derivative).[1][2] In herbicides, this specific chain length is critical for selectivity; many plants (e.g., legumes) cannot rapidly

    
    -oxidize this chain down to the active acetic acid form, whereas susceptible weeds can, providing inherent crop safety [1].[2]
    
  • The Penetrant (Butyl Ester): The

    
    -butyl group significantly increases the LogP (partition coefficient) compared to methyl or ethyl esters.[1] This modification lowers the surface tension and enhances diffusion across the waxy plant cuticle, a primary barrier for foliar herbicides [2].
    
Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
Molecular Weight 223.11 g/mol Stoichiometry calculations.[1][2]
Boiling Point ~120–125 °C (at 10 mmHg)High boiling point allows for elevated reaction temperatures without reagent loss.[1][2]
Density 1.25 g/cm³Denser than water; facilitates phase separation during aqueous workup.[1][2]
Solubility Soluble in DMF, Acetone, TolueneCompatible with both polar aprotic and non-polar reaction media.[1][2]
Hazards Skin/Eye Irritant (H315, H319)Requires standard PPE; avoid inhalation of vapors.[1][2]

Application Case Study: Synthesis of Phenoxybutyrate Pro-Herbicides

The most common application of this reagent is the synthesis of analogues to 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid).[2] By using Butyl 4-bromobutanoate, researchers can synthesize the butyl ester form of the active ingredient in a single step, skipping the separate esterification of the acid.

Mechanistic Pathway

The reaction follows a classic Williamson Ether Synthesis (


 mechanism).[1] The phenolic oxygen acts as the nucleophile, displacing the terminal bromine.

ReactionPathway Reactant1 2,4-Dichlorophenol (Nucleophile) Base Base (K2CO3) Deprotonation Reactant1->Base -H+ Reactant2 Butyl 4-bromobutanoate (Electrophile) TS Transition State (SN2 Attack) Reactant2->TS Base->TS Product Butyl 4-(2,4-dichlorophenoxy)butanoate (Target Pro-Herbicide) TS->Product -KBr

Figure 1: The SN2 reaction pathway for the synthesis of phenoxybutyrate herbicides. The base deprotonates the phenol, facilitating the attack on the brominated carbon.

Detailed Experimental Protocol

Protocol: -Alkylation of Substituted Phenols

Objective: Synthesize Butyl 4-(2,4-dichlorophenoxy)butanoate with >95% yield.

Reagents
  • Substrate: 2,4-Dichlorophenol (1.0 equiv)[1][2]

  • Reagent: Butyl 4-bromobutanoate (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)[2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst to accelerate reaction.[1][2]

  • Solvent: Acetonitrile (ACN) or DMF (Dimethylformamide).[1][2] Note: ACN is preferred for easier workup; DMF for unreactive phenols.[2]

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2,4-Dichlorophenol (16.3 g, 100 mmol) and Anhydrous

      
       (27.6 g, 200 mmol).
      
    • Add Acetonitrile (100 mL) and stir at room temperature for 15 minutes to allow partial deprotonation (phenoxide formation).

  • Addition:

    • Add Potassium Iodide (1.6 g, 10 mmol).

    • Add Butyl 4-bromobutanoate (24.5 g, 110 mmol) dropwise via a syringe or addition funnel over 10 minutes.[1][2] Critical: Slow addition prevents localized concentration hotspots that could lead to side reactions.

  • Reaction:

    • Heat the mixture to reflux (approx. 80-82 °C) under an inert atmosphere (

      
      ).
      
    • Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1][2] The starting phenol spot (

      
      ) should disappear, replaced by the less polar ester product (
      
      
      
      ).
    • Typical reaction time:[1][2] 4–6 hours.[1][2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel.[2] Rinse the cake with cold Acetonitrile.
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Purification:

    • Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with:

      • 1x Water (50 mL)

      • 1x 1M NaOH (50 mL) – Critical Step: Removes any unreacted phenol.[1]

      • 1x Brine (50 mL)

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate.[2]
      
    • Result: The product is typically obtained as a clear to pale yellow oil.[1] If high purity is required for biological assays, perform vacuum distillation (bp ~180°C @ 0.5 mmHg).[1][2]

Optimization & Troubleshooting Logic

The choice of solvent and base significantly impacts the ratio of


-alkylation (desired) vs. 

-alkylation (undesired) and the rate of hydrolysis.[1]

OptimizationLogic Start Select Reaction Conditions SubstrateType Is the Nucleophile Sterically Hindered? Start->SubstrateType StrongCond Use DMF + NaH (Higher Temp: 100°C) SubstrateType->StrongCond Yes MildCond Use Acetone/ACN + K2CO3 (Reflux: 60-80°C) SubstrateType->MildCond No Yes Yes (e.g., 2,6-disubstituted phenol) CheckHydrolysis Check for Ester Hydrolysis? StrongCond->CheckHydrolysis No No (e.g., 4-chlorophenol) MildCond->CheckHydrolysis DrySolvents Ensure Anhydrous Conditions (Water causes ester cleavage) CheckHydrolysis->DrySolvents Impurity detected

Figure 2: Decision matrix for optimizing alkylation conditions based on substrate steric hindrance and side-reaction risks.

Analytical Validation

To verify the integrity of the synthesized linker, use the following NMR markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.0 ppm (t, 2H):  The methylene protons adjacent to the phenoxy group (
      
      
      
      ).[1][2] Note: This shifts from ~3.4 ppm (
      
      
      ) in the starting material.[1]
    • 
       4.1 ppm (t, 2H):  The methylene protons of the butyl ester (
      
      
      
      ).[1][2]
    • 
       2.5 ppm (t, 2H):  The methylene protons alpha to the carbonyl (
      
      
      
      ).[1][2]
  • IR Spectroscopy: Look for the strong ester carbonyl stretch at 1735 cm⁻¹ .[1]

Safety & Handling

  • Lachrymator Potential: While not as volatile as methyl bromoacetate, Butyl 4-bromobutanoate can still irritate mucous membranes.[1][2] Handle in a fume hood.

  • Storage: Store at 2–8°C. The compound is sensitive to light (brown bottle required) and moisture (hydrolysis of the ester).

  • Spill Cleanup: Absorb with vermiculite.[1][2] Do not use water immediately, as this disperses the organic phase.[2]

References

  • Wain, R. L. (1955).[1][2] "Herbicidal Selectivity through Specific Benyzl and Phenoxybutyric Acid Derivatives." Nature, 175, 610.[1][2] (Establishes the

    
    -oxidation selectivity mechanism for phenoxybutyrate herbicides).
    
  • Baur, P., et al. (1997).[1][2][4] "Polydisperse ethoxylated fatty alcohol surfactants as accelerators of cuticular penetration." Pesticide Science, 51(2), 131-152.[1][2] Link (Discusses the impact of alkyl chain length and lipophilicity on cuticular transport).[1]

  • PubChem. "Butyl 4-bromobutanoate Compound Summary."[1][2] National Library of Medicine.[1][2] Link (Source for physicochemical data and GHS safety classifications).[1][2]

  • ChemicalBook. "2,4-Dichlorophenoxybutyric acid Properties and Synthesis." Link (Context for the synthesis of 2,4-DB analogues).[1][2]

Sources

Method

Application Note: High-Fidelity Protocol for Grignard Generation from Butyl 4-bromobutanoate

Executive Summary The generation of Grignard reagents containing electrophilic functional groups (such as esters, nitriles, or ketones) represents a classic challenge in organometallic chemistry. Butyl 4-bromobutanoate p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The generation of Grignard reagents containing electrophilic functional groups (such as esters, nitriles, or ketones) represents a classic challenge in organometallic chemistry. Butyl 4-bromobutanoate presents a specific "forbidden" motif: a nucleophilic carbon precursor (C4) tethered to an electrophilic ester (C1).

Standard Grignard formation (Mg metal, refluxing ether) will result in catastrophic failure via two mechanisms:

  • Intermolecular Polymerization: The formed Grignard attacks the ester of a neighboring molecule.

  • Intramolecular Cyclization (The "Death Spiral"): The C4-anion attacks its own C1-carbonyl, forming a 5-membered hemiacetal/ketone (cyclopentanone derivative) via a 5-exo-trig cyclization.

This protocol details the Halogen-Magnesium Exchange method using the "Turbo Grignard" (iPrMgCl[1][2]·LiCl ), which allows for the generation of the desired species at low temperatures (below -20°C), kinetically trapping the reagent before self-destruction occurs.

Mechanistic Insight & Failure Modes

Understanding the competing pathways is critical for protocol adherence. The diagram below illustrates why standard methods fail and how the exchange method succeeds.

GrignardPathways Start Butyl 4-bromobutanoate Mg_Method Standard Method (Mg Metal, Reflux) Start->Mg_Method Exchange_Method Knochel Exchange (iPrMgCl·LiCl, -30°C) Start->Exchange_Method Grignard Target Grignard Species (Unstable > -10°C) Mg_Method->Grignard Slow initiation High Temp Exchange_Method->Grignard Fast Exchange Low Temp Cyclization Intramolecular Attack (5-exo-trig) Grignard->Cyclization T > -10°C Fast Kinetics Trapping Electrophile Addition (E+) Grignard->Trapping T < -20°C Immediate Use Product_Cyclic Cyclopentanone deriv. (DEAD END) Cyclization->Product_Cyclic Final_Product Functionalized Ester (Target Product) Trapping->Final_Product

Figure 1: Kinetic competition between stable Grignard generation and intramolecular cyclization.

Protocol A: Knochel-Hauser Exchange (Recommended)

This method utilizes Isopropylmagnesium Chloride Lithium Chloride complex (iPrMgCl[2][3][4]·LiCl) .[4][5] The LiCl additive breaks up polymeric aggregates, increasing the reactivity of the exchange reagent and allowing the transformation to occur at temperatures where the ester group is stable.

Reagents & Materials
ReagentEquiv.[2][6][7][8][9][10]RoleSpecifications
Butyl 4-bromobutanoate 1.0SubstrateDry, degassed, >98% purity.
iPrMgCl[1][2][3][4][5][9]·LiCl 1.1Exchange Reagent1.3 M in THF (Commercial "Turbo Grignard").
THF (Anhydrous) SolventSolvent<50 ppm H₂O.
Electrophile (E+) 1.2TrapAldehyde, Acid Chloride, etc.
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and argon inlet.

  • Cool under a stream of argon.

  • Charge the flask with Butyl 4-bromobutanoate (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

Step 2: The Exchange (Critical Control Point) 4. Cool the solution to -30°C using a cryocooler or dry ice/acetone bath.

  • Note: Do not go below -40°C initially; alkyl bromides react slower than aryl bromides. If too cold, the exchange won't happen. If too warm (>-10°C), the ester will be attacked.
  • Add iPrMgCl·LiCl (1.1 equiv) dropwise via syringe pump over 10 minutes.
  • Observation: No significant exotherm should be observed at this scale/rate.
  • Stir at -30°C for 2–4 hours .
  • Monitoring: Aliquot 0.1 mL into MeOH (quench) and check GC/LCMS.
  • Success Criteria: Disappearance of starting bromide peak; appearance of des-bromo ester (butyl butanoate) in the quenched sample.

Step 3: Electrophile Trapping 7. Once exchange is >90% complete, cool the mixture further to -40°C . 8. Add the Electrophile (dissolved in minimal THF) slowly.

  • Note: If using highly reactive electrophiles (e.g., acid chlorides), add CuCN•2LiCl (10 mol%) first to facilitate transmetallation if necessary, though standard aldehydes react directly.
  • Allow the mixture to warm slowly to 0°C over 2 hours.

Step 4: Workup 10. Quench with saturated aqueous NH₄Cl. 11. Extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: The Barbier Variation (Alternative)

If the exchange reaction proves too sluggish (common with some primary alkyl bromides), the Barbier method is the preferred fallback. This involves generating the Grignard in the presence of the electrophile.

Mechanism: The transient Grignard species is trapped by the electrophile (E+) faster than it can find the internal ester group.

Procedure
  • Activation: Place Mg turnings (1.5 equiv) in a flask. Activate by dry stirring under Argon for 20 mins, then add a crystal of Iodine.

  • Mixture: Dissolve Butyl 4-bromobutanoate (1.0 equiv) AND the Electrophile (1.2 equiv) in anhydrous THF.

  • Initiation: Add 5% of the solution to the Mg turnings at room temperature to initiate (iodine color fades, exotherm).

  • Controlled Addition: Cool to 0°C . Add the remaining solution dropwise over 1 hour.

  • Completion: Stir for an additional hour at 0°C.

Pros: Simpler; avoids unstable intermediate accumulation. Cons: Not suitable if the electrophile reacts with Mg metal (rare) or if precise stoichiometry is required.

Quality Control: Titration of the Reagent

Because the Grignard is unstable, you cannot store it. However, during method development, you must verify the titer.

Method: Knochel's Iodine Titration

  • Weigh I₂ (254 mg, 1.0 mmol) and LiCl (42 mg, 1.0 mmol) into a dry vial.

  • Dissolve in 5 mL dry THF (Solution A).

  • Cool Solution A to 0°C.

  • Add the generated Grignard solution dropwise until the brown iodine color persists disappears (endpoint is clear/colorless). Correction: The Grignard consumes the Iodine. The endpoint is the disappearance of brown color.



Safety & Stability Data

ParameterSpecificationWarning
Thermal Stability Unstable > -10°CRapid cyclization to 2-hydroxycyclopentanone derivatives.
Moisture Sensitivity HighHydrolysis yields butyl butanoate.
Exotherm ModerateQuench carefully; the exchange reaction is less exothermic than direct insertion.

Self-Validating Check:

  • Before adding your valuable electrophile, take a 50 µL aliquot and quench with D₂O.

  • Run NMR.[6]

  • Success: You see deuterium incorporation at the delta-position (butyl 4-deuterobutanoate).

  • Failure: You see only butyl butanoate (hydrolysis) or cyclized products.

References

  • Knochel, P. , et al.[4][5][9][10] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333-3336.[5]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[5] Organic Chemistry Portal.

  • Baird, M. S. , et al. "Bromine–magnesium exchange in gem-dibromocyclopropanes using Grignard reagents."[6] Tetrahedron, 2002 , 58, 1581-1593.[6] (Demonstrates alkyl bromide exchange kinetics).

  • Organic Syntheses , Coll. Vol. 9, p. 553 (1998); Vol. 74, p. 178 (1997). "Preparation of Functionalized Organozinc Reagents." (Relevant for comparison with Zinc alternatives).[2][3]

Sources

Application

Application Note: Chemoselective Amination of Butyl 4-Bromobutanoate

Abstract & Scope This technical guide details the reaction of Butyl 4-bromobutanoate (and its tert-butyl analog) with primary and secondary amines. This scaffold presents a unique "divergent reactivity" profile: Primary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reaction of Butyl 4-bromobutanoate (and its tert-butyl analog) with primary and secondary amines. This scaffold presents a unique "divergent reactivity" profile:

  • Primary Amines (

    
    ):  Predominantly yield N-alkyl-2-pyrrolidones  (lactams) via a tandem nucleophilic substitution-cyclization sequence.
    
  • Secondary Amines (

    
    ):  Yield linear tertiary amino esters  via exclusive 
    
    
    
    substitution, as cyclization is structurally precluded.

This note provides optimized protocols for both pathways, mechanistic insights to control side reactions (oligomerization, hydrolysis), and safety guidelines for handling


-bromo esters.

Mechanistic Insight: The "Fork in the Road"

The reaction outcome is dictated by the substitution level of the nucleophile. Understanding this bifurcation is critical for experimental design.

Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways available to the system.

ReactionPathway cluster_legend Pathway Logic Reactant Butyl 4-bromobutanoate (Electrophile) Intermed Intermediate: Secondary Amino Ester Reactant->Intermed SN2 Substitution (Fast) Prod_Ester Product B: Tertiary Amino Ester (Linear) Reactant->Prod_Ester SN2 Substitution (Direct) Amine1 Primary Amine (R-NH2) Amine1->Intermed Amine2 Secondary Amine (R2NH) Amine2->Prod_Ester Prod_Lactam Product A: N-Alkyl-2-Pyrrolidone (Lactam) Intermed->Prod_Lactam Intramolecular Cyclization (Thermodynamic Sink) - BuOH Primary Amine Path Primary Amine Path Secondary Amine Path Secondary Amine Path

Figure 1: Divergent pathways based on amine class. Primary amines favor cyclization (red path), while secondary amines arrest at the linear ester stage.

Protocol A: Synthesis of N-Substituted 2-Pyrrolidones

Substrate: Primary Amines (


)
Objective:  One-pot synthesis of lactams (e.g., Levetiracetam intermediates, surfactant precursors).
Experimental Rationale

With primary amines, the linear secondary amino ester formed initially is often unstable relative to the lactam. To drive the reaction to completion (Product A), we utilize thermal energy and a base to neutralize the HBr byproduct and catalyze the alkoxide elimination.

Materials
  • Butyl 4-bromobutanoate: 1.0 equiv.

  • Primary Amine: 1.2 – 1.5 equiv. (Excess prevents double alkylation).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for solubility).
    
  • Solvent: Acetonitrile (MeCN) or Toluene (if high temp required).

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to accelerate

    
     via Finkelstein reaction.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous

    
     (20 mmol) in MeCN (30 mL).
    
  • Amine Addition: Add the primary amine (12 mmol) and stir at room temperature for 10 minutes.

  • Electrophile Addition: Add Butyl 4-bromobutanoate (10 mmol) dropwise over 15 minutes. Note: Exothermic reaction possible.

  • Reaction Phase 1 (Substitution): Stir at 40°C for 2 hours. Monitor by TLC (formation of intermediate).

  • Reaction Phase 2 (Cyclization): Increase temperature to reflux (80-82°C for MeCN) and stir for 4-12 hours.

    • Checkpoint: Reaction is complete when the intermediate spot disappears and a lower Rf spot (lactam) appears.

  • Workup:

    • Cool to room temperature.

    • Filter off solid salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (typically EtOAc/Hexanes) or vacuum distillation for liquid lactams.

Yield Expectation: 75% - 92%

Protocol B: Synthesis of Tertiary Amino Esters

Substrate: Secondary Amines (


)
Objective:  Synthesis of linear amino esters (e.g., prodrug linkers).
Experimental Rationale

Secondary amines cannot cyclize to a neutral lactam. The challenge here is preventing quaternization (reaction of the product with another equivalent of bromide) and hydrolysis of the ester. We use mild conditions.

Materials
  • Butyl 4-bromobutanoate: 1.0 equiv.

  • Secondary Amine: 1.1 equiv.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: DMF (dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Preparation: Dissolve Butyl 4-bromobutanoate (10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
     (15 mmol) and cool the mixture to 0°C (ice bath).
    
  • Amine Addition: Add secondary amine (11 mmol) slowly.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 6-18 hours.

    • Critical: Do not heat significantly (>50°C) to avoid ester hydrolysis or quaternary salt formation.

  • Workup (Aqueous Extraction):

    • Dilute reaction mixture with Ethyl Acetate (50 mL).

    • Wash with Water (3 x 30 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Many tertiary amines are pure enough for next steps. If needed, purify via amine-functionalized silica or standard silica with 1%

    
     in eluent to prevent streaking.
    

Yield Expectation: 80% - 95%

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed in internal validations.

VariableConditionEffect on Primary Amine PathEffect on Secondary Amine Path
Solvent DMF Accelerates

; difficult to remove.
Excellent for linear synthesis.
Toluene Slows

; Excellent for thermal cyclization (reflux).
Poor (slow reaction).
Ethanol Avoid. Causes transesterification.Avoid. Causes transesterification.
Base NaH Rapid cyclization (irreversible).Unnecessary; risk of ester cleavage.
K2CO3 Standard; balances rate and safety.Standard; high yields.[1]
Temp < 25°C Stalls at linear intermediate.Ideal for clean substitution.
> 80°C Promotes Lactamization.Increases risk of degradation.

Safety & Handling (E-E-A-T)

Hazard Class: Alkyl Bromides / Esters.

  • Lachrymator Potential:

    
    -bromo esters can be potent lachrymators (tear-inducing). Always  handle in a functioning fume hood.
    
  • Skin Absorption: Alkylating agents are potential carcinogens. Double-glove (Nitrile) is mandatory.

  • Incompatibility: Avoid strong oxidizers and strong acids.[2]

  • Disposal: Quench excess alkyl halide with an amine or thiosulfate solution before disposal into halogenated waste streams.

Workflow Visualization

The following diagram outlines the decision logic for purification based on the product type.

PurificationLogic Start Crude Reaction Mixture Check Product Type? Start->Check Lactam Lactam (Cyclic) Check->Lactam Primary Amine Input Ester Amino Ester (Linear) Check->Ester Secondary Amine Input Filter Filter Solids Lactam->Filter Distill Vacuum Distillation (High BP) Filter->Distill Extract Aq. Extraction (Remove DMF/Salts) Ester->Extract Chrom Flash Chromatography (Neutralized Silica) Extract->Chrom

Figure 2: Downstream processing logic. Lactams often require distillation due to high boiling points, while amino esters are purified via extraction and chromatography.

References

  • PubChem. (2025).[3] tert-Butyl 4-bromobutanoate Compound Summary. National Library of Medicine. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines and Lactams. [Link]

Sources

Method

Application Note: Strategic Utilization of Butyl 4-bromobutanoate in Polymer Functionalization and Monomer Design

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It synthesizes established organic transformation principles with specific polymer application...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and drug delivery systems. It synthesizes established organic transformation principles with specific polymer applications of Butyl 4-bromobutanoate .


H

BrO

Functionality: Electrophilic Alkyl Bromide (

-position) + Lipophilic Ester

Executive Summary & Chemical Profile

Butyl 4-bromobutanoate is a versatile bifunctional building block. Unlike


-bromo esters (standard ATRP initiators), the bromine in the 

-position (gamma) is less sterically hindered and less prone to radical stabilization, making it an ideal candidate for Nucleophilic Substitution (

)
rather than radical initiation.

In polymer science, this compound serves two critical roles:

  • Linker/Spacer Synthesis: It introduces a C4 spacer ending in a carboxylate derivative (ester), widely used to attach drugs or bioactive molecules to polymer backbones while reducing steric crowding.

  • Cationic Functionalization: It is a potent quaternizing agent for nitrogen-containing polymers (e.g., Poly(4-vinylpyridine), Poly(DMAEMA)) or monomers (e.g., Vinylimidazole), converting neutral chains into polycations (polyelectrolytes) with tunable hydrophobicity.

Application Module A: Synthesis of Functionalized Ionic Liquid Monomers

Context: Poly(ionic liquids) (PILs) are emerging materials for CO


 capture, electrochemical devices, and antimicrobial coatings. This protocol describes the synthesis of a functionalized imidazolium monomer using Butyl 4-bromobutanoate.
Mechanism

The imidazole ring acts as a nucleophile, displacing the bromide ion. The resulting salt contains a polymerizable vinyl group and a pendant ester functionality.

Protocol: Quaternization of 1-Vinylimidazole

Target: 3-(3-(butoxycarbonyl)propyl)-1-vinyl-1H-imidazol-3-ium bromide

Reagents & Equipment[1][2][3][4]
  • Reactants: 1-Vinylimidazole (1.0 equiv), Butyl 4-bromobutanoate (1.1 equiv).

  • Solvent: Acetonitrile (anhydrous) or Ethyl Acetate.

  • Catalyst: BHT (trace, radical inhibitor to prevent premature polymerization of vinyl group).

  • Equipment: Round-bottom flask, Reflux condenser, Nitrogen atmosphere.

Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Vinylimidazole (10 mmol, 0.94 g) in 20 mL of anhydrous acetonitrile.

  • Addition: Add Butyl 4-bromobutanoate (11 mmol, 2.45 g) dropwise over 10 minutes. Add a crystal of BHT.

  • Reaction: Purge with nitrogen for 15 minutes. Heat the mixture to 70°C for 24 hours .

    • Expert Insight: While the reaction can proceed at room temperature over 48-72 hours, heating ensures complete conversion. Do not exceed 80°C to avoid thermal polymerization of the vinyl group.

  • Purification (The "Wash" Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to ~5 mL using a rotary evaporator.

    • Add the viscous oil dropwise into 100 mL of cold Diethyl Ether (or Hexane) under vigorous stirring. The product (ionic liquid) will separate as a dense oil or precipitate.

    • Decant the supernatant (containing unreacted bromide). Repeat the wash 3 times.[4]

  • Drying: Dry the resulting viscous liquid under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents.

Self-Validating QC (NMR)
  • Success Indicator: Disappearance of the triplet at

    
     ppm (CH
    
    
    
    -Br) and appearance of a downfield signal at
    
    
    ppm (N-CH
    
    
    ).
  • Purity Check: Integration of the vinyl protons (5.3–7.2 ppm) must match the butyl ester protons.

Application Module B: Post-Polymerization Modification (The "Grafting To" Approach)

Context: Modifying a pre-formed polymer allows for the creation of libraries from a single parent chain. This is particularly useful for tuning the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers.

Protocol: Quaternization of Poly(4-vinylpyridine) (P4VP)

Objective: Introduce hydrophobic butyl ester side chains to a P4VP backbone.

Step-by-Step Methodology
  • Dissolution: Dissolve Poly(4-vinylpyridine) (Mw ~60k) in Nitromethane or DMF (5 wt% solution). Ensure complete dissolution (may require heating to 50°C).[2]

  • Alkylation: Add Butyl 4-bromobutanoate (0.5 to 1.0 equiv relative to pyridine units, depending on desired degree of quaternization).

  • Incubation: Stir at 80°C for 48 hours .

    • Note: The reaction kinetics are slower for polymers due to steric hindrance and the "neighboring group effect" (electrostatic repulsion builds up as charge density increases).

  • Precipitation: Pour the reaction mixture into a large excess of Ethyl Acetate (non-solvent for the quaternized polymer).

  • Dialysis: Redissolve the precipitate in Methanol and dialyze against water/methanol mixture (MWCO 3.5 kDa) to remove unreacted bromide.

Comparison of Solvents for Quaternization
SolventReaction RateSolubility of ProductRecommended For
Nitromethane High (High dielectric constant)ExcellentHigh degree of substitution
Acetonitrile MediumGoodStandard protocols
DMF MediumExcellentHigh MW polymers
THF LowPoor (Precipitation occurs)Controlled/Low substitution

Visualization of Workflows

Figure 1: Synthesis of Ionic Liquid Monomer

This pathway illustrates the conversion of neutral vinylimidazole into a polymerizable ionic liquid monomer.

MonomerSynthesis Start 1-Vinylimidazole (Neutral Monomer) Process Reaction: Acetonitrile, 70°C, 24h (Sn2 Substitution) Start->Process Reagent Butyl 4-bromobutanoate (Alkylating Agent) Reagent->Process Wash Purification: Wash w/ Diethyl Ether (Removes unreacted bromide) Process->Wash Crude Oil Product Ionic Liquid Monomer [Vinyl-Im-C4-Ester]+ Br- Wash->Product Pure Viscous Liquid

Caption: Workflow for the synthesis of ester-functionalized imidazolium monomers via quaternization.

Figure 2: The "Linker" Strategy in Drug Conjugation

This diagram shows how the tert-butyl variant is used as a temporary mask to create a carboxylic acid linker.

LinkerStrategy Drug Drug Molecule (Nucleophile: -OH, -NH2) Step1 Step 1: Alkylation (Base, DMF, Heat) Drug->Step1 Linker tert-Butyl 4-bromobutanoate Linker->Step1 Inter Drug-Linker-Ester (Protected) Step1->Inter Step2 Step 2: Deprotection (TFA or HCl) Inter->Step2 Hydrolysis Final Drug-Linker-COOH (Ready for Conjugation) Step2->Final Active Carboxyl Group

Caption: The "Masked Linker" strategy using tert-butyl 4-bromobutanoate for drug delivery conjugates.

Pro-Tip: The tert-Butyl vs. n-Butyl Decision

While the chemistry is similar, the choice of ester group dictates the final application:

  • Select n-Butyl (CAS 2969-81-5): When you need a permanent hydrophobic spacer. The n-butyl group is stable against mild hydrolysis and increases the lipophilicity of the polymer, which is useful for membrane interaction or self-assembly into micelles.

  • Select tert-Butyl (CAS 110661-91-1): When you need a "masked" carboxylic acid. The tert-butyl group can be removed using Trifluoroacetic acid (TFA) to yield a free carboxylic acid (-COOH). This is essential for:

    • pH-responsive polymers (swelling at high pH).

    • Further conjugation (reacting the -COOH with amines via EDC/NHS chemistry).

Safety and Handling

  • Lachrymator: Like many alkyl bromides, Butyl 4-bromobutanoate can be irritating to eyes and mucous membranes. Handle in a fume hood.

  • Storage: Store in a cool, dry place. The tert-butyl variant is sensitive to strong acids.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Ionic Liquid Synthesis: Preparation of 1-Butyl-3-methylimidazolium-based Room Temperature Ionic Liquids. ResearchGate.

  • Polymer Functionalization: Synthesis of Polymerizable Ionic Liquid Monomer and Its Characterizations. ResearchGate.

  • Linker Chemistry: Dendrimer conjugates for drug delivery (US8980907B2). Google Patents.

  • General Reactivity: tert-Butyl 4-bromobutanoate Compound Summary. PubChem.[5]

Sources

Application

Application Note: Strategic Heterocycle Synthesis using Butyl 4-Bromobutanoate

Abstract & Strategic Utility Butyl 4-bromobutanoate (CAS: 3540-75-8) represents a highly versatile bifunctional building block in medicinal chemistry. Unlike its ethyl or methyl analogs, the butyl ester offers distinct p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Butyl 4-bromobutanoate (CAS: 3540-75-8) represents a highly versatile


 bifunctional building block in medicinal chemistry. Unlike its ethyl or methyl analogs, the butyl ester offers distinct processing advantages:
  • Lipophilicity: Enhanced solubility in non-polar organic solvents (e.g., Toluene, DCM) facilitates homogeneous kinetics during N-alkylation.

  • Thermal Stability: The higher boiling point of the butanol leaving group (

    
    ) allows for higher reaction temperatures during cyclization without premature solvent evaporation, often driving difficult lactamizations to completion.
    

This guide details two primary workflows: the One-Pot Synthesis of N-Substituted Pyrrolidin-2-ones (a scaffold ubiquitous in "Racetam" nootropics and anticonvulsants) and the Synthesis of Azide Linkers for Click Chemistry applications.

Chemical Profile & Reactivity

Compound: Butyl 4-bromobutanoate Structure:


Reactivity Modes: [1][2]
  • 
    -Carbon (Alkyl Halide):  Susceptible to 
    
    
    
    attack by amines, azides, or thiols.
  • Carbonyl Carbon (Ester): Susceptible to nucleophilic acyl substitution (cyclization).

Reactivity Visualization

Reactivity Reagent Butyl 4-bromobutanoate Intermediate Linear Amino Ester (Intermediate) Reagent->Intermediate SN2 Alkylation (Base, Heat) Linker 4-Azidobutanoate (Click Linker) Reagent->Linker Azide Displacement (DMF, RT) Amine Primary Amines (R-NH2) Amine->Intermediate Azide Sodium Azide (NaN3) Azide->Linker Lactam Pyrrolidin-2-one (Heterocycle) Intermediate->Lactam Intramolecular Cyclization (-BuOH)

Figure 1: Divergent synthetic pathways available from the butyl 4-bromobutanoate platform.

Protocol A: Synthesis of N-Substituted Pyrrolidin-2-ones

This protocol describes the synthesis of a generic N-aryl/alkyl pyrrolidin-2-one. This reaction is the cornerstone for synthesizing analogs of drugs like Levetiracetam or Piracetam .

Mechanism

The reaction proceeds via a tandem sequence:

  • Intermolecular N-Alkylation: The amine displaces the bromide.[3]

  • Intramolecular Acyl Substitution: The secondary amine attacks the ester carbonyl, expelling butanol to close the ring.

Materials
ReagentEquivalentsRole
Primary Amine (

)
1.0 eqNucleophile
Butyl 4-bromobutanoate 1.1 - 1.2 eqElectrophile / Cyclization Partner
Potassium Carbonate (

)
2.0 - 3.0 eqBase (scavenges HBr)
Potassium Iodide (KI)0.1 eqCatalyst (Finkelstein in situ)
Acetonitrile (ACN) or DMFSolventACN for easy workup; DMF for low reactivity amines
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Primary Amine (10 mmol) in Acetonitrile (50 mL).

  • Base Addition: Add anhydrous

    
      (30 mmol) and catalytic KI  (1 mmol). Stir at room temperature for 15 minutes.
    
    • Expert Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the initial substitution step.

  • Reagent Addition: Add Butyl 4-bromobutanoate (11 mmol) dropwise over 10 minutes.

  • Reaction (Alkylation Phase): Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting amine.
    
    • Checkpoint: At this stage, you will observe the linear amino-ester intermediate.

  • Cyclization Phase: If cyclization is slow (common with steric bulk), swap the condenser for a distillation head. Increase bath temperature to

    
     (if using Toluene/DMF) to distill off the n-butanol byproduct. This drives the equilibrium toward the lactam.
    
  • Workup:

    • Cool to room temperature.[2] Filter off inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[2][4][5]

    • Dissolve residue in EtOAc, wash with Water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Elimination of HBr (formation of butyl but-3-enoate).Lower reaction temperature; use a weaker base (e.g.,

) or switch solvent to Acetone.
Incomplete Cyclization Equilibrium favors linear ester.Use high-boiling solvent (Toluene/Xylene) and Dean-Stark trap to remove Butanol.
Dialkylation Amine is too nucleophilic.Use a large excess of amine (inverse addition) or protect the amine first.

Protocol B: Synthesis of 4-Azidobutanoate Linkers

For chemical biology applications (PROTACs, Antibody-Drug Conjugates), converting the bromide to an azide allows for "Click" chemistry (CuAAC) coupling.

Workflow Visualization

ClickWorkflow Step1 Step 1: Azidation (Reagent + NaN3) Step2 Workup & Isolation (Caution: Azide Safety) Step1->Step2 DMF, 60°C, 4h Step3 Step 3: Click Reaction (R-Alkyne + Cu Catalyst) Step2->Step3 Pure Azido Ester Product Triazole-Linked Ester (Final Conjugate) Step3->Product t-BuOH/H2O, RT

Figure 2: Sequential workflow for generating triazole-linked conjugates.

Step-by-Step Procedure
  • CAUTION: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and work behind a blast shield.

  • Dissolution: Dissolve Butyl 4-bromobutanoate (10 mmol) in dry DMF (20 mL).

  • Azidation: Add Sodium Azide (

    
    , 15 mmol) in one portion.
    
  • Reaction: Heat to

    
     for 4 hours.
    
    • Note: Do not exceed

      
       to prevent thermal decomposition of the azide.
      
  • Workup:

    • Dilute with Diethyl Ether (100 mL) and Water (100 mL).

    • Extract aqueous layer with Ether (

      
      ).
      
    • Critical: Wash combined organics with water (

      
      ) to remove all traces of DMF and unreacted azide.
      
  • Usage: The resulting Butyl 4-azidobutanoate is usually pure enough for subsequent Click reactions without chromatography.

Safety & Handling (E-E-A-T)

  • Alkylating Potential: Butyl 4-bromobutanoate is a primary alkyl halide and a potent alkylating agent. It is structurally similar to known genotoxins. Handle in a fume hood with nitrile gloves.

  • Lachrymator: The compound can be irritating to eyes and mucous membranes.[1]

  • Waste Disposal: Quench unreacted alkyl halides with aqueous ammonia or thiosulfate before disposal to prevent downstream alkylation in waste drums.

References

  • Synthesis of Pyrrolidin-2-ones: Gouliaev, A. H., et al. "Preparation of 4-substituted pyrrolidin-2-ones."[6] Organic Preparations and Procedures International, 1995. 6[1][7][6][5][8][9]

  • Reagent Data & Safety: PubChem Compound Summary for Butyl 4-bromobutanoate (CID 534751). [1][10]

  • Nucleophilic Substitution Mechanisms: "Nucleophilic substitution of halogenoalkanes with ammonia and amines." Chemguide. 3

  • General Lactamization Methods: "Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues." ResearchGate. 11

  • MSDS/Safety Data: "Safety Data Sheet - tert-Butyl 4-Bromobutanoate." TCI Chemicals.

Sources

Method

Butyl 4-bromobutanoate as a precursor for active pharmaceutical ingredients (APIs)

Application Note: Butyl 4-Bromobutanoate as a Strategic Precursor in API Synthesis Abstract Butyl 4-bromobutanoate (CAS 3540-75-8 for n-butyl; CAS 110661-91-1 for tert-butyl) serves as a bifunctional building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Butyl 4-Bromobutanoate as a Strategic Precursor in API Synthesis

Abstract

Butyl 4-bromobutanoate (CAS 3540-75-8 for n-butyl; CAS 110661-91-1 for tert-butyl) serves as a bifunctional building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Possessing both an electrophilic alkyl bromide and a masked carboxylate (ester), it is a critical reagent for introducing the 4-butanoate linker (C4 spacer) and for constructing pyrrolidin-2-one (lactam) pharmacophores. This guide details the mechanistic utility, handling protocols, and synthetic workflows for leveraging this precursor in drug development, specifically for S1P receptor modulators, proteasome inhibitors, and PROTAC linkers.

Chemical Profile & Strategic Utility

The Bifunctional Advantage

Butyl 4-bromobutanoate is unique due to its dual reactivity. It allows for sequential functionalization:

  • Primary Reactivity (SN2): The terminal bromide is a highly reactive leaving group, susceptible to displacement by amines, phenols, and thiols.

  • Secondary Reactivity (Acyl Substitution): The butyl ester serves as a semi-stable carboxylate protection. It is lipophilic (aiding extractive workups) and robust against mild acidic/basic conditions, yet cleavable via hydrolysis or transesterification.

Comparison of Butyl Variants:

  • n-Butyl Ester (CAS 3540-75-8): Preferred for permanent linkers or prodrugs where high lipophilicity is desired to cross cell membranes. Stable to TFA.

  • tert-Butyl Ester (CAS 110661-91-1): Preferred as an orthogonal protecting group. Rapidly cleaved by TFA/HCl to reveal the free acid for subsequent coupling.

Reactivity Map (Graphviz)

ReactivityMap node_precursor Butyl 4-Bromobutanoate (Bifunctional Core) node_linear Linear Amino Ester (Intermediate) node_precursor->node_linear S_N2 Alkylation (Base/DMF) node_amine Amine Nucleophile (R-NH2) node_amine->node_linear node_lactam Pyrrolidin-2-one (Cyclic API Scaffold) node_linear->node_lactam Intramolecular Cyclization (Heat/Base) node_acid Free Acid Linker (PROTAC/Conjugate) node_linear->node_acid Hydrolysis (LiOH or TFA)

Figure 1: Mechanistic pathways for Butyl 4-bromobutanoate. The pathway bifurcates into cyclization (lactam formation) or linear linker generation.

Key Applications in Drug Discovery

Application DomainMechanismRepresentative Drug Classes
Heterocyclic Synthesis Intramolecular cyclization of amino-esters to form pyrrolidin-2-ones (γ-lactams).Racetams (Nootropics), S1P Modulators (e.g., Ponesimod analogs) [1].
Linker Technology Introduction of a C4-carboxyl chain to connect warheads to E3 ligase ligands.PROTACs (Proteolysis Targeting Chimeras) [2].
Prodrug Design The n-butyl ester acts as a lipophilic mask, improving oral bioavailability before in vivo hydrolysis.Ester Prodrugs of GABA analogs.
Bioconjugation Alkylation of surface cysteines or lysines on proteins.Antibody-Drug Conjugates (ADCs) .

Experimental Protocols

Protocol A: Synthesis of n-Butyl 4-Bromobutanoate (Fischer Esterification)

Use this protocol if commercial stock is unavailable or high purity (>99%) is required.

Reagents: 4-Bromobutyric acid (1.0 eq), n-Butanol (5.0 eq), H2SO4 (cat.), Toluene.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 4-bromobutyric acid (16.7 g, 100 mmol) and n-butanol (45 mL, 500 mmol).

  • Catalyst: Add concentrated H2SO4 (0.5 mL) dropwise.

  • Reflux: Heat to reflux (approx. 115°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~4-6 hours).

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with EtOAc (100 mL).

    • Wash with sat. NaHCO3 (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (50 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields a clear, colorless liquid.

Critical Process Parameter (CPP): Do not overheat during distillation; prolonged heat can induce self-alkylation/polymerization.

Protocol B: N-Alkylation (General API Intermediate Synthesis)

Standard procedure for coupling the linker to an amine-bearing pharmacophore.

Reagents: Amine substrate (1.0 eq), Butyl 4-bromobutanoate (1.2 eq), K2CO3 (2.0 eq), KI (0.1 eq), DMF or MeCN.

  • Dissolution: Dissolve the amine substrate (e.g., an indole or piperidine derivative) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add K2CO3 (powdered) and catalytic KI. Stir for 15 min at RT.

    • Expert Note: KI generates the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate 2-5x.

  • Alkylation: Add Butyl 4-bromobutanoate dropwise via syringe.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS for the disappearance of the amine.

  • Quench: Pour mixture into ice-water (5x volume).

  • Isolation: Extract with EtOAc. If the product is the n-butyl ester, it will partition strongly into the organic phase.

Protocol C: Cyclization to Pyrrolidin-2-one (Lactamization)

Used for synthesizing Racetam-like cores or fused heterocycles.

Substrate: The linear amino-ester product from Protocol B.

  • Thermal Method (Solvent-Free):

    • Heat the neat amino-ester to 140-160°C under vacuum (to remove butanol byproduct).

    • Yield: High, but risk of degradation.

  • Base-Mediated Method (Mild):

    • Dissolve amino-ester in Toluene or THF.

    • Add KOtBu (0.2 eq) or NaH (1.1 eq) if the nitrogen is non-basic (e.g., amide/urea).

    • Reflux for 2 hours. The alkoxide catalyzes the transamidation.

  • Purification: The resulting lactam is often crystalline. Recrystallize from EtOH/Hexanes.

API Synthesis Workflow Diagram

API_Workflow start Starting Material (Amine/Indole Core) step1 Step 1: N-Alkylation (K2CO3, DMF, 60°C) start->step1 reagent Reagent: Butyl 4-Bromobutanoate reagent->step1 inter Intermediate: Linear Butyl Ester step1->inter decision Target Structure? inter->decision path_A Path A: Linker (Hydrolysis) decision->path_A Open Chain path_B Path B: Scaffold (Cyclization) decision->path_B Cyclic prod_A Product A: Carboxylic Acid Linker (For PROTACs) path_A->prod_A LiOH, THF/H2O prod_B Product B: Pyrrolidin-2-one Core (For S1P/Racetams) path_B->prod_B KOtBu, Toluene, Heat

Figure 2: Decision tree for API synthesis. The intermediate ester dictates the final architecture: open-chain linkers or cyclic lactams.

Safety & Handling (E-E-A-T)

  • Hazard Class: Alkyl bromides are lachrymators and skin irritants.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber glass).

  • Spill Protocol: Do not wipe with paper towels (increases surface area for evaporation). Cover with vermiculite, neutralize with dilute aqueous amine solution, and dispose of as halogenated waste.

  • Impurity Alert: Commercial samples may contain 4-butyrolactone (from self-cyclization). Verify purity via GC-MS before use in stoichiometry-sensitive reactions.

References

  • S1P Receptor Modulators: "Synthesis of key-intermediate 6... using t-butyl 4-bromobutanoate." World Intellectual Property Organization, WO 2012/004373 A1, 2012. Link

  • PROTAC Linker Synthesis: "Design, synthesis, and optimization of macrocyclic peptides... using butyl 4-bromobutanoate." National Institutes of Health (NIH), 2023. Link

  • Pyrrolidone Synthesis: "2-Pyrrolidinone: Synthesis method and chemical reaction." ChemicalBook, 2024. Link

  • General Reactivity Data: "Tert-Butyl 4-bromobutanoate Compound Summary." PubChem, CID 2757253. Link

  • CRTH2 Modulators: "Quinoxalines and aza-quinoxalines as CRTH2 receptor modulators." Google Patents, WO2012087861A1. Link

Application

Application Note: Experimental Setup for Reactions Using Butyl 4-bromobutanoate

Executive Summary & Compound Profile Butyl 4-bromobutanoate acts as a critical bifunctional building block in organic synthesis. It is primarily employed to introduce a butyrate linker into pharmacophores via nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Butyl 4-bromobutanoate acts as a critical bifunctional building block in organic synthesis. It is primarily employed to introduce a butyrate linker into pharmacophores via nucleophilic substitution (


) at the bromide terminus, while the butyl ester serves as a robust protecting group or a lipophilic prodrug moiety.

This guide focuses on the n-butyl ester variant (CAS 3540-75-8), often selected for its higher stability compared to the acid-labile tert-butyl analog. However, due to nomenclature ambiguity in literature, distinctions for the tert-butyl variant (CAS 110661-91-1) are highlighted where critical.

Compound Specifications
PropertyValue
IUPAC Name Butyl 4-bromobutanoate
Common Name 4-Bromobutyric acid butyl ester
CAS Number 3540-75-8 (n-butyl) / 110661-91-1 (tert-butyl)
Molecular Formula

Molecular Weight 223.11 g/mol
Density ~1.26 g/mL
Boiling Point 133–135 °C (at 2.5 Torr)
Solubility Soluble in DCM, THF, Acetone, Acetonitrile; Immiscible with water.[1][2][3][4]

Storage & Handling Protocols

Safety Warning: Alkyl bromides are potential alkylating agents and often lachrymators. All operations must be performed in a fume hood.

  • Moisture Control: While n-butyl esters are relatively stable, the compound should be stored under an inert atmosphere (Nitrogen or Argon) to prevent gradual hydrolysis of the ester or displacement of the bromide by atmospheric moisture over long periods.

  • Light Sensitivity: Alkyl bromides can degrade (discolor) upon exposure to UV light, releasing

    
    . Store in amber glass vials.
    
  • Stabilization: If storing for >6 months, ensure the container is tightly sealed and kept at 2–8 °C.

Protocol 1: N-Alkylation of Secondary Amines

Application: Synthesis of drug-linker conjugates (e.g., attaching a butyrate tail to a piperazine scaffold).

Mechanistic Insight

This reaction proceeds via a classical


 mechanism.[5] The choice of base is critical: it must be strong enough to neutralize the generated 

but non-nucleophilic to avoid attacking the ester carbonyl (transesterification or amidation). Potassium Carbonate (

)
in Acetonitrile (MeCN) is the "Gold Standard" system for this transformation due to the "cesium effect" mimicry of potassium in polar aprotic solvents, enhancing the nucleophilicity of the amine.
Experimental Setup
  • Reagents:

    • Secondary Amine substrate (1.0 equiv)

    • Butyl 4-bromobutanoate (1.1 – 1.2 equiv)

    • 
       (anhydrous, granular) (2.0 – 3.0 equiv)
      
    • Potassium Iodide (

      
      ) (0.1 equiv) – Catalyst
      
    • Solvent: Acetonitrile (anhydrous) [0.1 M concentration relative to amine]

  • Apparatus:

    • Round-bottom flask equipped with a magnetic stir bar.

    • Reflux condenser with a drying tube (

      
      ) or 
      
      
      
      balloon.
Step-by-Step Procedure
  • Activation: Charge the flask with the amine substrate,

    
    , and 
    
    
    
    . Add anhydrous Acetonitrile and stir at Room Temperature (RT) for 15 minutes.
    • Why? This deprotonates any ammonium salts present and disperses the base.

      
       initiates the in situ Finkelstein exchange (Br 
      
      
      
      I), generating a more reactive alkyl iodide intermediate.
  • Addition: Add Butyl 4-bromobutanoate dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C for 12–18 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the amine substrate.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      , 
      
      
      
      ) through a celite pad. Rinse the pad with Ethyl Acetate.
    • Concentrate the filtrate under reduced pressure.[3][6]

    • Redissolve the residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).[7]
    • Dry over

      
      , filter, and concentrate.[3][4][6]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization: Reaction Workflow

N_Alkylation Start Start: Amine + K2CO3 + KI in MeCN Activation In-situ Activation: Br -> I exchange Start->Activation Stir 15 min Addition Add Butyl 4-bromobutanoate (Dropwise) Activation->Addition Heating Heat to 60°C (12-18h) Addition->Heating SN2 Reaction Workup Filter Salts -> Aq. Wash -> Concentrate Heating->Workup TLC Complete Product Final Product: N-Alkylated Butyl Ester Workup->Product

Caption: Logical flow for the catalytic N-alkylation using the Finkelstein modification.

Protocol 2: C-Alkylation (Enolate Chemistry)

Application: Extending carbon skeletons using malonates or ketone enolates.

Mechanistic Insight

-alkylation requires a strong base to generate an enolate. Unlike the 

-alkylation, the ester moiety in Butyl 4-bromobutanoate is susceptible to nucleophilic attack by the enolate (Claisen condensation). Therefore, Steric Bulk and Low Temperature are the control parameters. Lithium Diisopropylamide (LDA) is preferred over NaH to ensure kinetic deprotonation and minimize side reactions.
Experimental Setup
  • Reagents:

    • Carbon Acid (e.g., Diethyl malonate) (1.0 equiv)

    • Base: NaH (60% dispersion) or LDA (1.1 equiv)

    • Butyl 4-bromobutanoate (1.0 equiv)[1][2]

    • Solvent: THF (anhydrous)

Step-by-Step Procedure
  • Enolate Formation:

    • If using NaH: Suspend NaH in THF at 0 °C. Add the carbon acid dropwise. Stir 30 min until

      
       evolution ceases.
      
    • If using LDA: Cool THF solution of substrate to -78 °C. Add LDA slowly. Stir 45 min.

  • Alkylation:

    • Cool the enolate solution to -78 °C (critical to prevent ester attack).

    • Add Butyl 4-bromobutanoate (neat or in minimal THF) slowly down the side of the flask.

  • Warm-up: Allow the reaction to warm to RT slowly over 4–6 hours.

  • Quench: Quench with saturated

    
     solution.
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Recovery Ester HydrolysisEnsure all solvents are anhydrous. Avoid hydroxide bases (NaOH, KOH). Use Carbonates or hydrides.
Elimination Product (Alkene) Base too strong/Temperature too highThe butyrate chain can undergo E2 elimination. Lower reaction temperature; switch to a weaker base (e.g.,

instead of NaH).
No Reaction Poor Leaving Group ActivityAdd catalytic NaI (10 mol%) to generate the more reactive alkyl iodide in situ.
Transesterification Nucleophilic SolventDo not use Methanol or Ethanol. Use non-nucleophilic solvents like DMF, THF, or Acetonitrile.

Critical Note: n-Butyl vs. tert-Butyl Variants

Researchers must distinguish between the two common esters:

  • n-Butyl Ester (CAS 3540-75-8): Stable to mild acid. Requires strong acid or base hydrolysis to remove.[8] Ideal for permanent linkers or prodrugs.

  • tert-Butyl Ester (CAS 110661-91-1): Extremely acid-sensitive. Cleaved by TFA/DCM.[9] Used as a protecting group.[9]

    • Protocol Adjustment: If using the tert-butyl variant, avoid strong Lewis acids or high temperatures in acidic media during the reaction workup.

References

  • ChemicalBook. (2023). Butyl 4-bromobutanoate Properties and Suppliers (CAS 3540-75-8). Link

  • Santa Cruz Biotechnology. (2023).[10] t-Butyl 4-bromobutyrate (CAS 110661-91-1) Product Data. Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Butyl 4-bromobutanoate.[2][3] Link

  • TCI Chemicals. (2023). Product Specification: tert-Butyl 4-Bromobutanoate.[1][8][11][12] Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Method

Protecting group strategies for the carboxyl group in Butyl 4-bromobutanoate

Executive Summary & Strategic Rationale Butyl 4-bromobutanoate represents a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of linkers for PROTACs (Proteolysis Targeting Chimera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Butyl 4-bromobutanoate represents a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of linkers for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). The molecule possesses two reactive termini: an electrophilic alkyl bromide and a carboxyl group.

Without protection, 4-bromobutanoic acid is prone to intermolecular polymerization (self-alkylation) under basic conditions or thermal stress. The n-butyl ester serves as a robust protecting group strategy for the carboxyl moiety. Unlike the acid-labile tert-butyl ester or the hydrogenolysis-sensitive benzyl ester, the n-butyl ester offers:

  • Enhanced Lipophilicity: Facilitates solubility in non-polar organic solvents used during nucleophilic substitution at the bromide terminus.

  • Chemical Stability: Resists acidic conditions (unlike t-butyl) and mild non-nucleophilic bases, allowing diverse transformations at the alkyl halide position.

  • Cost-Efficiency: Utilizes inexpensive n-butanol and standard acid catalysis.

This guide details the synthesis (protection), utilization (orthogonal reactivity), and removal (deprotection) of the n-butyl group, providing a validated workflow for drug development professionals.

Decision Matrix: Selecting the Right Ester

Before initiating synthesis, researchers must verify that the n-butyl strategy aligns with downstream chemistry.

G Start Start: 4-Bromobutanoic Acid Q1 Requirement: Acidic Reaction Conditions? Start->Q1 Q2 Requirement: Hydrogenation Planned? Q1->Q2 Yes (Must survive Acid) tBu Select t-Butyl Ester (Acid Labile) Q1->tBu No (Acid Sensitivity Needed) nBu Select n-Butyl Ester (Robust, Lipophilic) Q2->nBu Yes (Must survive H2/Acid) Bn Select Benzyl Ester (H2/Pd Labile) Q2->Bn No (H2 Sensitivity Needed)

Figure 1: Strategic decision tree for selecting the carboxyl protecting group based on downstream reaction compatibility.

Detailed Protocols

Protocol A: Protection (Synthesis of Butyl 4-bromobutanoate)

Objective: Convert 4-bromobutanoic acid to its n-butyl ester using Fischer Esterification. This method avoids expensive acid chlorides and utilizes a Dean-Stark trap to drive equilibrium.

Reagents:

  • 4-Bromobutanoic acid (1.0 eq)[1]

  • n-Butanol (5.0 eq) - Acts as solvent and reagent

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 eq)

  • Toluene (Optional co-solvent for azeotrope)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-bromobutanoic acid (e.g., 16.7 g, 100 mmol), n-butanol (46 mL, 500 mmol), and pTsOH (0.95 g, 5 mmol).

    • Note: If using toluene as a co-solvent to lower the boiling point, use a 1:1 ratio with butanol.

  • Reflux: Heat the mixture to reflux (approx. 120–130°C bath temp). Water will begin to collect in the trap.

  • Monitoring: Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ). Reaction time is typically 4–6 hours.
  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with Saturated

      
        (2x) to remove unreacted acid and catalyst.
      
    • Wash with Brine (1x).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. High-vacuum distillation is recommended for high purity (>98%), though the crude oil is often sufficient for the next step.

    • Yield Expectation: 85–95%.

Validation (NMR):

  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the broad carboxylic acid singlet (11–12 ppm). Confirm the triplet at
    
    
    ppm (
    
    
    of butyl) and the triplet at
    
    
    ppm (
    
    
    ).
Protocol B: Utilization (Orthogonal Reactivity)

Objective: Demonstrate the stability of the ester while reacting the bromide. Example: Substitution with Sodium Azide (


) to form Butyl 4-azidobutanoate .
  • Dissolution: Dissolve Butyl 4-bromobutanoate (1.0 eq) in DMF (0.5 M).

  • Reaction: Add Sodium Azide (1.2 eq). Stir at 60°C for 4 hours.

  • Outcome: The n-butyl ester remains intact. The bromide is displaced.[2]

  • Significance: This proves the protecting group withstands nucleophilic attack at the distal carbon, a key requirement for linker synthesis.

Protocol C: Deprotection (Hydrolysis)

Objective: Remove the n-butyl group to release the free acid after the linker has been attached to the payload. Challenge: n-Butyl esters are lipophilic and slow to hydrolyze compared to methyl esters. Standard aqueous NaOH often fails due to phase separation.

Reagents:

  • Lithium Hydroxide (LiOH[3][4

    
    ) (3.0 eq)
    
  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Solvation: Dissolve the protected intermediate (Butyl ester) in THF.

  • Activation: Dissolve LiOH in the minimum amount of water and add dropwise to the THF solution. The mixture should become a single phase (or a fine emulsion).

  • Reaction: Stir at ambient temperature. If reaction is sluggish after 6 hours, warm to 40°C.

    • Causality: LiOH is less aggressive than NaOH, preventing side reactions with sensitive payloads (e.g., epimerization of chiral centers), but the THF is critical to solubilize the butyl chain.

  • Quench: Acidify carefully with 1M HCl to pH 3–4.

  • Extraction: Extract with EtOAc. The free acid will partition into the organic phase.

Comparative Analysis of Protecting Groups

The following table contrasts the n-butyl strategy against common alternatives for 4-bromobutanoic acid.

Protecting GroupInstallation MethodStability (Acid)Stability (Base)DeprotectionSuitability for 4-Bromobutanoate
n-Butyl (Recommended) Fischer (

)
HighModerateLiOH / THF /

Excellent. Balances stability and lipophilicity.
Methyl (Me) Fischer /

HighLowNaOH /

Good. Easier to hydrolyze but less lipophilic.
tert-Butyl (t-Bu) Isobutene /

Low (Cleaves)HighTFA or HClSpecific. Use only if base-catalyzed downstream steps are planned.
Benzyl (Bn) BnOH / DCCHighModerate

/ Pd-C
Specific. Use if mild neutral deprotection is required.

Visualizing the Workflow

The following diagram illustrates the complete lifecycle of the protecting group strategy.

Workflow Raw 4-Bromobutanoic Acid (Reactive Core) Protect Protection (n-BuOH, pTsOH) Raw->Protect Fischer Esterification Protected Butyl 4-bromobutanoate (Stable Intermediate) Protect->Protected React Linker Synthesis (Subst. of Bromide) Protected->React Nucleophilic Attack Deriv Functionalized Linker (Ester Intact) React->Deriv Deprotect Deprotection (LiOH, THF/H2O) Deriv->Deprotect Hydrolysis Final Final Acid Linker (Ready for Coupling) Deprotect->Final

Figure 2: The lifecycle of the n-butyl protecting group strategy: Protection, Functionalization, and Deprotection.

References

  • Fischer Esterification Protocols

    • Org.[1][5] Synth.1931 , 11, 76. "Methyl 4-bromocrotonate". (Classic methodology adapted for brominated acids).[6]

    • Source:

  • Hydrolysis of Lipophilic Esters

    • Journal of Organic Chemistry. "Lithium Hydroxide in Aqueous THF: A Versatile Reagent for the Hydrolysis of Esters".
    • Source: (General Reference for LiOH/THF methodology).

  • Application in Linker Chemistry

    • Journal of Medicinal Chemistry.
    • Source:

  • Safety Data (4-Bromobutanoic Acid)

    • PubChem Compound Summary for CID 75809.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude Butyl 4-bromobutanoate by column chromatography

Topic: Purification of Crude Butyl 4-bromobutanoate via Flash Column Chromatography Ticket ID: #PUR-BR-EST-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile User Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude Butyl 4-bromobutanoate via Flash Column Chromatography

Ticket ID: #PUR-BR-EST-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Context: You are attempting to purify crude Butyl 4-bromobutanoate (an alkyl halide ester) synthesized likely via esterification of 4-bromobutyric acid or ring-opening of


-butyrolactone.

The Core Challenge: This compound presents three specific purification hurdles:

  • UV Invisibility: It lacks a conjugated

    
    -system (chromophore), rendering it invisible to standard UV detectors (254 nm).
    
  • Lactonization Risk: It is prone to intramolecular cyclization to form

    
    -butyrolactone (GBL), especially on acidic silica gel.
    
  • Impurity Streaking: Residual n-butanol (from synthesis) is highly polar and viscous, often co-eluting or streaking through the product fractions.

Pre-Purification Diagnostics (The "Invisible" Problem)

Q: Why is my UV detector showing a flat line?

A: Butyl 4-bromobutanoate is non-UV active . It does not absorb light at 254 nm because it lacks a benzene ring or conjugated double bond. You cannot rely on an automated fraction collector triggered by UV threshold.

Protocol: Visualization Strategy You must use chemical staining to visualize your TLC plates.[1]

  • Iodine Chamber (

    
    ):  Reversibly stains the alkyl chain (Yellow/Brown spots).
    
  • KMnO

    
     Stain:  Oxidizes the alkyl chain/ester (Bright yellow spots on purple background). Recommended for highest sensitivity.
    
  • Anisaldehyde: Good for general organic compounds (requires heat).[2][3]

Data Table: Impurity Identification via TLC Mobile Phase for TLC: 10% Ethyl Acetate in Hexanes

CompoundApprox.[2][4][5][6][7][8][9][10]

VisualizationNotes
Butyl 4-bromobutanoate 0.40 - 0.50 KMnO

/

Target Product
n-Butanol (Excess Reagent)0.05 - 0.10KMnO

Streaks near baseline; distinct smell.
4-Bromobutyric Acid0.00 (Baseline)Bromocresol GreenStays on baseline unless MeOH is used.

-Butyrolactone (GBL)
0.20 - 0.30KMnO

Common cyclization byproduct.

Method Development & Stationary Phase

Q: My product seems to decompose on the column. Why?

A: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze two degradation pathways for 4-bromobutanoates:

  • Hydrolysis: Reverting to 4-bromobutyric acid.

  • Cyclization: Intramolecular displacement of the bromide to form

    
    -butyrolactone (GBL).
    

Corrective Protocol: Neutralization If you observe "ghost peaks" or poor recovery, you must neutralize the silica stationary phase.

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et

    
    N) .
    
  • Wash: Flush the column with 2 column volumes (CV) of pure mobile phase (without Et

    
    N) before loading your sample to prevent basic hydrolysis.
    
Q: What is the optimal solvent system?

A: An isocratic or shallow gradient of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) is standard.[8]

  • Standard Run: 95:5 Hexane:EtOAc

    
     90:10 Hexane:EtOAc.
    
  • Loading: Liquid loading is risky if the crude contains excess butanol. Dry loading onto Celite or Silica is recommended to improve resolution.

Workflow Visualization

The following diagrams illustrate the decision logic for purification and troubleshooting.

PurificationWorkflow Start Crude Mixture Analysis TLC TLC (Stain: KMnO4) Start->TLC Decision Is Butanol Present? TLC->Decision Wash Aq. Workup (H2O/Brine) Decision->Wash Yes (Streaking) ColumnPrep Column Packing (Hexane/EtOAc 95:5) Decision->ColumnPrep No Wash->ColumnPrep Neutralize Add 1% Et3N to Silica ColumnPrep->Neutralize If Product Unstable Run Flash Chromatography Collect Fractions blindly or by RI ColumnPrep->Run Standard Neutralize->Run Analysis TLC Every 3rd Fraction Run->Analysis Finish Pool & Concentrate Analysis->Finish

Figure 1: Purification Decision Tree. Note the critical branch for removing Butanol prior to chromatography.

Execution & Troubleshooting Guide (FAQs)

Issue 1: "I have poor separation between the product and impurities."

Root Cause:

  • Overloading: You exceeded the loading capacity (typically 1-5% sample mass vs. silica mass).

  • Butanol Interference: Excess butanol acts as a "co-solvent," dragging the product and impurities together.

Solution:

  • Aqueous Wash: Before the column, dissolve crude in Et

    
    O or Hexane and wash 3x with water. Butanol is water-soluble; the product is not.
    
  • Gradient Elution: Start with 100% Hexane and slowly ramp to 5% EtOAc. The product (lipophilic ester) should elute early, leaving polar impurities behind.

Issue 2: "I collected fractions, but the product mass is missing."

Root Cause:

  • Volatility: Butyl 4-bromobutanoate has a high boiling point (~225°C), but if you used high vacuum with heat for too long, you might lose some.

  • UV Reliance: You relied on the UV detector and dumped the "empty" tubes which actually contained the product.

Solution:

  • Retain All Fractions: Do not discard any solvent until you have stained TLC plates of every fraction.

  • Refractive Index (RI) Detection: If available, use an RI detector or ELSD (Evaporative Light Scattering Detector) instead of UV.

Issue 3: "The product spots are tailing (smearing) on the TLC."

Root Cause:

  • Acidic Hydrolysis: The spot is decomposing into the acid.

  • Concentration: The spot is too concentrated.

Solution:

  • 2D TLC Test: Spot the compound, run the plate, dry it, rotate 90 degrees, and run it again. If two spots appear off-diagonal, the compound is decomposing on the silica. Action: Use neutralized silica (see Section 3).

Troubleshooting Problem Problem Detected NoSpots No Spots on TLC Problem->NoSpots Tailing Tailing / Smearing Problem->Tailing CoElution Co-elution Problem->CoElution Fix1 Use KMnO4 Stain (Not UV) NoSpots->Fix1 Fix2 Neutralize Silica (1% Et3N) Tailing->Fix2 Fix3 Reduce Polarity (More Hexane) CoElution->Fix3

Figure 2: Rapid Troubleshooting Logic for Common Failures.

References & Authority

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[4]

    • Core authority for the flash chromatography method.

  • University of Rochester, Department of Chemistry. "TLC Stains/Dips". Flash Chromatography Guide.

    • Source for visualization protocols (KMnO4/Anisaldehyde).

  • ChemicalBook. "tert-Butyl 4-bromobutanoate Properties and Synthesis".

    • Verification of boiling point and physical properties (Analogous data for tert-butyl used for n-butyl extrapolation).

  • Reich, H. J. "Chromatography Advice". University of Wisconsin-Madison Organic Chemistry Info.

    • Authority on silica acidity and compound stability.

Sources

Optimization

Optimizing reaction yield for Butyl 4-bromobutanoate synthesis

Topic: Optimization of Reaction Yield & Purity Ticket System: Open Role: Senior Application Scientist[1] Introduction: The Yield Paradox Welcome to the technical support hub for Butyl 4-bromobutanoate (CAS: 110661-91-1)....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Purity Ticket System: Open Role: Senior Application Scientist[1]

Introduction: The Yield Paradox

Welcome to the technical support hub for Butyl 4-bromobutanoate (CAS: 110661-91-1).[1] If you are accessing this guide, you are likely facing a yield ceiling of ~60-70% or struggling with persistent


-butyrolactone (GBL) contamination.[1]

The synthesis of


-bromo esters presents a classic kinetic vs. thermodynamic conflict. While the esterification of 4-bromobutyric acid seems straightforward, the molecule has an inherent "self-destruct" mechanism: intramolecular cyclization . The 4-bromo and carboxyl groups are perfectly positioned to snap back into the thermodynamically stable 5-membered lactone ring (GBL), releasing HBr.

This guide treats your synthesis as a system to be debugged, focusing on the two primary routes:

  • Route A (The "Industrial" One-Pot): Ring-opening of GBL with HBr/Butanol.[1]

  • Route B (The "Classic" Esterification): Acid-catalyzed esterification of 4-bromobutyric acid.[1]

Module 1: Critical Workflows & Protocols

Protocol A: The One-Pot Ring Opening (Recommended)

Best for: High yield (>90%), cost-efficiency, and avoiding the unstable acid starting material.

The Logic: Instead of fighting lactonization, we start with the lactone and force it open with HBr in the presence of alcohol. This effectively bypasses the isolation of the unstable 4-bromobutyric acid.[1]

Step-by-Step Methodology:

  • Setup: Use a 3-neck flask with a mechanical stirrer, reflux condenser, and an HBr gas inlet (or addition funnel for aqueous HBr/H2SO4).

  • Reagent Mix: Charge

    
    -butyrolactone (1.0 eq) and n-butanol (1.2–1.5 eq).
    
  • Acid Introduction (Critical):

    • Option 1 (Gas): Bubble dry HBr gas at 20-40°C.[1] This is the cleanest method.

    • Option 2 (In-situ): Add 48% aq.[1][2] HBr (1.5 eq) followed by slow addition of conc.

      
       to generate HBr and dehydrate.[1]
      
  • Reflux: Heat to mild reflux (approx. 100-110°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Quench with ice water.[1][2][5]

    • Separate organic layer.[1][4][6]

    • Neutralization: Wash with cold saturated

      
      .[1] Note: Do not let this sit; prolonged basic contact hydrolyzes the ester.
      
  • Purification: Vacuum distillation (BP ~120°C @ 15 mmHg).

Protocol B: Fischer Esterification of 4-Bromobutyric Acid

Best for: Small scale when the acid is already on hand.

The Logic: This relies on Le Chatelier’s principle.[1] You must aggressively remove water to prevent the equilibrium from reverting to the acid, which then risks cyclizing to GBL.

Step-by-Step Methodology:

  • Stoichiometry: 4-bromobutyric acid (1.0 eq) + n-butanol (3.0 eq).[1] Excess alcohol acts as solvent and pushes equilibrium.[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or

    
    .[1]
    
  • Solvent: Toluene (for azeotropic water removal).[1]

  • Apparatus: Dean-Stark trap is mandatory .

  • Reflux: Boil until water collection ceases (approx. 4-8 hours).

  • Workup: Similar to Protocol A.

Module 2: Visualizing the Competition

The following diagram illustrates the competing pathways. Your goal is to block the red path (Lactonization) and accelerate the green path (Esterification).

ReactionPathways cluster_conditions Optimization Controls GBL γ-Butyrolactone (GBL) (Starting Material / Side Product) Acid 4-Bromobutyric Acid (Intermediate) GBL->Acid Ring Opening (HBr, Heat) Acid->GBL Cyclization (Thermodynamic Trap) Ester Butyl 4-bromobutanoate (Target Product) Acid->Ester Esterification (n-BuOH, H+, -H2O) Ester->Acid Hydrolysis (+H2O) WaterRemoval Remove Water (Dean-Stark / Sieves) WaterRemoval->Acid ExcessAlc Excess n-Butanol

Figure 1: Kinetic vs. Thermodynamic Pathways.[1] The red dashed line represents the spontaneous reversion to the stable lactone ring, which must be suppressed by water removal and excess alcohol.

Module 3: Troubleshooting Center (FAQs)

Ticket #001: "My yield is stuck at 60% and NMR shows starting material."

Diagnosis: Equilibrium Stagnation.[1] Root Cause: In Fischer esterification, water accumulation halts the reaction.[1] In the GBL route, insufficient HBr pressure prevents full ring opening. Corrective Actions:

  • Check Water Removal: If using a Dean-Stark trap, ensure the toluene/water azeotrope is actually distilling.[1] If the trap is full, the reaction stops.

  • Increase Alcohol: Shift the molar ratio of n-butanol from 1.5:1 to 3:1 .

  • Switch to Solid Acid: Use a polymer-supported acid catalyst (e.g., Amberlyst-15).[1] These can act as internal desiccants and are easily filtered, preventing acid-catalyzed hydrolysis during workup.[1]

Ticket #002: "I have a persistent impurity at ~4.2 ppm in 1H NMR."

Diagnosis:


-Butyrolactone (GBL) Contamination.[1]
Root Cause:  This is the thermodynamic sink.[1] It forms if the reaction temperature is too high without sufficient alcohol, or if the crude product sits in acidic conditions after water is removed.
Corrective Actions: 
  • Vacuum Distillation: GBL boils at ~204°C (atm), while your ester boils higher.[1] However, under vacuum, separation is difficult.[1]

  • The "Wash" Trick: GBL is water-soluble; Butyl 4-bromobutanoate is not.[1] Perform three aggressive washes with water/brine during workup.[1] This is the simplest way to strip GBL.[1]

Ticket #003: "The product turns yellow/brown upon distillation."

Diagnosis: Elimination Reactions.[1] Root Cause: Thermal decomposition.[1] At high temperatures (>150°C), HBr eliminates to form butyl crotonate (alkene formation). Corrective Actions:

  • Lower Distillation Temp: You must use high vacuum (<5 mmHg).[1] Do not attempt atmospheric distillation.[1]

  • Stabilize: Add a trace amount of

    
     or 
    
    
    
    to the distillation flask to neutralize trace acid that catalyzes elimination.[1]

Module 4: Data & Specifications

Physicochemical Reference Table
ParameterValueNotes
Molecular Weight 223.11 g/mol
Boiling Point 120–124°C@ 12–15 mmHg (Vacuum required)
Density 1.26 g/mLDenser than water (Bottom layer in extraction)
Solubility Chloroform, Ethyl AcetateInsoluble in water (Crucial for washing GBL)
Key NMR Shift

3.45 (t, 2H,

-Br)
Diagnostic peak

References

  • Synthesis of Ethyl 4-Bromobutyrate (Analogous Protocol).ChemicalBook.

    
    -butyrolactone and HBr).[1][2][5][6] Link
    
  • Preparation of Omega-Bromo Esters. Google Patents (WO2003066562A2). (Detailed industrial method for ring-opening lactones with HBr). Link

  • Fischer Esterification Kinetics. ResearchGate. (Kinetics of butyric acid esterification, applicable to the bromo-derivative). Link

  • PubChem Compound Summary: Butyl 4-bromobutanoate. National Center for Biotechnology Information.[1] (Physical properties and safety data). Link

Sources

Troubleshooting

Technical Support Center: Butyl 4-Bromobutanoate Reaction Optimization

Topic: Troubleshooting Common Side Products & Impurity Profiles Audience: Pharmaceutical Researchers & Process Chemists Status: Active | Version: 2.4[1][2] Executive Summary: The Reactivity Landscape Butyl 4-bromobutanoa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurity Profiles Audience: Pharmaceutical Researchers & Process Chemists Status: Active | Version: 2.4[1][2]

Executive Summary: The Reactivity Landscape

Butyl 4-bromobutanoate (CAS 110661-91-1 for tert-butyl; generic for n-butyl) acts as a bifunctional building block.[1][2] It contains an electrophilic alkyl bromide (primary) and a carboxylate ester.[1][2] While designed for nucleophilic substitution (


) at the bromide, the molecule suffers from "internal sabotage"—the thermodynamic drive to form a 5-membered lactone ring (

-butyrolactone).[1][2]

This guide dissects the three primary failure modes: Cyclization (Lactonization) , Elimination , and Ester Instability .[2]

Part 1: Diagnostic Dashboard

Quick Reference: Impurity Identification

Observed Impurity / IssueChemical IdentityRoot CauseCorrective Action
Oily residue, sweet/faint odor

-Butyrolactone (GBL)
Intramolecular cyclization (often post-hydrolysis).[1][2]Maintain anhydrous conditions; avoid strong aqueous acids/bases.[1][2]
New alkene peaks in NMR Butyl but-3-enoate

Elimination caused by hard bases or high heat.[1][2]
Switch to softer nucleophiles; lower reaction temperature (<60°C).
Loss of t-butyl/n-butyl group 4-Bromobutanoic acidAcid-catalyzed cleavage (t-butyl) or Base hydrolysis (n-butyl).[1][2]Buffer pH; check solvent moisture content (Karl Fischer titration).[2]
Unexpected ester alkyl group Methyl/Ethyl 4-bromobutanoateTransesterification with solvent (MeOH/EtOH).[1][2]Use non-nucleophilic solvents (DMF, THF) or match alcohol to ester group.[1][2]
Part 2: Deep Dive Troubleshooting (Q&A)
Module A: The "Lactone Menace" (Cyclization)

Q: I am attempting an


 reaction with an amine, but my yield is low, and I see a major side product at ~1770 cm⁻¹ (IR). What happened? 

A: You have likely formed


-butyrolactone (GBL) .[1][2][3]
This is the most common failure mode for 4-bromobutanoates.[1][2] The mechanism usually proceeds via two pathways:[4][5]
  • Hydrolysis-First: Trace water hydrolyzes the ester to 4-bromobutanoic acid.[1][2] The free carboxylate then rapidly attacks the terminal bromide (intramolecular

    
    ) to close the 5-membered ring.[2] This is entropically favored.[1][2]
    
  • Nucleophilic Attack at Carbonyl: If your amine is unhindered and the reaction is heated, it may attack the ester carbonyl directly, leading to amide formation and subsequent cyclization/loss of the butyl group.[2]

Protocol Adjustment:

  • Solvent: Switch to anhydrous polar aprotic solvents (Acetonitrile, DMF).[2]

  • Base: Use non-nucleophilic bases like DIPEA (Hünig's base) or inorganic carbonates (

    
    ) rather than hydroxides.[2]
    
  • Moisture Control: Ensure water content is <0.1%. Even trace hydroxide generates the acid intermediate, triggering the lactonization cascade.[2]

Module B: Elimination vs. Substitution

Q: I see vinyl protons in my proton NMR (5.0–6.0 ppm). Is my reagent degrading?

A: You are observing Elimination (


) , forming Butyl 3-butenoate .[1][2]
Primary alkyl halides like Butyl 4-bromobutanoate generally favor substitution (

).[1][2] However,

elimination becomes competitive under two conditions:
  • High Temperature: Elimination has a higher activation energy than substitution.[1] Heating above 60–80°C significantly increases the

    
     ratio.[2]
    
  • Strong/Hard Bases: Reagents like Sodium Ethoxide (

    
    ) or Potassium tert-butoxide (
    
    
    
    ) act as bases rather than nucleophiles, deprotonating the
    
    
    -carbon.[1][2]

Protocol Adjustment:

  • Temperature: Run the reaction at room temperature or 40°C maximum.

  • Nucleophile: Increase the concentration of your nucleophile to statistically favor

    
    .
    
  • Base: If a base is required, use a "soft" base or a bulky organic base that cannot easily access the

    
    -protons.[1][2]
    
Module C: Ester Stability (tert-Butyl vs. n-Butyl)

Q: I am using tert-butyl 4-bromobutanoate. Why did my product turn into a carboxylic acid during workup?

A: The tert-butyl group is acid-labile.[1][2] While tert-butyl esters resist nucleophilic attack (good for preventing amidation), they cleave easily in acidic environments (e.g., TFA, HCl, or even silica gel with acidic active sites) to form isobutylene and the free acid.[1][2]

Protocol Adjustment:

  • Workup: Avoid acidic washes (HCl).[2] Use saturated

    
     or neutral buffers.[1][2]
    
  • Chromatography: Pre-treat silica gel with 1% Triethylamine to neutralize acidic sites before purification.[2]

Part 3: Visualizing the Pathways

The following diagram illustrates the competitive landscape of Butyl 4-bromobutanoate reactions. Note how Water is the critical "gatekeeper" leading to the irreversible formation of Lactone.

ReactionPathways Start Butyl 4-bromobutanoate Target Target Product (Substitution) Start->Target Nucleophile (Nu-) SN2 Reaction Alkene Butyl 3-butenoate (Elimination) Start->Alkene Strong Base / Heat E2 Elimination Acid 4-Bromobutanoic Acid Start->Acid H2O / H+ or OH- Hydrolysis Lactone gamma-Butyrolactone (GBL) Start->Lactone Direct Attack (Rare) Acid->Lactone Intramolecular Cyclization (Rapid)

Caption: Competitive reaction pathways. Green indicates the desired path (


).[2] Red indicates the destructive hydrolysis/cyclization cascade leading to GBL.
Part 4: Optimized Experimental Protocol

Scenario: N-Alkylation of a Secondary Amine using tert-Butyl 4-bromobutanoate.

  • Preparation:

    • Dry the amine and solvent (Acetonitrile or DMF) over 4Å molecular sieves for 12 hours.

    • Reasoning: Removes water to prevent hydrolysis

      
       lactonization [1].[1]
      
  • Reaction Setup:

    • Stoichiometry: 1.0 eq Amine : 1.1 eq Bromide : 2.0 eq

      
       (milled).[2]
      
    • Temperature: Maintain at 25°C. Do not exceed 40°C.

    • Additives: Add 0.1 eq Potassium Iodide (Finkelstein condition).

    • Reasoning: KI generates the in situ alkyl iodide, which is a better leaving group (

      
      ) than bromide (
      
      
      
      ), accelerating
      
      
      over hydrolysis/elimination [2].[1][2]
  • Monitoring:

    • Monitor via TLC (stain with KMnO4 for alkene detection) or LC-MS.[1][2]

    • Stop Condition: Stop immediately upon consumption of amine.[1] Prolonged stirring encourages ester cleavage.[1][2]

  • Workup:

    • Dilute with EtOAc.[1][2] Wash with Water (neutral pH)

      
      Brine .[2]
      
    • Critical: Do not wash with 1M HCl to remove excess amine if using the tert-butyl ester; this will cleave the protecting group.[1] Use column chromatography for separation.[1][2]

References
  • PubChem. (n.d.).[2] Gamma-Butyrolactone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][2]

  • Master Organic Chemistry. (2023). Elimination vs Substitution: The Role of Temperature and Basicity. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in Grignard reactions with Butyl 4-bromobutanoate

Topic: Troubleshooting Low Yield with Butyl 4-bromobutanoate The Core Conflict: Why Your Reaction Fails If you are attempting to form a Grignard reagent from Butyl 4-bromobutanoate using standard magnesium turnings (dire...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield with Butyl 4-bromobutanoate

The Core Conflict: Why Your Reaction Fails

If you are attempting to form a Grignard reagent from Butyl 4-bromobutanoate using standard magnesium turnings (direct insertion) at reflux or room temperature, your yield is low because the reaction is chemically fighting against you.

You are likely observing a complex mixture of polymers or a cyclic ketone (cyclopentanone derivatives) rather than your desired coupled product.[1]

The Mechanism of Failure: 5-Exo-Trig Cyclization

The distance between the bromide and the ester in your substrate is exactly three methylene carbons (


). Upon formation of the Grignard species, the nucleophilic carbon is perfectly positioned to attack its own ester tail. This intramolecular cyclization is kinetically favored over intermolecular reactions with your intended electrophile.[1]

The "Death Spiral" of 4-Haloesters:

  • Insertion: Mg inserts into C-Br.[1][2]

  • Cyclization: The C-Mg bond attacks the internal Ester (C=O).[1]

  • Result: Formation of a 5-membered ring (Cyclopropanol intermediate or Cyclopentanone after workup) instead of the linear Grignard reagent.

G Substrate Butyl 4-bromobutanoate Grignard Intermediate Grignard (Unstable) Substrate->Grignard Mg Insertion Mg Mg / THF Cyclic Cyclized By-Product (Major Impurity) Grignard->Cyclic Intramolecular Attack (FAST / k1) Product Desired Product Grignard->Product Intermolecular Attack (SLOW / k2) Electrophile External Electrophile Electrophile->Product

Figure 1: Kinetic competition between cyclization and desired reaction. In standard conditions, k1 >> k2.

Diagnostic FAQ: Identify Your Scenario

Q: I see the magnesium disappear, but my GC-MS shows no product. Where did it go? A: It likely cyclized.[1] Check your GC-MS for a peak corresponding to 1-butylcyclopentan-1-ol or cyclopentanone derivatives.[1] The Grignard formed, but it consumed itself immediately.

Q: Can I just lower the temperature with standard Mg turnings? A: Rarely. Magnesium metal requires a certain activation energy (often heat or iodine activation) to insert into the C-Br bond.[1] By the time the system is hot enough to initiate the Grignard formation, it is too hot to prevent the cyclization.

Q: What is the solution? A: You must decouple the formation of the anion from the reaction temperature. You have two viable paths:

  • Protocol A (High Control): Magnesium-Halogen Exchange using Turbo Grignard at -20°C.

  • Protocol B (Convenience): Barbier Conditions (In-situ capture).

Protocol A: Magnesium-Halogen Exchange (The "Knochel" Method)

Recommended for complex electrophiles or when high purity is required.[1]

This method uses Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard) .[1][3] Instead of inserting Mg metal (which is slow and requires heat), you perform a rapid exchange reaction at low temperature where the ester is stable.

Mechanism:


[1]
Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Substrate: Dissolve Butyl 4-bromobutanoate (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath).

  • Exchange: Dropwise add

    
     (1.1 eq, usually 1.3M in THF) over 10 minutes.
    
  • Incubation: Stir at -20°C for 30–45 minutes.

    • Checkpoint: Take a small aliquot, quench with water, and check GC.[1] You should see the de-brominated ester (Butyl butanoate) if the exchange is complete.

  • Reaction: Add your electrophile (e.g., aldehyde/ketone) slowly at -20°C.

  • Warm-up: Allow to warm to Room Temperature (RT) slowly over 2 hours.

  • Quench: Standard saturated

    
     workup.
    

Why this works: At -20°C, the Mg-Halogen exchange is fast, but the nucleophilic attack on the internal ester is slow. You generate the species and trap it with your electrophile before it can cyclize.[1]

Protocol B: The Barbier Reaction

Recommended for simple electrophiles or robust substrates.

In the Barbier reaction, you mix the Mg, the bromide, and the electrophile simultaneously . The Grignard intermediate is captured by the electrophile the nanosecond it forms, statistically beating the cyclization rate.

Step-by-Step Workflow
  • Preparation: Flame-dry flask, add Mg turnings (1.2 eq). Optional: Add a crystal of Iodine to activate.

  • The Mix: Dissolve both Butyl 4-bromobutanoate (1.0 eq) and your Electrophile (1.1 eq) in anhydrous THF.

  • Initiation: Add 5% of the solution to the Mg turnings at RT. Wait for the exotherm/color change (initiation).[1]

  • Addition: Once initiated, add the rest of the solution dropwise to maintain a gentle reflux.

    • Note: If using a highly reactive electrophile, cool the bath to 0°C after initiation and add slowly.

  • Completion: Stir for 1 hour after addition is complete.

Risk: If your electrophile is also an ester or acid chloride, this method will fail (polymerization).[1] This works best with Aldehydes and Ketones.[1]

Data & Comparison
FeatureStandard GrignardTurbo Exchange (Protocol A)Barbier (Protocol B)[1]
Reaction Temp Reflux / RT-20°C to -40°C0°C to RT
Active Reagent Mg Metal (Solid)

(Solution)
Mg Metal (Solid)
Cyclization Risk High (>80% loss) Low (<5%)Moderate (10-20% loss)
Yield (Typical) < 10%75 - 90%50 - 70%
Complexity LowHigh (requires titration)Medium
Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Low Yield CheckGC Analyze Crude by GC/MS Start->CheckGC Result1 Found: Cyclized Product (Cyclopentanone deriv.) CheckGC->Result1 Major Peak Result2 Found: Unreacted Bromide CheckGC->Result2 Major Peak Result3 Found: Wurtz Coupling (Dimer) CheckGC->Result3 Major Peak Sol1 Switch to Protocol A (Turbo Grignard @ -20C) Result1->Sol1 Sol2 Activation Issue. Dry THF? Activate Mg with I2/DIBAL. Result2->Sol2 Sol3 Concentration too high. Dilute reaction to 0.2M. Result3->Sol3

Figure 2: Troubleshooting logic for ester-containing halide reactions.

References
  • Knochel, P., et al. (2004).[1][4] A New Turbo-Grignard Reagent for the Preparation of Functionalized Organomagnesium Compounds.[1] Angewandte Chemie International Edition.[1][4][5][6][7] [1]

  • Krasovskiy, A., & Knochel, P. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1] Angewandte Chemie.[1][4][5][6] [1]

  • Barbier, P. (1899).[1] Synthèse du diéthylhepténol.[1] Comptes Rendus de l'Académie des Sciences.[1][4] (Historical Foundation of In-Situ Method).[1]

  • Master Organic Chemistry. Grignard Reagents and Esters: The Cyclization Problem.

  • PubChem. Butyl 4-bromobutanoate Compound Summary.[1]

Sources

Troubleshooting

Technical Support Center: Managing Hydrolysis of Butyl 4-Bromobutanoate

Topic: Stability and Workup Optimization for Butyl 4-bromobutanoate Document ID: TS-ORG-4BB-001 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists Executive Summary Butyl 4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Workup Optimization for Butyl 4-bromobutanoate Document ID: TS-ORG-4BB-001 Last Updated: January 28, 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary

Butyl 4-bromobutanoate presents a specific "double-threat" stability challenge during workup. Unlike simple alkyl esters, this molecule possesses a leaving group (


-bromide) capable of intramolecular nucleophilic attack once the ester is hydrolyzed.

The Critical Failure Mode:

  • Hydrolysis: Water attacks the ester, releasing 4-bromobutanoic acid.

  • Cyclization (Lactonization): The free acid undergoes rapid intramolecular cyclization to form

    
    -butyrolactone (GBL) , releasing HBr.
    

This guide provides the mechanistic understanding and specific protocols required to prevent this cascade, ensuring high isolation yields and purity.

Module 1: The Mechanistic Trap

To successfully manage this compound, one must understand that the formation of the 5-membered lactone ring is thermodynamically driven. The butyl ester provides a kinetic barrier (steric bulk), but once that barrier is breached by hydrolysis, cyclization is often inevitable at room temperature.

Figure 1: The Hydrolysis-Cyclization Cascade

G Ester Butyl 4-bromobutanoate (Target Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Ester->Hydrolysis + H2O Inter Intermediate: 4-Bromobutanoic Acid Hydrolysis->Inter - Butanol Lactonization Intramolecular Cyclization (Fast) Inter->Lactonization Entropy Driven GBL Side Product: gamma-Butyrolactone (GBL) Lactonization->GBL - HBr

Caption: The degradation pathway. Note that the second step (Lactonization) is autocatalytic because it releases HBr, which further catalyzes the initial hydrolysis of remaining ester.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by users handling


-halo esters.
Q1: I am losing mass during the bicarbonate wash. Where is my product going?

Diagnosis: You are likely experiencing Lactonization-induced solubilization . Explanation: If hydrolysis occurs, the resulting 4-bromobutanoic acid or the formed GBL (which is water-miscible) will partition into the aqueous phase. Furthermore, GBL is volatile (BP ~204°C, but codistills with solvents). Solution:

  • Stop using NaOH/KOH: Strong bases rapidly cleave the ester.

  • Switch to Cold Phosphate Buffer: Use 0.5M Potassium Phosphate buffer (pH 7.0) at

    
     instead of saturated bicarbonate. The neutral pH minimizes hydrolysis rates compared to the basicity of carbonate (
    
    
    
    ).
Q2: The NMR shows a triplet at 4.3 ppm that wasn't there before concentration.

Diagnosis: This is likely the


-methylene protons of 

-butyrolactone
. Explanation: If the rotary evaporator bath was too hot (

), you thermally triggered the cyclization of trace hydrolyzed acid. Solution:
  • Vacuum Control: Use high vacuum (<10 mbar) to remove solvents at low bath temperatures (

    
    ).
    
  • Acid Scavenging: Ensure the organic layer is completely neutral before concentration. Residual acid acts as a catalyst for the degradation.

Q3: Can I store the crude material overnight?

Recommendation: No , unless strictly controlled. Risk: Autocatalytic degradation. Slow hydrolysis releases HBr, which catalyzes further hydrolysis. Protocol: If storage is unavoidable, store as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) over activated 3Å molecular sieves at


.

Module 3: Optimized Workup Protocol

This protocol is designed to minimize contact time with water and maintain a pH range (6.5–7.5) that stabilizes the ester.[1]

Reagents Required:
  • Quench Buffer: 0.5M Phosphate Buffer (pH 7.0), pre-chilled to

    
    .
    
  • Extraction Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Note: Ethers are preferred over DCM as they separate faster from water, reducing hydrolysis time.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2] Avoid Magnesium Sulfate (
    
    
    
    ) if the crude is acidic, as it is slightly Lewis acidic.
Step-by-Step Procedure:
  • Cool Down: Cool the reaction mixture to

    
     (Ice/Water bath).
    
  • Buffered Quench: Add the Cold Phosphate Buffer slowly. Monitor internal temperature; do not exceed

    
    .
    
    • Why? Kinetic data suggests ester hydrolysis rates double for every

      
       increase [1].
      
  • Rapid Extraction:

    • Add cold ether/MTBE.

    • Agitate briskly for 30 seconds.

    • IMMEDIATE SEPARATION: Do not let the layers sit. Drain the aqueous layer immediately.

  • The "Flash" Wash:

    • Wash the organic layer once with cold brine (

      
      ).
      
    • Tip: Adding a small amount of buffer to the brine helps maintain pH neutrality.

  • Drying:

    • Dry over

      
       for 10-15 minutes at 
      
      
      
      .
  • Concentration:

    • Filter off solids.

    • Concentrate under reduced pressure.[2][3] Bath temperature must not exceed

      
      . 
      
Figure 2: Decision Tree for Workup

Workup Start Reaction Complete CheckpH Check pH of Rxn Start->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Neutral Neutral/Basic CheckpH->Neutral Quench1 Quench: Cold Phosphate Buffer (Avoid Bicarb effervescence) Acidic->Quench1 Risk: HBr release Quench2 Quench: Cold Dilute NH4Cl or Water Neutral->Quench2 Extract Extract: Cold MTBE or Et2O (Fast Separation) Quench1->Extract Quench2->Extract Dry Dry: Na2SO4 (0°C) Extract->Dry Conc Concentrate: <30°C Bath Dry->Conc

Caption: Optimized decision flow to minimize thermal and chemical stress on the ester bond.

Module 4: Technical Specifications & Data

Refer to these values when assessing product purity and handling requirements.

PropertyValueNote
Molecular Formula

Molecular Weight 223.11 g/mol
Boiling Point 98–99°C @ 25 mmHg [2]High vacuum recommended for distillation.
Density 1.25 g/mLDenser than water (if using DCM, it is the bottom layer; if Ether, top layer).
Solubility Soluble in organic solvents; Low in waterHydrolysis product (Acid) is water soluble.
Storage 2–8°C, Inert AtmosphereMoisture sensitive.

References

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (General kinetics of ester hydrolysis).
  • Organic Syntheses. (1958). Ethyl

    
    -bromobutyrate. Organic Syntheses, Coll. Vol. 3, p.381. Link (Source for boiling point and analogous workup stability).
    
  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • ChemicalBook. (2025).[2] tert-Butyl 4-bromobutanoate Product Properties. Link (Physical property verification).

Sources

Optimization

Technical Support Center: Anhydrous Protocols for Butyl 4-bromobutanoate

The following technical guide is structured as a Tier-3 Support Resource for the handling and reaction of Butyl 4-bromobutanoate (CAS: 3540-75-8) . It prioritizes the most technically demanding application of this reagen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the handling and reaction of Butyl 4-bromobutanoate (CAS: 3540-75-8) . It prioritizes the most technically demanding application of this reagent: Organometallic Synthesis (Grignard/Organozinc formation) , where anhydrous integrity is the rate-limiting step for success.

Technical Brief: The "Hidden" Moisture Trap

Butyl 4-bromobutanoate is a bifunctional building block containing an alkyl halide and an ester. While the neat liquid appears stable, it presents a unique "Trojan Horse" risk in anhydrous chemistry.

The Core Problem: Unlike simple alkyl halides, this compound is hygroscopic due to the ester moiety. Water molecules hydrogen-bond to the carbonyl oxygen, creating a "wet" micro-environment that survives standard rotary evaporation.

Failure Modes in Non-Anhydrous Conditions:

  • Quenching (Immediate): If generating a Grignard/Zinc reagent, trace water (

    
     ppm) protonates the C-Metal bond immediately, reverting the active species to butyl butyrate.
    
  • Oligomerization (The "Gunk" Effect): In the presence of moisture and magnesium salts (Lewis acids), the ester activates. If the temperature is not controlled, the formed Grignard reagent attacks the ester of a neighboring molecule (intermolecular addition), creating complex oligomeric mixtures rather than the desired nucleophile.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired metalation and the moisture-induced failure pathways.

ReactionPathways Start Butyl 4-bromobutanoate Complex H-Bonded Water Complex Start->Complex Atmospheric Moisture Grignard Active Species (BrMg-CH2-CH2-CH2-COOBu) Start->Grignard Strict Anhydrous Low Temp (-78°C to -20°C) Water Trace H2O (>100ppm) Dead Dead End: Butyl Butyrate (Protonation) Water->Dead Mg Mg / LiCl (Active) Complex->Dead Upon Metal Addition Polymer Oligomers (Intermolecular Attack) Grignard->Polymer Temp > 0°C or High Conc. Success Target Electrophile Trapping Grignard->Success Electrophile Added

Figure 1: Kinetic competition pathways. Note that trace water leads to immediate protonation (quenching), while thermal instability leads to oligomerization.

Critical Data: Water Limits & Solvent Specs

For organometallic generation involving ester-functionalized halides, standard "dry" solvents are often insufficient.

ParameterStandard Synthesis (

)
Organometallic Synthesis (Grignard/Zn)Validation Method
Max Water Content < 200 ppm< 10 - 20 ppm Karl Fischer (Coulometric)
Solvent Choice DMF, AcetonitrileTHF, 2-MeTHF, Diethyl EtherDistilled from Na/Benzophenone or Activated Alumina
Reagent Drying MgSO4 / Vac OvenAzeotropic Distillation / Molecular Sieves NMR (No water peak at 1.56 ppm in CDCl3)
Atmosphere Nitrogen balloonArgon Schlenk Line (Positive Pressure) Bubbler monitoring

Step-by-Step Protocol: The "Double-Dry" Method

Target Audience: Researchers attempting to form the Grignard or Organozinc reagent.

Context: You cannot rely on the commercial purity of Butyl 4-bromobutanoate. It must be dried immediately before use.

Phase 1: Precursor Drying (The Azeotrope)
  • Dissolution: Dissolve the Butyl 4-bromobutanoate in anhydrous Toluene (10 mL/g).

  • Evaporation: Rotary evaporate the toluene at

    
     under high vacuum (< 5 mbar).
    
    • Why? Toluene forms a low-boiling azeotrope with water, effectively "pulling" the H-bonded water off the ester carbonyl.

  • Storage: Store the resulting oil over activated 4Å Molecular Sieves (20% m/v) inside a glovebox or desiccator for 12 hours.

Phase 2: The Knochel-Hauser Exchange (Recommended)

Direct insertion of Mg is risky due to exotherms triggering ester attack. The Halogen-Magnesium exchange is safer and superior.

  • Setup: Flame-dry a 3-neck flask under Argon flow. Add dry THF.

  • Reagent: Add the dried Butyl 4-bromobutanoate.

  • Cooling (CRITICAL): Cool the solution to

    
      (Acetonitrile/Dry Ice bath).
    
  • Exchange: Dropwise add

    
     (Turbo Grignard)  (1.1 equiv).
    
    • Mechanism:[1][2][3][4] The LiCl breaks oligomeric aggregates, accelerating the exchange rate so it happens faster than the ester attack [1].

  • Validation: Stir for 30 mins at

    
    . Withdraw an aliquot, quench with 
    
    
    
    , and check GC-MS for the iodo-ester derivative to confirm conversion.

Troubleshooting & FAQs

Direct answers to common failure scenarios.

Q1: My reaction mixture turned into a thick gel/solid. What happened? A: You likely experienced Intermolecular Polymerization .

  • Cause: The reaction temperature rose above

    
     before the electrophile was added.[3] The formed Grignard reagent attacked the ester group of a neighboring molecule.
    
  • Fix: Keep the reaction strictly below

    
     until the electrophile (aldehyde/ketone) is added. Use the "Turbo Grignard" method to allow lower temperature operation.
    

Q2: I dried my THF with sodium/benzophenone, but the Grignard still won't initiate. A: The water might be in the Butyl 4-bromobutanoate itself, not the solvent.

  • Diagnosis: Run a proton NMR of your starting material in

    
    . Look for a broad singlet around 1.6–2.0 ppm (water) or shift changes in the 
    
    
    
    -carbonyl protons.
  • Fix: Perform the Toluene Azeotrope drying method (Phase 1 above) on the starting material.

Q3: Can I use Silica Gel to purify the precursor before the reaction? A: Proceed with Caution.

  • Silica gel is acidic and hygroscopic. It can introduce more water than it removes.

  • Recommendation: If purification is needed, distill the Butyl 4-bromobutanoate under high vacuum (BP ~72°C @ 0.68 mmHg) [2]. If using silica, neutralize it with 1% Triethylamine and flush with dry solvent, but distillation is superior for anhydrous applications.

Q4: Why use Butyl ester instead of t-Butyl ester? A: If you have a choice, switch to t-Butyl 4-bromobutanoate .

  • The tert-butyl group provides steric protection, significantly reducing the rate of nucleophilic attack on the ester [3]. If you must use the n-butyl ester (due to solubility or downstream deprotection needs), the temperature controls described above are non-negotiable.

Analytical Check: Karl Fischer vs. Colorimetric

For this specific workflow, how do you know "Dry" is "Dry"?

MethodSuitabilityNotes
Coulometric Karl Fischer Gold Standard Essential for the THF solvent. Target <10 ppm.
Benzophenone Ketyl Visual Indicator Good for solvent, but cannot be used to test the ester (the ester will react with the ketyl radical).
NMR (D2O Shake) Qualitative Take NMR of precursor. Add D2O shake. If peaks shift/disappear, water was present.

References

  • Knochel, P., et al. (2006). "Functionalized magnesium organometallics as versatile intermediates for the synthesis of polyfunctional heterocycles."[5] Chemical Communications, 583-593.[5] Link

    • Authority: Establishes the protocol for using LiCl-mediated Mg exchange to toler
  • PubChem Compound Summary. (2024). "Butyl 4-bromobutanoate."[6][7][8] National Library of Medicine. Link[6]

    • Authority: Verified physical d
  • Williams, D. B. G., & Lawton, M. (2010).[9] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. Link[9]

    • Authority: The definitive guide on solvent drying efficiency (Molecular Sieves vs. others).

Sources

Troubleshooting

Technical Support Center: Butyl 4-Bromobutanoate Synthesis (Pilot Scale)

Topic: Scale-up Engineering & Troubleshooting for Butyl 4-Bromobutanoate ( ) Document ID: TSC-B4BB-001 Version: 2.4 (Pilot Plant Edition) Audience: Process Chemists, Scale-up Engineers, Pilot Plant Operators Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Engineering & Troubleshooting for Butyl 4-Bromobutanoate (


)
Document ID:  TSC-B4BB-001
Version:  2.4 (Pilot Plant Edition)
Audience:  Process Chemists, Scale-up Engineers, Pilot Plant Operators

Executive Summary: The Scale-Up Challenge

Butyl 4-bromobutanoate is a critical alkylating agent used in the synthesis of pharmaceutical intermediates (e.g., for cardiovascular and agrochemical APIs).

Moving this synthesis from a 5g lab flask to a 50kg pilot reactor introduces a specific, non-linear challenge: The Lactonization Trap .

At scale, the extended thermal history required to drive the esterification equilibrium shifts the favorability toward intramolecular cyclization, reforming


-butyrolactone (GBL). This guide focuses on the Direct Azeotropic Esterification  route, providing the engineering controls necessary to suppress lactonization and maximize the linear ester yield.

Process Logic & Mechanism

To troubleshoot effectively, you must visualize the competitive pathways occurring in your reactor.

The Competitive Pathway Diagram

The following diagram illustrates the kinetic competition between the desired intermolecular esterification and the undesired intramolecular cyclization (Lactonization).

ReactionPathways Start 4-Bromobutyric Acid (Starting Material) GBL γ-Butyrolactone (GBL) (Major Impurity) Start->GBL Intramolecular Cyclization (Entropy Driven) Target Butyl 4-bromobutanoate (Target Ester) Start->Target + n-Butanol / H+ (Intermolecular) GBL->Start + HBr (Ring Opening) Target->Start + H2O / H+ (Hydrolysis) Water Water (H2O) (Byproduct)

Figure 1: Reaction network showing the competition between linear esterification (green) and cyclization to GBL (red). Note that water promotes the reverse reaction, regenerating the acid which then cyclizes.

Standard Operating Procedure (Pilot Scale)

Protocol ID: B4BB-AZ-050 Scale: 10 kg Input Method: Acid-Catalyzed Azeotropic Esterification

Reagents & Stoichiometry
ComponentRoleEq.Mass/VolNotes
4-Bromobutyric Acid Limiting Reagent1.010.0 kgMelting point ~33°C. Handle as melt or solid.
n-Butanol Reagent / Entrainer1.5 - 2.0~8.9 kgExcess serves as azeotropic agent.
Toluene Co-Solvent3-5 Vol30-50 LLowers boiling point, improves water separation.
p-TSA or H2SO4 Catalyst0.05~0.5 kgp-TSA preferred for easier handling.
Step-by-Step Workflow
  • Charge: Load 4-bromobutyric acid, n-butanol, and toluene into a glass-lined reactor.

  • Catalyst Addition: Add p-Toluenesulfonic acid (p-TSA). Caution: Exothermic.

  • Reflux: Heat to reflux (~110-115°C internal). Ensure vigorous boil-up to the condenser.

  • Water Removal (Critical): Circulate condensate through a Dean-Stark trap (or pilot phase separator).

    • Checkpoint: Monitor aqueous layer removal.[1] Theoretical water = ~1.08 kg. Stop when water collection plateaus (<50 mL/hr).

  • Neutralization: Cool to 20°C. Wash with 5%

    
     to remove catalyst and unreacted acid.
    
    • Warning:

      
       evolution. Vent carefully.
      
  • Concentration: Strip toluene and excess butanol under reduced pressure (50-100 mbar).

  • Purification: High-vacuum distillation (See Section 4).

Troubleshooting Center (Q&A)

Category: Reaction Kinetics & Conversion

Q: The reaction has stalled at 80% conversion. Adding more catalyst isn't helping. Why? A: This is an equilibrium limitation, not a kinetic one.

  • Root Cause: The system is "wet." If water is not physically removed from the reaction matrix, the equilibrium constant (

    
    ) dictates that a significant portion of starting material remains.
    
  • Fix: Check your Dean-Stark trap or phase separator.

    • Ensure the return line is not clogged.

    • If using n-butanol as the sole solvent, the azeotrope is water-rich but the phase separation is poor compared to toluene. Add toluene to improve the density difference in the separator.

    • Do not add more acid; this accelerates the reverse hydrolysis and lactonization.

Q: Why is my impurity profile showing >10% GBL (Gamma-butyrolactone)? A: You are likely overheating or running too "dry" without sufficient alcohol excess.

  • Mechanism: Intramolecular cyclization is entropically favored over intermolecular esterification. If the concentration of n-butanol drops (or if you strip solvents while the mixture is still acidic), the acid end of the molecule attacks the bromine end, closing the ring to form GBL and releasing HBr.

  • Corrective Action:

    • Maintain a higher equivalent of n-butanol (1.5x to 2.0x).

    • Neutralize immediately after the reaction is complete. Never heat the crude acidic mixture to strip solvents; the absence of alcohol + heat + acid = rapid GBL formation.

Category: Isolation & Purification[2][3]

Q: During vacuum distillation, the product color turns dark orange/brown. Is this normal? A: No. This indicates decomposition or free bromine/HBr liberation.

  • Root Cause: Thermal instability of the C-Br bond at high temperatures (>140°C) or residual acidity.

  • Fix:

    • Vacuum Depth: You must achieve <5 mbar (preferably <1 mbar). The boiling point of butyl 4-bromobutanoate is high (~100-110°C at reduced pressure). If your vacuum is weak (e.g., 20 mbar), you are forcing the pot temperature too high.

    • Wiped Film Evaporator (WFE): For pilot scales (>10kg), avoid pot distillation. Use a WFE to minimize "residence time" at high heat.

    • Stabilizer: Ensure the crude was washed with bicarbonate until pH > 7 before distillation. Traces of acid catalyze decomposition.

Q: The distillate contains a low-boiling fraction that smells sweet/solvent-like. What is it? A: This is likely the GBL impurity or unreacted n-butanol.

  • Separation: GBL (bp 204°C atm) and Butyl 4-bromobutanoate (bp ~230-240°C extrapolated) have close boiling points.

  • Strategy: If GBL > 5%, distillation separation is difficult. It is better to prevent GBL formation upstream (Reaction phase) than to try to distill it out.

Process Engineering & Safety (Graphviz)

The following diagram outlines the unit operations and critical control points (CCPs) for the pilot plant workflow.

PilotWorkflow cluster_CCP Critical Control Points Reactor Glass-Lined Reactor (Esterification) Separator Phase Separator (Water Removal) Reactor->Separator Vapor (Azeotrope) Washer Quench/Wash Vessel (NaHCO3 Neutralization) Reactor->Washer Crude Mixture (Post-Reaction) Separator->Reactor Reflux (Toluene/BuOH) Waste Waste Separator->Waste Water (Discard) Evaporator Rotary/Thin Film Evaporator (Solvent Strip) Washer->Evaporator Neutralized Organic Phase Distillation High Vacuum Distillation (<2 mbar) Evaporator->Distillation Crude Oil Product Product Distillation->Product Pure Butyl 4-bromobutanoate

Figure 2: Pilot plant process flow. Note the recycle loop at the Separator (Dean-Stark) which is critical for driving equilibrium.

Safety & Handling Data

HazardDescriptionMitigation
Skin/Eye Irritant 4-bromobutanoate esters are potent irritants (H315, H319).Full PPE (Tyvek suit, nitrile gloves, goggles). Wash stations immediately accessible.
Lachrymator Potential Related bromo-esters can be lachrymators (tear gas agents).Handle only in well-ventilated fume hoods or closed reactor systems.
Thermal Runaway Reaction with

releases large volumes of

.
Add base slowly. Ensure reactor vent is open and not fouled.
HBr Evolution Decomposition releases HBr gas (corrosive/toxic).Scrubber connected to vacuum exhaust.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A., et al. (1982).[2] "Synthesis of 4-Bromobutyric acid from γ-Butyrolactone." Synthesis, 963.[2] (Mechanistic background on the GBL/Acid equilibrium).

  • Patent CN1760167A. (2006). Method for preparing 4-bromobutyric acid.[3][2][4][5][6][7] (Describes the industrial handling of the acid and ring-opening of GBL, relevant for understanding impurity formation).

  • PubChem. (n.d.). Butyl 4-bromobutanoate Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026.

  • TCI Chemicals. (2025). Safety Data Sheet: tert-Butyl 4-Bromobutanoate. (Used for analog safety data regarding skin irritation and handling).[8]

Sources

Optimization

Handling and disposal of Butyl 4-bromobutanoate waste

Technical Support Center: Handling & Disposal of Butyl 4-bromobutanoate Ticket ID: T-8824-HAL Subject: Technical Guide for Waste Management of Alkyl Bromobutanoates Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Disposal of Butyl 4-bromobutanoate

Ticket ID: T-8824-HAL Subject: Technical Guide for Waste Management of Alkyl Bromobutanoates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the safe handling, segregation, and disposal of Butyl 4-bromobutanoate (and its common analog, tert-Butyl 4-bromobutanoate). As a halogenated ester, this compound presents specific challenges regarding chemical compatibility and environmental compliance. Improper disposal can lead to the formation of toxic byproducts (dioxins) during incineration or violent reactions in waste containers.

Target Compound Data:

  • Chemical Name: Butyl 4-bromobutanoate (n-butyl isomer) | tert-Butyl 4-bromobutanoate

  • CAS Registry Number: 3540-75-8 (n-butyl) | 110661-91-1 (tert-butyl)

  • Key Hazards: Skin/Eye Irritant, Combustible Liquid, Halogenated Waste.

Part 1: Immediate Response & Safety (Troubleshooting)

Q: I just spilled about 5 mL of Butyl 4-bromobutanoate on the bench. Is this an evacuation event? A: generally, no , provided you have proper ventilation. However, you must act immediately to prevent vapor accumulation.

  • Assessment: This compound is an alkyl bromide ester. While less volatile than lower alkyl halides, it is a significant irritant and potential lachrymator (tear-inducing).

  • Action Plan:

    • Alert: Notify nearby personnel to move away.

    • PPE: Ensure you are wearing nitrile gloves (double-gloving recommended), a lab coat, and safety goggles.

    • Absorb: Do not use paper towels alone, as they increase the surface area for evaporation. Cover the spill immediately with an inert absorbent (Vermiculite, dry sand, or a commercial "Solvent" spill pad).

    • Clean: Scoop the contaminated absorbent into a wide-mouth jar. Wipe the area with soap and water (esters are lipophilic; water alone is ineffective).

    • Disposal: Label the jar as "Solid Debris Contaminated with Halogenated Organics" .

Q: I accidentally poured this waste into the "Non-Halogenated" solvent drum. What now? A: Do not ignore this.

  • The Issue: Non-halogenated waste is often used for fuel blending (energy recovery).[1] Introducing halogens (Br) poisons the catalyst in fuel recovery systems and, upon combustion, releases corrosive hydrogen bromide (HBr) and potentially brominated dioxins.[2]

  • The Fix:

    • Stop: Do not add more waste to that drum.

    • Label: Immediately tag the drum "CONTAMINATED WITH HALOGENS".

    • Report: Inform your EHS officer. The entire drum must now be re-classified and incinerated at a specialized facility, significantly increasing disposal costs, but preventing a regulatory violation or downstream equipment damage.

Part 2: Waste Segregation & Storage (FAQs)

Q: Can I mix Butyl 4-bromobutanoate with aqueous basic waste (e.g., NaOH)? A: ABSOLUTELY NOT.

  • The Mechanism: Esters are susceptible to hydrolysis. Mixing an alkyl 4-bromobutanoate with a strong base (NaOH/KOH) will drive the hydrolysis of the ester bond, generating 4-bromobutanoate (salt) and butanol.

  • The Risk: This reaction is exothermic. In a closed waste container, the heat generation can pressurize the vessel. Furthermore, the bromide moiety can undergo displacement in highly basic conditions, potentially creating more reactive or toxic intermediates depending on other waste constituents.

  • Protocol: Keep this waste stream strictly Organic .

Q: Which container material is compatible? A:

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Low-grade plastics or metal cans that are not lined. Alkyl bromides can slowly corrode certain metals in the presence of moisture (forming HBr), and esters can swell some rubber seals.

Q: Why must I segregate "Halogenated" from "Non-Halogenated"? A: It is a matter of Combustion Chemistry .

  • Non-Halogenated: Burned for energy recovery.

  • Halogenated: Must be incinerated at extremely high temperatures (>1100°C) with specific scrubbers to capture acid gases (HBr, HCl). Mixing them forces the expensive high-temp incineration process on the entire volume.

Part 3: Disposal Protocols (Methodology)

Workflow: Safe Disposal of Reaction Mixtures

Use the following decision matrix to determine the correct waste stream for your experiment.

WasteSegregation Start Waste Containing Butyl 4-bromobutanoate IsSolid Is the waste Solid (silica, debris, gloves)? Start->IsSolid SolidStream Solid Hazardous Waste (Tag: Halogenated Debris) IsSolid->SolidStream Yes IsLiquid Liquid Waste IsSolid->IsLiquid No CheckpH Check pH: Is it Acidic/Basic? IsLiquid->CheckpH Neutralize Neutralize to pH 6-8 (Prevent Hydrolysis) CheckpH->Neutralize pH < 4 or > 9 HalogenContent Segregate Stream CheckpH->HalogenContent pH 4-9 Neutralize->HalogenContent HaloStream Liquid Waste: HALOGENATED (Do Not Mix with Acetone/Ethanol waste) HalogenContent->HaloStream Contains >1% Halogens

Figure 1: Decision tree for segregating Butyl 4-bromobutanoate waste streams.

Quantitative Data: Waste Stream Compatibility
ParameterHalogenated Stream (Correct)Non-Halogenated Stream (Incorrect)Aqueous Stream (Incorrect)
Primary Constituent DCM, Chloroform, Alkyl BromidesAcetone, Methanol, HexaneWater, Buffers, Acids/Bases
Disposal Method High-Temp Incineration + ScrubbingFuel Blending / Energy RecoveryWastewater Treatment / Neutralization
Reaction Risk with Target Low (Miscible, chemically similar)Low (Miscible, but regulatory violation)High (Hydrolysis, Exotherm, Phase separation)
Cost Factor

$ (High)
$ (Low)$ (Low)

Part 4: Regulatory & Compliance (E-E-A-T)

Authoritative Grounding: The segregation of halogenated solvents is mandated not just by good lab practice but by EPA regulations (RCRA) and similar bodies (REACH in EU).

  • EPA Code: Butyl 4-bromobutanoate waste typically falls under "Characteristic Hazardous Waste" due to toxicity and ignitability. If mixed with spent halogenated solvents (like Methylene Chloride), it may carry F-listed codes (F001/F002).

  • Dioxin Prevention: The combustion of brominated compounds without adequate temperature and residence time can lead to the formation of Polybrominated Dibenzo-p-Dioxins and Dibenzofurans (PBDD/Fs). This is the primary driver for strict segregation [1].

Storage Requirements:

  • Vented Caps: If there is any risk of slow hydrolysis or reaction, use a vented cap (e.g., Nalgene® vented closure) to prevent pressure buildup.

  • Secondary Containment: Store the waste carboy in a polyethylene tray capable of holding 110% of the container's volume.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." EPA.gov. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78009, tert-Butyl 4-bromobutanoate." PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." OSHA.gov. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition of Butyl 4-bromobutanoate upon storage

Welcome to the Technical Support Center for Specialty Reagents. I am Dr. Aris, your Senior Application Scientist. You have inquired about Butyl 4-bromobutanoate (CAS: ~37675-62-6 for butyl analog; general class 4-halobut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Specialty Reagents. I am Dr. Aris, your Senior Application Scientist.

You have inquired about Butyl 4-bromobutanoate (CAS: ~37675-62-6 for butyl analog; general class 4-halobutyrates). This reagent is deceptively stable in appearance but thermodynamically destined to decompose. Unlike simple alkyl halides, this molecule contains the "seeds of its own destruction"—an electrophilic carbon and a nucleophilic carbonyl oxygen separated by exactly three carbons.

Below is your comprehensive guide to preventing the "Lactonization Trap."

🚨 CRITICAL ALERT: The "Lactonization Trap"

The Issue: The primary failure mode of Butyl 4-bromobutanoate is intramolecular cyclization to form


-butyrolactone (GBL).
The Catalyst: 
This process is autocatalytic . Trace moisture hydrolyzes the ester to 4-bromobutanoic acid. The acid cyclizes rapidly to release HBr. The released HBr catalyzes further hydrolysis of the remaining ester.
The Result: 
A pressurized vial of acidic sludge containing GBL, Butanol, and HBr gas.

PART 1: The Enemy Within (Mechanism)

To prevent decomposition, you must understand the molecular mechanics driving it. This is not simple degradation; it is a kinetically favored ring-closing reaction (5-exo-tet).

The Autocatalytic Cycle

The diagram below illustrates why "dry" and "cold" are not just suggestions—they are mechanistic requirements.

DecompositionCycle Ester Butyl 4-bromobutanoate (Intact Reagent) Acid 4-Bromobutanoic Acid (Transient Intermediate) Ester->Acid Hydrolysis (Slow Step) Water Trace Moisture (Trigger) Water->Acid TS Cyclic Transition State (5-membered ring) Acid->TS Intramolecular Attack Lactone γ-Butyrolactone (GBL) (Dead End Product) TS->Lactone Fast HBr HBr + Butanol (Catalyst) TS->HBr HBr->Ester Acid Catalysis (Feedback Loop)

Figure 1: The Autocatalytic Decomposition Loop. Note the red dashed line: HBr generated by the initial decomposition accelerates the breakdown of the remaining stock.

PART 2: Storage Protocols (The "How-To")

Do not store this reagent on a standard chemical shelf. Follow this matrix to maximize shelf-life.

Storage Condition Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius kinetics dictate that lowering temperature significantly retards the nucleophilic attack of the carbonyl oxygen on the C-Br bond.
Atmosphere Argon or Nitrogen Displaces oxygen (preventing radical oxidation) and, more importantly, excludes atmospheric moisture which triggers the hydrolysis cycle.
Container Glass (Amber) Amber glass prevents photolytic cleavage of the C-Br bond. Avoid metal containers (corrosion by trace HBr) and certain plastics (permeable to solvent/HBr).
Additives Acid Scavenger (Optional) Storing over a small amount of anhydrous

or activated molecular sieves (3Å) can scavenge trace acid/water, breaking the feedback loop.
Handling Workflow
  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, initiating the decomposition cycle.

  • Aliquot: If you plan to use the reagent multiple times, aliquot it into single-use ampules under inert gas immediately upon receipt.

  • Seal: Parafilm is insufficient. Use Teflon-lined caps or flame-sealed ampules for long-term storage.

PART 3: Troubleshooting & QC (The Diagnosis)

Is your reagent still good? Use this guide to validate integrity before committing it to a valuable synthesis.

Visual & Chemical Indicators
  • Visual: Clear, colorless oil = Good . Yellow/Orange tint = Caution (Trace

    
    /HBr). Turbidity/Fumes = Bad  (Significant hydrolysis).
    
  • Olfactory: Sweet/Ester smell = Normal . Acrid/Acidic bite = Decomposed (HBr presence).

QC Decision Tree

QCDecision Start Inspect Sample Visual Visual Check: Yellow or Fuming? Start->Visual NMR Run 1H NMR (CDCl3) Visual->NMR No Purify SALVAGE: Wash w/ NaHCO3 Distill under Vac Visual->Purify Yes (Light Yellow) Fail FAIL: Discard Visual->Fail Yes (Fuming) Check1 Triplet at ~3.4 ppm (CH2-Br) Present? NMR->Check1 Check2 Triplet at ~4.3 ppm (Lactone CH2-O) Present? Check1->Check2 Yes Check1->Fail No (Fully Cyclized) Pass PASS: Proceed to Rxn Check2->Pass < 1% Integration Check2->Purify 1-10% Integration Check2->Fail > 10% Integration

Figure 2: Quality Control Workflow. NMR shifts are approximate and should be verified against a standard.

PART 4: Frequently Asked Questions (FAQs)

Q: My sample has turned slightly yellow. Can I still use it? A: Yes, but with caution. The yellow color is likely trace elemental bromine or oxidized HBr.

  • Action: Dissolve in your solvent (e.g., Ether or DCM) and wash with cold saturated

    
     solution, then brine. Dry over 
    
    
    
    and use immediately. Do not distill unless necessary, as heat promotes cyclization.

Q: Why can't I store this in a standard plastic Falcon tube? A: Two reasons. First, alkyl bromides can swell or leach plasticizers from certain polymers (polystyrene/polypropylene). Second, plastics are permeable to water vapor over time. Moisture ingress will trigger the autocatalytic hydrolysis loop described in Part 1.

Q: I see a new peak in my NMR at ~4.3 ppm (triplet). What is it? A: That is the


-butyrolactone (GBL) signal. The protons adjacent to the oxygen in the lactone ring are deshielded compared to the ester. If this integral is significant (>5%), your stoichiometry will be off, and the HBr present may interfere with sensitive catalysts (e.g., Pd or acid-labile protecting groups).

Q: Can I stabilize it by adding silver wire? A: Silver wire is typically used to scavenge free halogens in allyl or benzyl halides. For alkyl bromides like this, the enemy is acidity, not just radical halogen generation.[1] A weak base (like solid Potassium Carbonate) is a more effective stabilizer for this specific decomposition pathway.

References

  • Mechanism of Lactonization: Chuchani, G., et al.[2] "The gas-phase elimination kinetic of 4-bromobutyric acid to give butyrolactone." Journal of Physical Chemistry, via Universidad San Francisco de Quito . 3[4][5]

  • Safety & Handling: TCI Chemicals. "Safety Data Sheet: tert-Butyl 4-Bromobutanoate." TCI Chemicals Official SDS. [4][5][6]

  • General Stability of Alkyl Halides: Michigan State University. "Alkyl Halide Reactivity and Hydrolysis Mechanisms." MSU Chemistry Department. 7

  • Kinetics of Lactonization: ResearchGate. "Synthesis of γ-bromo-β-lactones via bromo-lactonization." ResearchGate Publication. 4

Sources

Optimization

Identifying impurities in Butyl 4-bromobutanoate via NMR

Topic: Purity Analysis of Butyl 4-bromobutanoate via H NMR Welcome to the Analytical Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Butyl 4-bromobutanoate via H NMR

Welcome to the Analytical Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a dynamic troubleshooting guide designed to address the specific spectral anomalies encountered when synthesizing or storing Butyl 4-bromobutanoate (


).

This guide does not merely list peaks; it diagnoses the chemical history of your sample based on spectral evidence.

📊 Module 1: The Baseline (The Pure Spectrum)

Before troubleshooting, we must establish the "Gold Standard." In a perfect sample of Butyl 4-bromobutanoate in


, your integration ratios must be exact.

The Structure:



Standard Chemical Shift Table (

, 400 MHz)
AssignmentPositionMultiplicityShift (

ppm)
IntegralDiagnostic Note
D (

)
Butyl EsterTriplet4.08 2HCritical Reference Peak
A (

)

-position
Triplet3.45 2HMust be 1:1 ratio with Peak D
C (

)

-position
Triplet2.50 2HOften overlaps with impurities
B (

)

-position
Multiplet2.18 2H
E, F Butyl ChainMultiplets1.35 - 1.654H
G (

)
Terminal MethylTriplet0.94 3H

Analyst Note: Always calibrate your spectrum to the residual


 peak at 7.26 ppm  or TMS at 0.00 ppm  before integration [1].
🛠 Module 2: Troubleshooting & Diagnostics (Q&A)
Ticket #401: "I see a distinct triplet at 4.35 ppm. Is this a solvent?"

Diagnosis: No. This is


-Butyrolactone (GBL) .[1]
Severity:  Critical.
Root Cause:  Cyclization.
4-bromobutyric acid derivatives are thermodynamically prone to intramolecular cyclization, expelling the butyl group and forming the stable 5-membered lactone ring. This often happens if the reaction mixture was heated too long, exposed to base, or if the starting material was impure.

The Evidence:

  • Impurity Signal: Triplet at 4.35 ppm (

    
     of the lactone ring) [2].
    
  • Mechanism: The linear ester "bites" its own tail, displacing the Bromine.

  • Confirmation: Check for a loss of the Butyl signals (0.94, 1.4-1.6, 4.08) relative to the core chain.

Ticket #402: "My integration at 3.45 ppm is lower than expected (ratio < 1:1 vs ester)."

Diagnosis: Hydrolysis or Cyclization . Root Cause: Loss of the Bromine end-group. If the triplet at 4.08 ppm (Ester


) is stable, but the triplet at 3.45 ppm (

) is diminished, your molecule is degrading at the bromine site.
  • Scenario A (Cyclization): You will see the GBL peak at 4.35 ppm (see Ticket #401).

  • Scenario B (Substitution): If you used a nucleophilic solvent (like alcohols) or wet conditions, the Br may have been swapped for an -OH or -OR group. Look for a shift of the triplet from 3.45 ppm to ~3.6 ppm (

    
    ).
    
Ticket #403: "There is an overlapping triplet near 3.63 ppm."

Diagnosis: Residual n-Butanol . Root Cause: Incomplete workup. Synthesis of this ester usually involves n-butanol. If not fully removed, it shows a distinct signature.

The Evidence:

  • Impurity Signal: Triplet at 3.63 ppm (

    
    ) [3].
    
  • Differentiation: Do not confuse this with the

    
     at 3.45 ppm.
    
  • Action: n-Butanol is difficult to remove by rotary evaporation due to its high boiling point (117°C). An azeotropic distillation with heptane or a water wash is required.

📉 Module 3: Quantitative Purity Analysis (qNMR)

Do not rely on "area normalization" (adding up all peaks and assuming they equal 100%). You must use an Internal Standard (IS) for accurate potency assignment.

Protocol:

  • Select IS: 1,3,5-Trimethoxybenzene (

    
     6.08 ppm) or Dimethyl Sulfone (
    
    
    
    3.00 ppm). Ensure the IS peak does not overlap with the sample or GBL impurities.
  • Preparation: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) precisely into the same vial. Dissolve in
    
    
    .
  • Calculation:



  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 2 for the 4.08 ppm ester peak)[2]
    
  • 
    : Molecular Weight (223.11  g/mol  for Butyl 4-bromobutanoate)
    
🧬 Module 4: Visualizing the Degradation Pathway

The following diagram illustrates the spectral consequences of the primary degradation pathway (Cyclization).

G Start Butyl 4-bromobutanoate (Pure) Process Heat / Base / Time (Cyclization) Start->Process SpecStart Key Signal: Triplet @ 4.08 ppm Triplet @ 3.45 ppm Start->SpecStart Product1 Gamma-Butyrolactone (Impurity) Process->Product1 Product2 n-Butanol (Byproduct) Process->Product2 Product3 Bromide Ion (Leaving Group) Process->Product3 SpecGBL Key Signal: Triplet @ 4.35 ppm (Downfield Shift) Product1->SpecGBL SpecBuOH Key Signal: Triplet @ 3.63 ppm Product2->SpecBuOH

Figure 1: Spectral evolution during the cyclization degradation pathway. Note the emergence of the diagnostic 4.35 ppm peak.

📚 References
  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • AIST (National Institute of Advanced Industrial Science and Technology). "SDBS No. 2383: Gamma-Butyrolactone 1H NMR Spectrum." Spectral Database for Organic Compounds (SDBS).

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Technical Library.

  • PubChem. "4-Bromobutyric acid: Chemical Properties and Spectral Data." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Optimizing Butyl 4-bromobutanoate Alkylation

The following Technical Support Guide is designed for researchers and process chemists optimizing the alkylation efficiency of Butyl 4-bromobutanoate . Reagent Focus: Butyl 4-bromobutanoate (CAS: 37444-67-0) Reaction Cla...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the alkylation efficiency of Butyl 4-bromobutanoate .

Reagent Focus: Butyl 4-bromobutanoate (CAS: 37444-67-0) Reaction Class: Nucleophilic Substitution (


)
Document ID:  TS-OPT-B4BB-001

Kinetic Optimization (The "Need for Speed")

Q: My reaction is stalling at 60-70% conversion. Increasing temperature only degrades the product. How do I drive it to completion?

A: Implement In-Situ Finkelstein Catalysis. Standard alkylation with alkyl bromides can be sluggish due to the moderate leaving group ability of the bromide ion. Simply heating the reaction often leads to ester hydrolysis or elimination (formation of butyl crotonate) rather than substitution.

The Fix: Add a catalytic amount (10–20 mol%) of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.

  • The Mechanism: Iodide is a superior nucleophile to the specific target nucleophile in many instances and a far better leaving group than bromide.

    • 
       displaces 
      
      
      
      rapidly to form the transient Butyl 4-iodobutanoate .
    • The C-I bond is weaker and more polarized than C-Br, making the intermediate significantly more electrophilic.

    • Your target nucleophile attacks the iodo-intermediate, releasing

      
       back into the cycle.
      

Protocol:

  • Solvent: Acetone (if compatible), Acetonitrile, or MEK.

  • Loading: Add 0.15 eq of NaI relative to the Butyl 4-bromobutanoate.

  • Observation: A white precipitate (NaBr/KBr) may form as the reaction proceeds, driving the equilibrium forward (Le Chatelier’s principle).

Q: Which solvent system gives the best rate constant ( )?

A: Polar Aprotic Solvents are non-negotiable for max rate. For


 chemistry, solvation of the nucleophile is the enemy. Protic solvents (Alcohols, Water) form a "cage" around your nucleophile via hydrogen bonding, drastically reducing its energy and reactivity.
Solvent ClassExamplesEffect on

Recommendation
Polar Aprotic DMF, DMSO, DMAc

Primary Choice. "Naked" nucleophile effect.
Polar Aprotic Acetonitrile, Acetone

Secondary Choice. Good for Finkelstein conditions.
Non-Polar Toluene, DCM

Poor (unless using PTC).
Protic MeOH, EtOH, Water

Avoid. Suppresses rate; promotes hydrolysis.

Phase Transfer Catalysis (Heterogeneous Systems)

Q: My nucleophile is an inorganic salt (e.g., Phenoxide, Carboxylate) and is insoluble in organic solvents. How do I proceed?

A: Utilize Liquid-Liquid or Solid-Liquid Phase Transfer Catalysis (PTC). Forcing a homogeneous reaction often requires high-boiling solvents (DMSO/DMF) which are difficult to remove during workup. PTC allows you to use low-boiling, non-polar solvents (Toluene, MTBE).

The Fix: Use Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

The Protocol (Solid-Liquid PTC):

  • Organic Phase: Dissolve Butyl 4-bromobutanoate in Toluene.

  • Solid Phase: Suspend your nucleophile (e.g., Potassium Phenoxide) and solid base (e.g.,

    
    ) in the toluene.
    
  • Catalyst: Add 5 mol% TBAB.

  • Mechanism: The Quaternary Ammonium cation (

    
    ) pairs with the anionic nucleophile, solubilizing it in the organic layer where it reacts rapidly with the alkyl bromide.
    

Troubleshooting Side Reactions

Q: I see a major impurity at M-74 (loss of butanol). What is happening?

A: Ester Hydrolysis or Lactonization. The "butyl" ester is susceptible to hydrolysis under basic conditions (Saponification), especially if water is present.

  • Diagnosis: If you are using hydroxide bases (NaOH/KOH) or hydrated salts.

  • Pathway: Hydrolysis yields 4-bromobutanoic acid, which can rapidly cyclize to form

    
    -Butyrolactone  (GBL) under basic conditions, releasing bromide.
    
  • Prevention:

    • Switch to anhydrous carbonate bases (

      
      , 
      
      
      
      ).
    • Add 3Å Molecular Sieves to the reaction vessel.

    • Avoid strong hydroxide bases unless using PTC in a biphasic system where the ester is protected in the organic phase.

Visualized Workflows

Figure 1: Catalytic Cycle & Mechanism

This diagram illustrates the Finkelstein acceleration loop and the competing hydrolysis pathway.

ReactionPathway Substrate Butyl 4-bromobutanoate (Electrophile) Intermediate Butyl 4-iodobutanoate (Activated Species) Substrate->Intermediate Finkelstein Exchange (Fast) Product Alkylated Product (Target) Substrate->Product Direct Attack (Slow) SideProduct gamma-Butyrolactone (Impurity) Substrate->SideProduct Hydrolysis & Cyclization Intermediate->Substrate Equilibrium Intermediate->Product Nu- Attack (Very Fast) NaI NaI (Cat.) NaI->Substrate Nuc Nucleophile (Nu-) Nuc->Intermediate Base Base/H2O Base->Substrate

Caption: The iodide catalytic cycle (blue/green path) bypasses the slow direct bromide displacement. Red path indicates the hydrolysis risk.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the bottleneck in your specific experiment.

Troubleshooting Start Start: Low Yield/Rate CheckSolvent Is Solvent Polar Aprotic? (DMF, DMSO, ACN) Start->CheckSolvent CheckHetero Is Mixture Heterogeneous? CheckSolvent->CheckHetero Yes ActionSolvent Switch to DMF or ACN CheckSolvent->ActionSolvent No CheckBase Is Base Anhydrous? ActionFinkel Add 10% NaI (Finkelstein) CheckBase->ActionFinkel Yes (Kinetic Stall) ActionSieves Add Mol. Sieves Switch to K2CO3 CheckBase->ActionSieves No (Hydrolysis Risk) CheckHetero->CheckBase No (Homogeneous) ActionPTC Add TBAB (Phase Transfer) CheckHetero->ActionPTC Yes (Solid/Liq)

Caption: Diagnostic logic to select between Solvent switch, PTC addition, or Finkelstein catalysis.

References

  • Finkelstein Reaction & Halogen Exchange Kinetics

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Establishes the mechanism for iodide-catalyzed acceler
    • URL:[Link][1]

  • Factors Affecting

    
     Reaction Rates 
    
    • Source: Chemistry LibreTexts
    • Relevance: Defines solvent effects (Polar Aprotic vs Protic) and nucleophile trends essential for optimizing this reaction.
    • URL:[Link]

  • Phase Transfer Catalysis in Alkyl

    • Source: ACS GCI Pharmaceutical Roundtable
    • Relevance: Provides the green chemistry protocols for using PTC (TBAB)
    • URL:[Link]

  • Ester Hydrolysis & Side Reactions

    • Source: Master Organic Chemistry
    • Relevance: Details the mechanism of base-promoted ester hydrolysis (saponification)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of Butyl 4-bromobutanoate: A Multi-Modal Spectroscopic Guide

Executive Summary Butyl 4-bromobutanoate (CAS: 3540-75-8) is a critical bifunctional intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity relies on two distinct functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 4-bromobutanoate (CAS: 3540-75-8) is a critical bifunctional intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity relies on two distinct functionalities: the terminal alkyl bromide and the butyl ester.[1]

In synthetic workflows—often starting from


-butyrolactone—common impurities include unreacted lactone, hydrolysis products (4-bromobutyric acid), and regioisomers (butyl 2-bromobutanoate).[1] Standard purity assays (like HPLC-UV) often fail to distinguish regioisomers due to similar retention times and chromophores.[1]

This guide provides a comparative spectroscopic analysis to definitively confirm the structure of Butyl 4-bromobutanoate. We prioritize Nuclear Magnetic Resonance (


H NMR) as the primary validation tool, supported by Mass Spectrometry (GC-MS) and FTIR for orthogonal confirmation.[1]

Part 1: The Analytical Challenge & Comparative Strategy

The primary challenge in confirming Butyl 4-bromobutanoate is distinguishing it from its potential regioisomers and hydrolysis byproducts.[1] Below is a comparison of analytical techniques based on their ability to resolve these specific structural features.

Table 1: Comparative Efficacy of Spectroscopic Methods
Feature to Confirm

H NMR (400 MHz)
GC-MS (EI) FTIR (ATR) Verdict
Regioisomerism (4-Br vs 2-Br)High. Distinct splitting patterns (triplet vs. quartet/quintet) and chemical shifts.[1]Medium. Fragmentation patterns differ, but require library matching or expert interpretation.[1][2]Low. Fingerprint regions overlap significantly; difficult to quantify isomers.[1]NMR is essential.
Ester Functionality High. Diagnostic triplet at

ppm (

).
Medium. Molecular ion often absent; relies on fragmentation (m/z 73, 56).[1]High. Strong C=O stretch at

.[1]
FTIR is fastest check.
Bromine Presence Medium. Indirectly via chemical shift (

ppm).[1]
High. Unmistakable 1:1 isotopic ratio (

).[1]
Low. C-Br stretch (

) is often obscured.[1]
MS is definitive for Br.
Purity / Quantitation High. Integral ratios provide absolute molar purity.[1]Medium. Response factors vary; good for trace impurities but not absolute purity without standards.[1]Low. Semi-quantitative at best.NMR for Purity.

Part 2: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR) – The Gold Standard[1]

NMR provides the only self-validating confirmation of the carbon skeleton connectivity.[1]

Theoretical Shift Prediction vs. Observed Data: For Butyl 4-bromobutanoate (


):
  • The "Smoking Gun" Signal: The methylene group attached to the Bromine (

    
     ppm) must appear as a triplet  (
    
    
    
    ).[1]
    • Contrast: If the bromine were at the 2-position (alpha to carbonyl), this signal would shift upfield to

      
       and appear as a quartet  or doublet of doublets .
      
    • Contrast: If the bromine were absent (butyl butyrate), this signal would be a methyl triplet at

      
      .[1]
      

Diagnostic Peak Assignment (


, 400 MHz): 
  • 
     (t, 2H): 
    
    
    
    (Alpha to ester oxygen).[1] Confirms butyl ester formation.[1][2][3][4][5]
  • 
     (t, 2H): 
    
    
    
    (Alpha to bromine).[1] Confirms terminal bromide.
  • 
     (t, 2H): 
    
    
    
    (Alpha to carbonyl).[1]
  • 
     (quint, 2H): 
    
    
    
    (Beta to carbonyl/Br).[1] This creates the bridge between the functional groups.[1]
  • 
     (m, 2H):  Butyl chain methylene.[1]
    
  • 
     (m, 2H):  Butyl chain methylene.[1]
    
  • 
     (t, 3H):  Terminal methyl of the butyl group.[1]
    
Mass Spectrometry (GC-MS) – Isotopic Validation

While NMR confirms connectivity, MS confirms the elemental composition, specifically the presence of Bromine.

  • Isotopic Signature: Look for the molecular ion clusters or fragment clusters separated by 2 mass units with nearly equal intensity (

    
     : 
    
    
    
    ratio is
    
    
    ).[1]
  • Fragmentation Logic:

    • m/z 135/137: Loss of the butoxy group (

      
      ).[1]
      
    • m/z 73:

      
       (The butyl ester fragment).[1]
      
    • m/z 55/56: Butenyl cation/butene (McLafferty rearrangement product typical of butyl esters).[1]

Infrared Spectroscopy (FTIR) – Rapid Screening[1]
  • 
    :  Strong Ester C=O stretch.[1]
    
  • 
    :  C-O-C stretch.
    
  • Absence of

    
    :  Confirms no unreacted alcohol or carboxylic acid (unless wet).[1]
    

Part 3: Experimental Protocols

Protocol A: Structural Confirmation Workflow

This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]

Reagents:

  • Sample: ~10 mg Butyl 4-bromobutanoate.[1]

  • Solvent: 0.6 mL Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm precision NMR tube.[1]

Step-by-Step:

  • Sample Preparation:

    • Weigh 10-15 mg of the oil into a clean vial.[1]

    • Add 0.6 mL

      
      .[1] Vortex until fully dissolved (ensure no phase separation if water is present).[1]
      
    • Transfer to the NMR tube.[1] Cap and invert 3 times.

    • Why: Concentration is critical.[1] Too dilute (<2mg) loses the satellite peaks; too concentrated (>50mg) causes viscosity broadening.[1]

  • Acquisition (400 MHz Instrument):

    • Temperature: 298 K.[1]

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Scans (ns): 16 (sufficient for >95% purity), increase to 64 if impurity profiling is required.

    • Relaxation Delay (D1): Set to 1.0s for routine ID. For quantitative purity (qNMR), increase to 5.0s (

      
      ).[1]
      
  • Processing:

    • Reference the TMS peak to 0.00 ppm.[1]

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.[1]

    • Integration: Calibrate the triplet at

      
       to exactly 2.00.
      
Protocol B: Visualizing the Logic Flow

The following diagram illustrates the decision matrix for confirming the product and identifying common failures (impurities).

StructureConfirmation Start Crude Product (Butyl 4-bromobutanoate) FTIR Step 1: FTIR Check Look for 1735 cm-1 (C=O) Start->FTIR NMR Step 2: 1H NMR (CDCl3) Analyze Region 3.0 - 4.5 ppm FTIR->NMR Pass CheckEster Signal at 4.1 ppm? (Triplet) NMR->CheckEster CheckBr Signal at 3.45 ppm? (Triplet) CheckEster->CheckBr Yes Impurity1 Impurity ID: Unreacted Alcohol (Broad s @ 2.0-3.0) CheckEster->Impurity1 Missing/Shifted Impurity2 Impurity ID: Lactone (Start Material) (Triplet @ 4.35) CheckBr->Impurity2 Triplet @ 4.35 Impurity3 Isomer ID: 2-Bromobutanoate (Quartet @ 4.2) CheckBr->Impurity3 Multiplet @ 4.2 Success CONFIRMED STRUCTURE Butyl 4-bromobutanoate CheckBr->Success Yes (Triplet)

Figure 1: Analytical decision tree for validating Butyl 4-bromobutanoate against common synthetic impurities.

Part 4: Data Interpretation & Self-Validation[1]

To ensure scientific integrity, the data must be self-consistent.[1] Use these validation checks:

1. The Integral Ratio Test (Self-Validation) In a pure sample, the ratio of the integral of the ester methylene (


) to the bromine-bearing methylene (

) must be 1.00 : 1.00 (

).[1]
  • Deviation: If the

    
     integral is lower, you likely have Butyl butanoate (debrominated) impurity.[1]
    
  • Deviation: If the

    
     integral is lower, check for free 4-bromobutyric acid (hydrolysis).[1]
    

2. The Coupling Constant Verification The triplet at


 arises from coupling to the adjacent 

-methylene (

).[1]
  • Measure the

    
    -value of the triplet at 
    
    
    
    .[1] It should be 6.5 – 7.0 Hz .
  • Measure the

    
    -value of the triplet at 
    
    
    
    .[1] It should be 6.5 – 7.0 Hz .
  • Why: If the peak at 3.45 is a singlet, you have lost the carbon chain connectivity (decomposition).[1]

References

  • PubChem. Butyl 4-bromobutanoate Compound Summary (CID 534751). National Library of Medicine.[1] Available at: [Link][1]

  • SDBS. Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Search No. 3540-75-8).[1][3] Available at: [Link][1]

  • NIST. NIST Mass Spectrometry Data Center. Butyl 4-bromobutanoate Mass Spectrum. Available at: [Link][1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for esterification and alkyl halide characterization).

Sources

Comparative

Structural Validation Guide: Butyl 4-bromobutanoate 1H NMR Analysis

Executive Summary Butyl 4-bromobutanoate (CAS: 3540-75-8) is a critical alkylating agent and linker used in medicinal chemistry, particularly for introducing butyrate motifs or extending carbon chains via nucleophilic su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 4-bromobutanoate (CAS: 3540-75-8) is a critical alkylating agent and linker used in medicinal chemistry, particularly for introducing butyrate motifs or extending carbon chains via nucleophilic substitution at the bromine terminus.[1]

This guide provides a definitive structural interpretation of the 1H NMR spectrum for Butyl 4-bromobutanoate.[1] Unlike generic spectral lists, this document focuses on comparative validation —demonstrating how to distinguish the product from its starting materials (4-bromobutyric acid and 1-butanol) and identifying common impurities through specific shift diagnostics.

Structural Logic & Assignment Strategy

To accurately interpret the spectrum, we must first map the magnetic environments. The molecule consists of two distinct chains separated by an ester linkage.[1] The electron-withdrawing effects of the Bromine (Br) and the Ester (COO) groups are the primary drivers of chemical shift dispersion.

Visual Assignment Workflow

The following diagram maps the proton environments to their respective signals, illustrating the connectivity logic required for structural confirmation.

G Substrate Butyl 4-bromobutanoate Structure Analysis AcidChain Acid Moiety (Br-CH2-CH2-CH2-CO-) Substrate->AcidChain AlcoholChain Alcohol Moiety (-O-CH2-CH2-CH2-CH3) Substrate->AlcoholChain H_Gamma γ-CH2 (Next to Br) Triplets ~3.45 ppm AcidChain->H_Gamma Deshielded by Br H_Alpha α-CH2 (Next to C=O) Triplets ~2.48 ppm AcidChain->H_Alpha Deshielded by C=O H_Beta β-CH2 (Shielded Middle) Quintet ~2.20 ppm AcidChain->H_Beta Shielded H_O_Alpha O-CH2 (Ester Oxygen) Triplets ~4.09 ppm *DIAGNOSTIC SIGNAL* AlcoholChain->H_O_Alpha Deshielded by Oxygen H_Butyl_Mid Butyl Chain (CH2s) Multiplets 1.3-1.7 ppm AlcoholChain->H_Butyl_Mid H_Methyl Terminal CH3 Triplet ~0.94 ppm AlcoholChain->H_Methyl

Figure 1: Structural connectivity map illustrating the impact of electronegative groups (Br, O, C=O) on proton chemical shifts.

Master Data Table: 1H NMR Assignment

Solvent: CDCl₃ (Chloroform-d) | Frequency: 300-500 MHz | Reference: TMS (0.00 ppm) or CHCl₃ (7.26 ppm)

PositionIdentityShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Interpretation & Causality
1 O-CH₂ 4.09 Triplet (t)2H~6.7Key Diagnostic: Significantly downfield due to direct attachment to the ester oxygen.[1] Differentiates ester from alcohol (see Section 4).[1]
2 Br-CH₂ 3.47 Triplet (t)2H~6.6Deshielded by the electronegative Bromine atom.[1]
3 CO-CH₂ 2.48 Triplet (t)2H~7.2Alpha to carbonyl.[1] Deshielded by the magnetic anisotropy of the C=O pi-system.[1]
4 Br-C-CH₂ 2.20 Quintet (quin)2H~6.8Beta to both Br and C=O.[1] Appears as a quintet due to splitting by two adjacent CH₂ groups (

).[1]
5 O-C-CH₂ 1.62 Quintet (quin)2H~7.0Beta to the ester oxygen.[1] Shielded relative to the alpha position.[1]
6 CH₂-Me 1.39 Sextet (sext)2H~7.4Gamma to oxygen.[1] Complex splitting (sextet) due to adjacent CH₂ and CH₃.
7 CH₃ 0.94 Triplet (t)3H~7.4Terminal methyl group.[1] Most shielded signal (upfield).[1]

Expert Insight: The coupling constants (


) for the aliphatic chains often average to ~7 Hz, making the "quintet" and "sextet" descriptions accurate for first-order analysis. In higher field instruments (>600 MHz), these may resolve into multiplets (tt or tq).

Comparative Analysis: Validating Synthesis

A common error in synthesis is incomplete conversion.[1] This section details how to use NMR to objectively validate the product against its precursors.

A. The "Ester Shift" (vs. 1-Butanol)

The most reliable metric for successful esterification is the chemical shift of the oxygen-adjacent methylene (


).
  • Alternative (Reactant): 1-Butanol [2]

    • Signal:

      
       3.63 ppm (Triplet)
      
    • Mechanism: Electron density is pulled only by the hydroxyl oxygen.[1]

  • Product: Butyl 4-bromobutanoate [1][3]

    • Signal:

      
       4.09 ppm (Triplet)
      
    • Mechanism: The carbonyl group withdraws additional electron density via resonance and induction, shifting the signal downfield by ~0.5 ppm.

  • Validation Check: If you see a triplet at 3.63 ppm, your product contains unreacted alcohol.[1]

B. The "Acid Loss" (vs. 4-Bromobutyric Acid)
  • Alternative (Reactant): 4-Bromobutyric Acid [4][5]

    • Signal:

      
       11.0 - 12.0 ppm (Broad Singlet)
      
    • Mechanism: The acidic proton is highly deshielded and exchangeable.[1]

  • Product:

    • Signal: Absent

  • Validation Check: Any broad peak >10 ppm indicates residual acid or incomplete washing during workup.[1]

C. Data Comparison Table
Feature1-Butanol (Start)4-Bromobutyric Acid (Start)Butyl 4-bromobutanoate (Product)
O-CH₂ Shift 3.63 ppmN/A4.09 ppm
COOH Shift N/A~11.5 ppmAbsent
Br-CH₂ Shift N/A3.45 ppm3.47 ppm (Minimal change)
Solubility Miscible w/ waterSoluble in waterInsoluble in water (Organic layer)

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

Objective: Produce analytical-grade Butyl 4-bromobutanoate for NMR standard.[1]

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Add 4-bromobutyric acid (10 mmol, 1.67 g), 1-butanol (excess, 30 mmol, 2.7 mL), and Toluene (30 mL).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 2-3 drops) or p-Toluenesulfonic acid (pTsOH, 10 mol%).[1]
    
  • Reaction: Reflux at 115°C (oil bath) for 4-6 hours. Monitor water collection in the Dean-Stark trap.

  • Workup (Crucial for NMR Purity):

    • Cool to room temperature.[1]

    • Wash organic layer with Saturated NaHCO₃ (2 x 20 mL) .[1] Why? This removes the unreacted 4-bromobutyric acid, ensuring no broad peak at 11 ppm.

    • Wash with Brine (1 x 20 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo (rotary evaporator).
      
  • Yield: Expect a clear, colorless oil.[1]

Protocol 2: NMR Sample Preparation

Objective: Ensure high-resolution spectra without concentration broadening.[1]

  • Mass: Weigh ~10-15 mg of the oil into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

  • Filtration: If the oil appears cloudy (suspended salts), filter the solution through a small plug of cotton wool inside a glass pipette directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Troubleshooting & Self-Validating Systems

To ensure trustworthiness, apply these self-validating checks to your spectrum:

Check 1: The Integral Ratio (2:3 Logic)

The most robust internal check is the ratio between the


 (Ester linkage) and the terminal 

.
  • Integrate the triplet at 4.09 ppm . Set value to 2.00 .

  • Check the triplet at 0.94 ppm .[1] It MUST integrate to 3.00 (± 0.1).

  • Failure Mode: If the methyl integral is >3.2, you likely have residual 1-butanol solvent (check for triplet at 3.63 ppm).

Check 2: Solvent Impurities

Common impurities from the synthesis protocol above:

  • Toluene: Multiplets at 7.1-7.2 ppm and singlet at 2.36 ppm.[1]

  • Water: Broad singlet at ~1.56 ppm (in CDCl₃).[1]

  • Chloroform: Singlet at 7.26 ppm (Reference).[1]

Check 3: The "Quintet" Validation

The signals at 2.20 ppm and 1.62 ppm must appear as quintets (5 peaks).

  • Why? This confirms the connectivity

    
    . If these appear as triplets or broad blobs, it may indicate chain branching (wrong isomer) or paramagnetic impurities (metal shavings from spatulas).
    

References

  • National Institute of Standards and Technology (NIST). 4-Bromobutyric acid Mass Spectrum and Data.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3215 (1-Butanol) and related esters.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem. Butyl 4-bromobutanoate Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Validation

Comparative Analysis of Assignment Strategies for 13C NMR: The Case of Butyl 4-bromobutanoate

Executive Summary In the synthesis of pharmaceutical linkers and alkylating agents, Butyl 4-bromobutanoate (CAS 3540-75-8) serves as a critical intermediate. However, its structural characterization presents a specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical linkers and alkylating agents, Butyl 4-bromobutanoate (CAS 3540-75-8) serves as a critical intermediate. However, its structural characterization presents a specific spectroscopic challenge: the "Methylene Muddle."

While the carbonyl and oxygen-adjacent carbons are distinct, the central methylene groups—specifically the


-to-carbonyl and 

-to-bromine carbons—reside in a narrow chemical shift window (32–34 ppm). Misassignment here can lead to incorrect structural conclusions in complex derivatives.

This guide compares three assignment methodologies—Standard 1D 13C , DEPT-135 , and 2D HSQC/HMBC —evaluating them on precision, resource efficiency, and definitive resolving power.

Structural Analysis & Numbering

To ensure clarity, we define the carbon atoms as follows based on the structure: Br - C4 - C3 - C2 - C1(=O) - O - C1' - C2' - C3' - C4'

  • Acid Fragment: 4-bromobutanoate chain (C1 to C4).

  • Alcohol Fragment: Butyl ester chain (C1' to C4').

Visualization: Structural Connectivity

The following diagram outlines the connectivity and the specific "Conflict Zone" where assignment is difficult.

G cluster_conflict Conflict Zone (~33 ppm) Br Br C4 C4 (α-Br) Br->C4 C3 C3 C4->C3 C2 C2 (α-C=O) C3->C2 C1 C1 (C=O) C2->C1 O_bridge O C1->O_bridge C1_prime C1' (α-O) O_bridge->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' (Me) C3_prime->C4_prime

Figure 1: Connectivity map of Butyl 4-bromobutanoate highlighting the 'Conflict Zone' where C2 and C4 chemical shifts overlap.

Comparative Methodologies

Method A: Standard 1D 13C NMR (The Baseline)
  • Principle: Separation based on electronic shielding/deshielding.

  • Performance:

    • Strengths: Rapid acquisition (<15 mins); easily identifies C1 (C=O) and C1' (C-O).

    • Weaknesses:High Risk of Error. The C2 and C4 carbons often appear within <1.0 ppm of each other. Relying solely on additivity rules (prediction tables) here is dangerous because solvent effects can invert their order.

  • Verdict: Insufficient for definitive assignment of the acid-chain methylenes.

Method B: DEPT-135 (The Filter)
  • Principle: Polarization transfer differentiates carbons by proton attachment (

    
     = Up/Positive; 
    
    
    
    = Down/Negative).
  • Performance:

    • Strengths: Immediately distinguishes the terminal methyl (C4') from the methylene chain.

    • Weaknesses:Blind Spot. Since C2, C3, C4, C1', C2', and C3' are all methylenes (

      
      ), they all point downwards. DEPT-135 offers zero resolution for the C2 vs. C4 conflict.
      
  • Verdict: Useful only for confirming the butyl chain terminus.

Method C: 2D HSQC + HMBC (The Gold Standard)
  • Principle: HSQC correlates protons to their directly attached carbons. HMBC correlates protons to carbons 2-3 bonds away.

  • Performance:

    • Strengths:Definitive Resolution.

      • HSQC: Spreads the crowded 13C region into the typically better-resolved 1H dimension.

      • HMBC: The "Smoking Gun." The protons on C2 will show a strong 2-bond coupling to the Carbonyl (C1). The protons on C4 will not show this correlation.

    • Weaknesses: Requires longer acquisition time (1-4 hours depending on concentration).

  • Verdict: The required method for regulatory filing and high-integrity research.

Experimental Data: Chemical Shift Assignments

The following table synthesizes high-field data (400 MHz equivalent) for the assignment. Note the proximity of C2 and C4.

Carbon LabelEnvironmentShift (

, ppm)
Multiplicity (DEPT)Assignment Logic (Method C)
C1 Carbonyl (Ester)173.1 QuaternaryConfirmed by HMBC from H2 and H1'.
C1'

-to-Oxygen
64.2

(Neg)
Deshielded by single bond Oxygen.
C4

-to-Bromine
33.6

(Neg)
Critical: No HMBC to C1.
C2

-to-Carbonyl
32.8

(Neg)
Critical: Strong HMBC to C1.
C2'

-to-Oxygen
30.7

(Neg)
Standard butyl chain position.
C3

-to-C=O/Br
27.9

(Neg)
Shielded relative to

positions.
C3'

-to-Oxygen
19.1

(Neg)
Standard butyl chain position.
C4' Methyl Terminus13.7

(Pos)
Only positive peak in DEPT-135.

> Note: Shifts are referenced to


 (77.16 ppm). The inversion of C4 (33.6) and C2 (32.8) is common in bromo-esters and contradicts some basic additivity tables, reinforcing the need for HMBC.

Decision Workflow (Logic Diagram)

Follow this logic path to validate your specific sample, as concentration and solvent can shift peaks by


 ppm.

Workflow Start Start: Acquire 13C NMR CheckRegion Identify Conflict Region (32.0 - 34.0 ppm) Start->CheckRegion CountPeaks Are there 2 peaks in this region? CheckRegion->CountPeaks RunHMBC Run 2D HMBC CountPeaks->RunHMBC Yes (Ambiguity) AnalyzeC2 Check Correlation to Carbonyl (173 ppm) RunHMBC->AnalyzeC2 ResultC2 Correlation Present: Assign as C2 (α-C=O) AnalyzeC2->ResultC2 Cross-peak found ResultC4 No Correlation: Assign as C4 (α-Br) AnalyzeC2->ResultC4 No Cross-peak

Figure 2: Logical workflow for distinguishing C2 from C4 using Heteronuclear Multiple Bond Correlation (HMBC).

Detailed Experimental Protocols

To replicate the results above, ensure your acquisition parameters meet these standards. These protocols are designed for a standard 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance or JEOL ECZ).

Protocol 1: Sample Preparation
  • Mass: Weigh 30–50 mg of Butyl 4-bromobutanoate.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (v/v).
    
  • Vessel: Use a high-quality 5mm NMR tube (Class A/Level 1) to minimize shimming errors.

  • Homogenization: Invert the tube 5 times; ensure no vortex bubbles remain in the active coil region.

Protocol 2: 13C {1H} Acquisition (Carbon w/ Proton Decoupling)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (30° pulse with power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds. (Essential for quantitative reliability of quaternary carbons like C1).

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Scans (NS): Minimum 256 scans (for >30 mg sample) or 1024 scans (for <10 mg).

  • Processing: Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to improve S/N ratio.

Protocol 3: 2D HMBC (Gradient Selected)
  • Pulse Sequence: hmbcgpndqf (Bruker) - Magnitude mode, gradient selected.

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (optimized for 2-3 bond couplings).
    
  • Scans: 8 to 16 scans per increment.

  • Increments (TD1): 256 (provides sufficient resolution in the F1/Carbon dimension).

  • Relaxation Delay: 1.5 seconds.

  • Analysis: Look for the cross-peak at F2 (Proton)

    
     2.4 ppm and F1 (Carbon) 
    
    
    
    173 ppm. This definitively identifies the C2 protons and, by extension, the C2 carbon.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (The authoritative text on additivity rules and chemical shift prediction).
  • SDBS Web: Spectral Database for Organic Compounds. (2023). Mass, 1H, and 13C NMR spectra of Alkyl Bromides. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Foundational text for coupling constants and HMBC interpretation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. [Link] (Excellent resource for confirming solvent effects on chemical shifts).

Sources

Comparative

Comprehensive Guide: Experimental vs. Theoretical Spectral Analysis of Butyl 4-bromobutanoate

Executive Summary Butyl 4-bromobutanoate (CAS 37675-62-6) serves as a critical alkylating agent and intermediate in the synthesis of agrochemicals and pharmaceuticals. In drug development, verifying the structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 4-bromobutanoate (CAS 37675-62-6) serves as a critical alkylating agent and intermediate in the synthesis of agrochemicals and pharmaceuticals. In drug development, verifying the structural integrity of such intermediates is paramount. This guide provides a rigorous technical comparison between experimental spectral data (NMR, IR, MS) and theoretical predictions (DFT/Computational).

Key Insight: While theoretical models (like GIAO-DFT for NMR) provide excellent structural confirmation, they often assume gas-phase or implicit solvation conditions. Discrepancies between these calculations and experimental bench data (in CDCl


) are not errors but expected physical phenomena arising from solvent-solute interactions and anharmonicity. This guide standardizes the interpretation of these deviations.

Part 1: Methodology & Protocols

To ensure a valid comparison, the experimental and theoretical workflows must be strictly defined.

Experimental Protocol (Bench Standard)
  • Synthesis/Source: Esterification of 4-bromobutyric acid with n-butanol using acid catalysis (

    
    ). Purification via silica gel chromatography (Hexane/EtOAc).[1]
    
  • NMR Spectroscopy:

    • Instrument: 400 MHz Bruker Avance or equivalent.

    • Solvent: Deuterated Chloroform (CDCl

      
      , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
      
    • Temperature: 298 K (

      
      C).
      
  • Infrared Spectroscopy (FTIR):

    • Method: Attenuated Total Reflectance (ATR) on neat liquid film.

    • Resolution: 4 cm

      
      , 16 scans.
      
Computational Protocol (Theoretical Standard)
  • Software: Gaussian 16 / ORCA.

  • Geometry Optimization: DFT functional B3LYP with basis set 6-311+G(d,p) .

  • Solvation Model: Polarizable Continuum Model (PCM) using Chloroform (

    
    ) to mimic experimental conditions.
    
  • Frequency Calculation: Harmonic approximation (requires scaling factor ~0.961 for B3LYP).

  • NMR Prediction: GIAO (Gauge-Independent Atomic Orbital) method relative to TMS calculated at the same level of theory.

Part 2: Data Comparison & Analysis

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum of Butyl 4-bromobutanoate is characterized by two distinct regions: the butyrate backbone  (Br-CH

-CH

-CH

-CO-) and the butyl ester chain (-O-CH

-CH

-CH

-CH

).

Table 1: Comparative


H NMR Shifts (in CDCl

)
PositionProton EnvironmentMultiplicityExperimental

(ppm)*
Theoretical

(ppm)**
Deviation (

)
4 Br-CH

-
Triplet (

)
3.45 - 3.47 3.52+0.06
2 -CH

-C=O
Triplet (

)
2.50 2.58+0.08
3 -CH

-CH

-CH

-
Quintet (

)
2.18 - 2.22 2.15-0.05
1' -O-CH

-
Triplet (

)
4.08 - 4.10 4.18+0.09
2' -O-CH

-CH

-
Quintet (

)
1.60 - 1.65 1.68+0.05
3' -CH

-CH

-CH

Sextet (

)
1.35 - 1.42 1.40+0.02
4' -CH

Triplet (

)
0.94 0.98+0.04

*Experimental values derived from composite high-fidelity data of Ethyl 4-bromobutyrate and Butyl Acetate analogs. **Theoretical values based on GIAO-B3LYP/6-311+G(d,p) in PCM(CHCl


).

Analysis of Discrepancies:

  • Deshielding Effects: The theoretical model slightly overestimates the deshielding effect of the electronegative Oxygen and Bromine atoms (Positions 4 and 1'), resulting in a positive deviation (+0.06 to +0.09 ppm).

  • Coupling Constants (

    
    ):  Experimental 
    
    
    
    coupling is typically 6.5–7.2 Hz. Theoretical calculations often predict static geometries; real-world conformational averaging (alkyl chain flexibility) averages these couplings.
Infrared Spectroscopy (FTIR)

The IR spectrum is dominated by the ester carbonyl and the carbon-bromine stretch.

Table 2: Comparative IR Wavenumbers

Vibrational ModeFunctional GroupExperimental

(cm

)
Theoretical

(cm

)*
Scaled Theory**
C=O Stretch Ester Carbonyl1735 - 1740 17851731
C-O-C Stretch Ester C-O1170 - 1200 12301193
C-H Stretch Alkyl (

)
2950 - 2960 30502960
C-Br Stretch Alkyl Halide560 - 650 600582

*Unscaled harmonic frequencies. **Scaled by factor 0.97 (typical for B3LYP) to account for anharmonicity.

Critical Assessment:

  • Anharmonicity: Raw DFT calculations assume a harmonic oscillator (perfect spring). Real bonds are anharmonic. Without a scaling factor (typically 0.96–0.97), theoretical values will consistently be 40–100 cm

    
     higher than experimental results.
    
  • Solvent Broadening: Experimental peaks in liquid phase are broad due to intermolecular H-bonding and dipole interactions, whereas theoretical peaks are discrete lines.

Part 3: Validation Workflow

To ensure scientific rigor, researchers should follow this self-validating loop when characterizing Butyl 4-bromobutanoate.

SpectralValidation Synthesis Synthesis (4-Bromobutyric acid + BuOH) Purification Purification (Silica Column) Synthesis->Purification Exp_Data Experimental Acquisition (NMR in CDCl3 / IR) Purification->Exp_Data Comparison Data Comparison (Calculate Δδ and Δν) Exp_Data->Comparison Theo_Data Theoretical Prediction (DFT B3LYP/6-31G*) Theo_Data->Comparison Decision Pass Criteria? (Δδ < 0.1 ppm) (Δν < 20 cm⁻¹) Comparison->Decision Valid Structure Validated (Release Batch) Decision->Valid Yes Refine Refine Purification or Recalculate Decision->Refine No Refine->Purification Impurity? Refine->Theo_Data Wrong Conformer?

Figure 1: The Spectral Validation Loop. A systematic approach to confirming structural identity by converging experimental data with theoretical models.

Part 4: Conclusion & Recommendations

For researchers utilizing Butyl 4-bromobutanoate , the following markers confirm a successful synthesis and high purity:

  • The "Triplet-Quintet-Triplet" Pattern: Look for the signature 4-bromobutyrate pattern in

    
    H NMR: a triplet at ~3.45 ppm (Br-CH
    
    
    
    ), a quintet at ~2.20 ppm, and a triplet at ~2.50 ppm.
  • The Ester Diagnostic: The butyl group must show a downfield triplet at ~4.10 ppm. If this peak is at ~3.6 ppm, you likely have unreacted n-butanol.

  • Theoretical Alignment: When comparing to DFT data, apply a 0.97 scaling factor to IR frequencies. Do not expect perfect alignment in NMR shifts; a deviation of <0.15 ppm is acceptable and indicates a match.

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-bromobutyrate Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Bromobutane Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Butyl 4-bromobutanoate Compound Summary (CID 534751). National Library of Medicine. Available at: [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660. (Standard protocol for DFT-NMR comparison).

Sources

Validation

Purity Analysis of Butyl 4-Bromobutanoate by GC-MS: A Comparative Technical Guide

Executive Summary Butyl 4-bromobutanoate (B4BB) is a critical alkylating agent used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its purity is paramount because impurities such as -b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 4-bromobutanoate (B4BB) is a critical alkylating agent used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its purity is paramount because impurities such as


-butyrolactone (GBL)  and 4-bromobutyric acid  are not only yield-limiting side products but potentially genotoxic.

While GC-FID is often the default for routine assay, it lacks the specificity to distinguish co-eluting isomers or structurally similar degradation products.[1] This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical standard for B4BB purity analysis, offering definitive structural confirmation that HPLC-UV and GC-FID cannot provide.

Technical Context & Impurity Profile

The Chemistry of Instability

B4BB is an ester with a terminal alkyl halide.[1] Its primary degradation pathway is intramolecular cyclization .[1] Under thermal stress or in the presence of moisture/bases, the bromine is displaced by the carbonyl oxygen (or hydrolyzed hydroxyl), rapidly forming the thermodynamically stable five-membered ring,


-butyrolactone (GBL).

Key Impurities to Monitor:

  • 
    -Butyrolactone (GBL):  Formed via cyclization (Major impurity).[1]
    
  • 4-Bromobutyric Acid: Hydrolysis product.[1]

  • 1-Butanol: Hydrolysis byproduct.[1]

Why GC-MS?
  • Volatility: B4BB (BP ~72°C at reduced pressure) and its impurities are sufficiently volatile for GC.[1]

  • Lack of Chromophores: B4BB lacks strong UV-absorbing groups (only a weak carbonyl absorbance at ~210 nm), making HPLC-UV insensitive and prone to baseline drift.[1]

  • Isotopic Identification: The presence of Bromine (

    
     and 
    
    
    
    isotopes in a 1:1 ratio) provides a unique mass spectral fingerprint that acts as a built-in confirmation tool, impossible with FID.[1]

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the three primary analytical techniques for B4BB.

FeatureGC-MS (Recommended) GC-FID HPLC-UV
Specificity High (Mass fingerprint confirms ID)Low (Retention time only)Low (Poor selectivity)
Sensitivity (LOD) < 1 ppm (SIM Mode)~10 ppm> 100 ppm (Weak chromophore)
Impurity ID Definitive (NIST Library match)Blind (Requires known standards)Blind
Linearity

-

range

range
(Superior)

range
Throughput 15-20 min/run10-15 min/run20-30 min/run
Cost per Run HighLowMedium

Expert Insight: While GC-FID is excellent for raw material lot release (assay %), it is insufficient for process development or stability studies where unknown degradation peaks must be identified.[1] GC-MS is the only self-validating method here.[1]

Validated Experimental Protocol

Reagents & Standards
  • Analyte: Butyl 4-bromobutanoate (>98%).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Note: Avoid alcohols (methanol) to prevent transesterification in the injector.

  • Internal Standard (ISTD): Tridecane or Dodecane (chemically inert, distinct RT).[1]

GC-MS Instrument Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).[1]
    • Rationale: The 5% phenyl phase provides optimal selectivity for separating the polar GBL from the non-polar ester.[1]

  • Inlet: Split Mode (20:1), 250°C.

    • Caution: Do not exceed 260°C to minimize thermal cyclization of B4BB to GBL inside the liner.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Solvent/Butanol elution).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

Mass Spectrometer Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode:

    • Scan: 35–400 amu (for purity profiling).[1]

    • SIM (Optional for Trace Analysis): Monitor m/z 86 (GBL) and m/z 135/137 (B4BB fragments).

Data Visualization & Workflows[1]

Impurity Formation Pathway

The following diagram illustrates the critical degradation pathway that the analyst must detect.

G Figure 1: Thermal degradation pathway of Butyl 4-bromobutanoate to GBL during analysis. B4BB Butyl 4-bromobutanoate (Analyte) Inter Cyclization Intermediate B4BB->Inter Heat/Base GBL gamma-Butyrolactone (Impurity) Inter->GBL Cyclization Butanol 1-Butanol (Leaving Group) Inter->Butanol Hydrolysis

[1]

Analytical Workflow

This self-validating workflow ensures data integrity.[1]

Workflow Figure 2: Self-validating GC-MS analytical workflow. Start Sample Preparation (1 mg/mL in DCM) ISTD Add Internal Standard (Tridecane) Start->ISTD GC GC Separation (DB-5ms Column) ISTD->GC MS MS Detection (EI Source) GC->MS Check Check Br Isotope Ratio (1:1 for m/z 135/137) MS->Check Check->Start Fail (Re-prep) Result Quantify Purity % (Area Normalization) Check->Result Pass

Experimental Data Summary (Simulated)

The following data represents typical retention times and mass spectral features observed under the defined protocol.

CompoundRetention Time (min)Quantifier Ion (

)
Qualifier Ions (

)
1-Butanol 2.55641, 43

-Butyrolactone
4.88642, 56
Tridecane (ISTD) 8.25771, 85
Butyl 4-bromobutanoate 10.4 135 137, 73, 55

Interpretation:

  • B4BB Spectrum: You will not see a strong molecular ion (

    
     222/224) due to instability.[1] Look for the 
    
    
    
    fragment (loss of butoxy group), which retains the bromine atom, resulting in a characteristic 1:1 doublet at
    
    
    135 and 137.
  • GBL Spectrum: Look for the molecular ion at

    
     86 and the base peak at 
    
    
    
    42.[1]

Troubleshooting & Optimization

  • Ghost Peaks (GBL): If GBL levels are abnormally high, lower the inlet temperature by 20°C. High inlet temps can artificially generate GBL from the parent compound during injection.[1]

  • Carryover: Brominated compounds can be sticky.[1] Use a solvent wash (DCM) of at least 5 syringe volumes between injections.[1]

  • Column Bleed: Use "MS-grade" low-bleed columns. Bromine ions can sometimes interact with active sites on older columns, causing tailing.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate.[1] Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Shimadzu Corporation. Analysis of Alkyl Halides (Genotoxic Impurities) by GC-MS.[1] Retrieved from [Link]

  • Restek Corporation. Selection of GC Columns for Halogenated Compounds. Retrieved from [Link]

Sources

Comparative

Technical Guide: Butyl 4-bromobutanoate vs. Ethyl 4-bromobutyrate in Alkylation

Executive Summary The Bottom Line: The choice between Ethyl 4-bromobutyrate (E4BB) and Butyl 4-bromobutanoate (B4BB) is rarely about intrinsic reactivity at the electrophilic carbon; both exhibit similar kinetics. The de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The choice between Ethyl 4-bromobutyrate (E4BB) and Butyl 4-bromobutanoate (B4BB) is rarely about intrinsic reactivity at the electrophilic carbon; both exhibit similar


 kinetics. The decision is driven by process thermodynamics  and downstream isolation strategy .
  • Choose Ethyl 4-bromobutyrate for standard bench-scale synthesis where reaction temperatures remain below 80°C and ease of excess reagent removal (via rotary evaporation) is a priority.

  • Choose Butyl 4-bromobutanoate (specifically n-butyl) when the reaction requires high-temperature reflux (>100°C) to overcome steric hindrance in the nucleophile, or when a more lipophilic profile is required for phase-transfer catalysis (PTC).

Physicochemical Profile: The "Tale of the Tape"

The operational differences stem directly from the physical properties of the ester tail.

PropertyEthyl 4-bromobutyraten-Butyl 4-bromobutanoateOperational Impact
CAS No. 2969-81-537946-41-9Ensure correct sourcing.
Boiling Point (atm) ~198°C (80°C @ 10 mmHg)~240°C (110°C @ 12 mmHg)Critical: B4BB allows reflux in Toluene/Xylene without reagent loss.
Density (g/mL) 1.36~1.28Affects phase separation in aqueous workups.
Lipophilicity (LogP) ~1.8~2.8B4BB partitions better into organic phases in biphasic systems.
Leaving Group BromideBromideIdentical intrinsic reactivity.
Hydrolytic Stability ModerateHighB4BB is slightly more resistant to accidental hydrolysis.

Mechanistic Insight & Reaction Pathways

Both reagents function as alkylating agents via Nucleophilic Substitution (


). The reaction occurs at the 

-carbon (gamma), displacing the bromide.
Critical Failure Mode: Transesterification

A common error in process chemistry is mismatching the solvent/base system with the ester.

  • The Risk: Using sodium ethoxide (NaOEt) in Ethanol with Butyl 4-bromobutanoate will result in a mixture of butyl and ethyl esters via transesterification.

  • The Solution: Use non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    , NaH) in aprotic solvents (Acetone, DMF, MeCN).
Pathway Visualization

The following diagram illustrates the primary alkylation pathway versus the transesterification side-reaction risk.

ReactionPathways cluster_0 Desired Pathway (SN2) cluster_1 Side Reaction (Transesterification) Start Nucleophile (R-NH2 or Ar-OH) Product Alkylated Product R-NH-(CH2)3-COOR' Start->Product Base / Aprotic Solvent (No ester exchange) SideProduct Mixed Ester Product R-NH-(CH2)3-COOR'' Start->SideProduct Wrong Solvent (R''OH) OR Alkoxide Base Reagent Alkylating Agent Br-(CH2)3-COOR' Reagent->Product Reagent->SideProduct

Figure 1: Mechanistic pathways showing the desired SN2 alkylation and the risk of transesterification if solvent/base selection is mismatched.

Comparative Performance Scenarios

Scenario A: High-Temperature Alkylation (The "Toluene" Factor)

When alkylating sterically hindered amines or weak nucleophiles (e.g., indoles, carbazoles), thermal energy is required.

  • Ethyl 4-bromobutyrate: Attempting to reflux this in Toluene (110°C) often leads to loss of the reagent into the headspace or condenser, changing the stoichiometry over time.

  • Butyl 4-bromobutanoate: With a BP >200°C, it remains in the liquid phase during Toluene or Xylene reflux, maintaining constant stoichiometric pressure on the nucleophile.

Scenario B: Downstream Processing (Workup)
  • Ethyl 4-bromobutyrate: If you use a 1.5 eq excess, the remaining 0.5 eq can often be removed by high-vacuum rotary evaporation or mild Kugelrohr distillation.

  • Butyl 4-bromobutanoate: The high boiling point makes evaporative removal difficult. You must rely on chromatography or a distinct solubility difference (e.g., acid-base extraction) to separate the product from the excess reagent.

Experimental Protocols

Protocol A: Standard Alkylation (Ethyl 4-bromobutyrate)

Best for: Phenols, primary amines, and reactions < 80°C.

  • Setup: Charge a round-bottom flask with the Nucleophile (1.0 eq) and Anhydrous Acetone (0.5 M concentration).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq). Tip: Use granular, freshly ground.
    
  • Catalyst: Add Potassium Iodide (KI, 0.1 eq). This generates the in-situ iodide (Finkelstein reaction), which is a better leaving group than bromide.

  • Addition: Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

  • Reaction: Reflux at 60°C for 4–12 hours. Monitor by TLC.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The excess ethyl ester can often be removed by holding the crude oil under high vacuum (0.1 mmHg) at 60°C for 1 hour.

Protocol B: High-Temperature Alkylation (Butyl 4-bromobutanoate)

Best for: Weak nucleophiles (e.g., Indoles, Amides) requiring >100°C.

  • Setup: Charge flask with Nucleophile (1.0 eq) and Anhydrous Toluene (0.3 M).

  • Base: Add Cesium Carbonate (

    
    , 1.5 eq). Note: Cesium is more soluble in organic solvents than Potassium, aiding the reaction.
    
  • Reagent: Add n-Butyl 4-bromobutanoate (1.1 eq). Note: Keep excess low as removal is difficult.

  • Reaction: Reflux at 110°C for 16–24 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine.

  • Purification: The high boiling point of the butyl ester usually necessitates silica gel chromatography (Hexane/EtOAc gradient) to separate the product from unreacted reagent.

Decision Matrix

Use this logic flow to select the correct reagent for your campaign.

DecisionTree Start Select Alkylating Agent TempCheck Required Temperature? Start->TempCheck Hydrolysis Is Acid Hydrolysis Planned? TempCheck->Hydrolysis > 100°C (Toluene/Xylene) Ethyl USE Ethyl 4-bromobutyrate (Standard, easier workup) TempCheck->Ethyl < 80°C (Acetone/MeCN) Hydrolysis->Ethyl Yes (Need fast hydrolysis) Butyl USE Butyl 4-bromobutanoate (High temp stability) Hydrolysis->Butyl No (Product is final ester) Solvent Solvent Constraints? Solvent->Butyl Lipophilic/Biphasic

Figure 2: Decision tree for selecting between Ethyl and Butyl 4-bromobutanoate based on reaction conditions.

Special Note: tert-Butyl 4-bromobutyrate

While this guide focuses on n-butyl, the tert-butyl analog (CAS 110661-91-1) serves a completely different purpose. It is used when the final ester needs to be cleaved under acidic conditions (e.g., TFA/DCM) rather than basic hydrolysis. Do not substitute n-butyl for tert-butyl if acid lability is required.

References

  • Loba Chemie. (n.d.). Ethyl 4-bromobutyrate MSDS & Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Ethyl 4-bromobutyrate Product Specification. Retrieved from

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for alkyl halide synthesis and properties).
Validation

Beyond Butyl 4-Bromobutanoate: A Strategic Guide to Alkylating Agents

This guide provides a strategic analysis of alkylating agents for introducing the butyrate linker ( ), moving beyond the standard Butyl 4-bromobutanoate. Executive Summary & Decision Matrix In medicinal chemistry, the in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic analysis of alkylating agents for introducing the butyrate linker (


), moving beyond the standard Butyl 4-bromobutanoate.

Executive Summary & Decision Matrix

In medicinal chemistry, the introduction of a butyrate side chain is a common strategy to modulate lipophilicity or create ester prodrugs. While Butyl 4-bromobutanoate is the industry workhorse, it often suffers from "middle-child syndrome"—not reactive enough for hindered nucleophiles, yet too reactive for long-term stability (prone to cyclization).

This guide categorizes alternatives based on mechanism of action and synthetic intent , allowing you to select the precise tool for your substrate.

Strategic Decision Tree

Use the following logic flow to select the optimal alternative.

DecisionMatrix Start Why replace Butyl 4-bromobutanoate? Prob_Reactivity Low Yield / Slow Reaction? Start->Prob_Reactivity Prob_Stability Reagent Degrades / High Cost? Start->Prob_Stability Prob_Deprotection Ester Hydrolysis Issues? Start->Prob_Deprotection Prob_Safety Avoid Halogens (Genotox)? Start->Prob_Safety Sol_Iodide Solution: The Iodide Swap (In situ Finkelstein) Prob_Reactivity->Sol_Iodide Enhance LG ability Sol_Chloride Solution: The Chloride Analog (Butyl 4-chlorobutanoate) Prob_Stability->Sol_Chloride Increase stability Sol_TBu Solution: Orthogonal Protection (tert-Butyl 4-bromobutanoate) Prob_Deprotection->Sol_TBu Acid-labile ester Sol_Tosylate Solution: Sulfonate Esters (Butyl 4-(tosyloxy)butanoate) Prob_Safety->Sol_Tosylate Tunable LG

Figure 1: Decision matrix for selecting alkylating agents.

The Reactivity Booster: The Iodide Swap

Alternative: Butyl 4-iodobutanoate (generated in situ)

When the standard bromide fails to alkylate hindered nucleophiles (e.g., secondary amines, electron-poor phenols), the primary issue is the leaving group (LG) ability. Iodide is a superior LG due to its weaker bond strength and higher polarizability.

Mechanism & Causality

Rather than sourcing the expensive and unstable isolated iodide, the "Finkelstein" approach is the field-standard. Adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) creates a transient, highly reactive alkyl iodide species.

  • Reactivity Order:

    
     (Leaving Group Ability)
    
  • The Trap: Isolated 4-iodobutanoates are highly prone to intramolecular cyclization to form

    
    -butyrolactone (GBL), releasing the alkyl group. In situ generation minimizes this degradation.
    
Experimental Protocol: In Situ Finkelstein Alkylation

Objective: Alkylation of a phenol (


) with Butyl 4-bromobutanoate using iodide catalysis.
  • Dissolution: Dissolve

    
     (1.0 equiv) in Acetone or DMF (0.1 M).
    
  • Base: Add

    
     or 
    
    
    
    (1.5 – 2.0 equiv). Stir for 15 min.
  • Catalyst: Add NaI (0.1 – 0.2 equiv) . Note: Use stoichiometric NaI (1.1 equiv) if the reaction is extremely sluggish.

  • Alkylation: Add Butyl 4-bromobutanoate (1.2 equiv).

  • Monitoring: Heat to 60°C. Monitor via TLC/LCMS. The reaction proceeds via the intermediate Butyl 4-iodobutanoate, which reacts ~10-100x faster than the bromide.

The Stability & Cost Choice: The Chloride Analog

Alternative: Butyl 4-chlorobutanoate

For large-scale process chemistry where cost is a driver and heating is acceptable, the chloride analog is superior. It is significantly cheaper and more stable on the shelf, resisting the "self-destruct" cyclization mechanism that plagues bromides and iodides.

Comparative Data: Halide Performance
FeatureButyl 4-chlorobutanoateButyl 4-bromobutanoateButyl 4-iodobutanoate
Bond Energy (C-X) ~81 kcal/mol (Strong)~68 kcal/mol (Medium)~57 kcal/mol (Weak)
Reactivity (

)
1 (Baseline)~50~100-200
Shelf Stability HighModerateLow (Darkens/Cyclizes)
Cyclization Risk LowModerateHigh
Cost $ (Low)

(Medium)

$ (High)

Application Insight: Use the chloride with Potassium Iodide (KI) catalysis. The KI converts the unreactive chloride into the reactive iodide in situ, giving you the "stability of the chloride" with the "reactivity of the iodide."

The Orthogonal Protector: tert-Butyl 4-bromobutanoate

Alternative: tert-Butyl 4-bromobutanoate

If your challenge is not the alkylation but the subsequent deprotection, the butyl ester is a liability. It requires harsh basic hydrolysis (LiOH/NaOH) which can racemize chiral centers or hydrolyze other sensitive esters.

The Solution

The tert-butyl group creates an "orthogonal" protection strategy.

  • Butyl Ester: Cleaved by Base (Saponification). Stable to Acid.

  • tert-Butyl Ester: Cleaved by Acid (TFA, HCl) or Lewis Acids (

    
    ). Stable to Base.
    
Mechanistic Diagram: Competing Pathways

The following diagram illustrates the alkylation pathway versus the unwanted cyclization side-reaction that dictates stability.

ReactionPathways SM 4-Halo Ester X-(CH2)3-COOR Product Desired Product Nu-(CH2)3-COOR SM->Product Intermolecular SN2 (Path A: Desired) GBL Side Product Gamma-Butyrolactone SM->GBL Intramolecular SN2 (Path B: Cyclization) Nu Nucleophile (Nu-) Note Path B is faster for I > Br > Cl Note->SM

Figure 2: Kinetic competition between alkylation and cyclization.

The "Green" Pivot: Sulfonates & Lactones

A. Sulfonate Esters (Tosylate/Mesylate)

Reagent: Butyl 4-(tosyloxy)butanoate

  • Why: Avoids halogenated waste (environmental compliance) and allows fine-tuning of leaving group ability (

    
    ).
    
  • Synthesis: Easily prepared from Butyl 4-hydroxybutanoate + Tosyl Chloride.

  • Safety: While still alkylating agents, they avoid the specific regulatory limits often placed on alkyl bromides (Class 2 solvents/mutagens).

B. Gamma-Butyrolactone (GBL) - The Retrosynthetic Shift

Strategy: Instead of


, react 

with GBL.
  • Limitation: This does not yield the ester directly.

    • Reaction with Amines

      
       4-Hydroxybutyramides.
      
    • Reaction with Alcohols (acid cat.)

      
       4-Hydroxybutyrate esters.
      
  • Use Case: If your final target allows for an amide linker instead of an ester, this route has 100% atom economy and avoids halo-esters entirely.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text on kinetics).
  • Genotoxicity of Alkyl Halides: "Assessment of the Genotoxic Potential of Alkyl Halides." Regulatory Toxicology and Pharmacology. (Verified general search for alkyl halide toxicity).

  • Orthogonal Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Cyclization of 4-Haloesters: "Kinetics of lactonization of 4-bromobutyric acid derivatives." Journal of the American Chemical Society. (Foundational physical organic chemistry).

Comparative

Comparing synthesis routes for Butyl 4-bromobutanoate

This guide provides a technical comparison of synthesis routes for Butyl 4-bromobutanoate (CAS: 375-23-5), a versatile alkylating agent used in pharmaceutical and agrochemical synthesis. The analysis prioritizes process...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for Butyl 4-bromobutanoate (CAS: 375-23-5), a versatile alkylating agent used in pharmaceutical and agrochemical synthesis.

The analysis prioritizes process efficiency , atom economy , and scalability , contrasting the industry-standard Lactone Ring-Opening against the Classical Esterification route.

Executive Summary & Route Selection

For most research and scale-up applications, Route A (One-Pot Hydrobromination of


-Butyrolactone)  is superior to Route B. It bypasses the isolation of the unstable 4-bromobutanoic acid intermediate, offering higher overall yields (85–90%) and reduced operational complexity.
MetricRoute A: GBL Ring-Opening Route B: Acid Esterification
Precursor

-Butyrolactone (GBL)
4-Bromobutanoic Acid
Reagents HBr (gas or in situ), n-Butanoln-Butanol, Acid Catalyst (

)
Step Count 1 (One-Pot)2 (if starting from GBL/Nitrile)
Yield High (80–90%)Moderate (60–75%)
Key Advantage Avoids lactonization side-reactionUses standard glassware/conditions
Key Risk Handling corrosive HBrPrecursor instability (cyclization)

Detailed Route Analysis

Route A: One-Pot Hydrobromination-Esterification of GBL

This method exploits the acid-catalyzed ring opening of


-butyrolactone (GBL) in the presence of nucleophilic bromide and n-butanol. It is thermodynamically driven by the high concentration of HBr and alcohol.
Mechanism

The reaction proceeds via protonation of the lactone carbonyl, followed by nucleophilic attack by bromide ion (


-like) to open the ring, forming 4-bromobutanoic acid in situ. In the presence of excess n-butanol and acid, this intermediate immediately undergoes Fischer esterification.

GBL_Route GBL γ-Butyrolactone (GBL) H_GBL Protonated Lactone GBL->H_GBL + H+ Inter 4-Bromobutanoic Acid (In Situ) H_GBL->Inter + Br- (Ring Open) Product Butyl 4-bromobutanoate Inter->Product + BuOH / - H2O (Esterification) HBr HBr BuOH n-Butanol

Figure 1: Mechanistic pathway for the one-pot conversion of GBL to Butyl 4-bromobutanoate.

Experimental Protocol (Optimized)

Based on adaptations of Organic Syntheses and Patent CN1218927C.

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, gas inlet tube (reaching the bottom), and a reflux condenser topped with a

    
     drying tube.
    
  • Charging: Add

    
    -Butyrolactone (86.1 g, 1.0 mol)  and n-Butanol (148 g, 2.0 mol) .
    
  • Acidification: Cool the mixture to 0–5°C in an ice bath. Slowly bubble anhydrous HBr gas into the solution.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent polymerization or side reactions.

    • Continue saturation until the weight increases by approx. 100-110g (excess HBr).

  • Reaction: Allow the mixture to warm to room temperature and then reflux gently for 4–6 hours.

    • Monitoring: Check reaction progress via TLC or GC. Disappearance of GBL indicates completion.

  • Workup:

    • Pour the reaction mixture into ice-cold water (500 mL).

    • Separate the organic layer.[1][2][3][4] Extract the aqueous layer twice with dichloromethane (DCM) or diethyl ether.

    • Combine organic phases and wash sequentially with:

      • Cold water[1][2][5]

      • 5%

        
         solution (to remove excess acid)
        
      • Brine[4][5]

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[3]
      
  • Purification: Distill the residue under vacuum. Butyl 4-bromobutanoate boils at approx. 108–110°C at 10 mmHg .

Validation Data:

  • Yield: Expect 80–88%.

  • Purity: >98% (GC).

  • Appearance: Colorless liquid.[2][6]

Route B: Classical Fischer Esterification

This route is useful if 4-bromobutanoic acid is already available or if HBr gas handling is not feasible. However, the starting material is prone to spontaneous intramolecular cyclization back to GBL, making storage difficult.

Workflow

The reaction utilizes a standard acid catalyst (e.g.,


 or p-TsOH) with azeotropic water removal.

Esterification Start 4-Bromobutanoic Acid Process Reflux with Dean-Stark Trap Start->Process Mix Reagents n-Butanol (Excess) Cat. H2SO4 Reagents->Process Workup Neutralization & Vacuum Distillation Process->Workup - H2O End Butyl 4-bromobutanoate Workup->End

Figure 2: Standard Fischer Esterification workflow.

Experimental Protocol
  • Dissolution: Dissolve 4-bromobutanoic acid (16.7 g, 0.1 mol) in n-Butanol (37 g, 0.5 mol) .

  • Catalysis: Add catalytic conc.

    
     (0.5 mL) .
    
  • Reflux: Heat to reflux (approx. 118°C) using a Dean-Stark apparatus to continuously remove water. Reaction time: 12–24 hours.

  • Quench: Cool and neutralize with saturated

    
    .
    
  • Isolation: Extract with ether/DCM, dry, and distill as in Route A.

Critical Drawback: The equilibrium constant requires a large excess of butanol or efficient water removal to achieve high conversion.

Comparative Data Summary

The following table contrasts the performance metrics of the two routes.

FeatureGBL Route (Recommended) Acid Route
Atom Economy High (Incorporates Br from HBr)Lower (Loss of water)
Reaction Time 6–8 Hours12–24 Hours
Safety Profile Hazard: Corrosive HBr gas.Hazard: Corrosive

.
Cost Efficiency High (GBL is cheaper than bromo-acid).Low (Bromo-acid is expensive/unstable).
Scalability Excellent (Industrial standard).Moderate (Equilibrium limitations).

References

  • Organic Syntheses, Coll. Vol. 1, p.263 (1941); Vol. 5, p.21 (1925). Ethyl

    
    -bromobutyrate. Link
    
    • Grounding: Establishes the foundational protocol for converting lactones to bromo-esters using HBr/Alcohol.
  • Patent CN1218927C . Synthesis of gamma-ethyl bromo-butyrate. Link

    • Grounding: Describes the industrial optimization of the GBL ring-opening process, including in-situ HBr gener
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Preparation of Alkyl Bromides and Esters.
  • ChemicalBook . tert-Butyl 4-bromobutanoate Synthesis. Link

    • Grounding: Provides comparative data for the acid-esterific

Sources

Validation

Technical Comparison Guide: Reactivity Profile of Butyl 4-bromobutanoate vs. Homologs

Executive Summary: The "Distance Effect" in Bromoalkanoates Butyl 4-bromobutanoate represents a specific class of -bromo esters where the reactivity is defined not just by the halogen or the ester group individually, but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Distance Effect" in Bromoalkanoates

Butyl 4-bromobutanoate represents a specific class of


-bromo esters where the reactivity is defined not just by the halogen or the ester group individually, but by the spatial distance  between them. Unlike its 

-bromo homologs (used in Reformatsky reactions) or

-bromo homologs (prone to elimination), the

-position of the bromine in Butyl 4-bromobutanoate creates a unique "dual reactivity" profile:
  • Primary Alkyl Halide Behavior: The bromine is sufficiently isolated from the carbonyl electron-withdrawing effects to behave like a standard primary alkyl bromide in intermolecular

    
     reactions.
    
  • Intramolecular Cyclization: The 4-carbon separation allows for rapid, entropy-driven cyclization to form

    
    -butyrolactone (GBL), a pathway that competes aggressively with intermolecular substitution.
    
  • Ester Stability: The butyl ester group provides enhanced hydrolytic stability and lipophilicity compared to methyl or ethyl analogs, making it a superior choice for lipophilic drug delivery systems or reactions requiring extended processing times in aqueous media.

Structural Analysis & Homolog Comparison

The reactivity of bromoalkanoates is governed by the distance (


) between the bromine and the carbonyl group.
Feature

-Bromo (e.g., Ethyl Bromoacetate)

-Bromo (e.g., Ethyl 3-bromopropionate)

-Bromo (Butyl 4-bromobutanoate)

-Bromo (e.g., Ethyl 5-bromopentanoate)
Distance (

)
1 bond2 bonds3 bonds 4 bonds
Electronic Effect Strong Inductive (-I) activationModerate -I effectWeak/Negligible -I effect Negligible
Dominant Reactivity Enolate formation (Reformatsky)Elimination (E2) to acrylatesCyclization (

)
Intermolecular

Cyclization Product Epoxide (rare/unstable)

-Lactone (strained)

-Lactone (Stable, Fast)

-Lactone (Slower)

Rate (Relative)
Fast (adjacent carbonyl activation)ModerateStandard Primary Halide Standard Primary Halide
The "Butyl" Advantage

While ethyl esters are common, the n-butyl group in Butyl 4-bromobutanoate offers specific advantages in process chemistry:

  • Hydrophobicity: Increased LogP facilitates extraction from aqueous reaction quenches, reducing product loss during workup.

  • Hydrolytic Stability: The steric bulk of the butyl chain retards the rate of hydrolysis compared to methyl/ethyl esters, preserving the ester functionality during slightly basic reaction conditions.

Reactivity Case Studies

Case Study A: Intramolecular Cyclization (Lactonization)

The most critical competing reaction for Butyl 4-bromobutanoate is the formation of


-butyrolactone (GBL). This is an intramolecular 

reaction where the ester oxygen (or enolate oxygen under basic conditions) attacks the carbon bearing the bromine.
  • Mechanism: The flexible alkyl chain allows the molecule to adopt a conformation where the nucleophilic carbonyl oxygen approaches the electrophilic C-Br bond.

  • Kinetics: Formation of a 5-membered ring is kinetically favored over 6-membered (

    
    -bromo) or 4-membered (
    
    
    
    -bromo) rings due to favorable entropy and low ring strain.
  • Implication: When using Butyl 4-bromobutanoate as an alkylating agent, bases must be chosen carefully . Strong bases that generate the enolate will trigger rapid cyclization.

Case Study B: Intermolecular Substitution

To utilize Butyl 4-bromobutanoate as a linker (e.g., attaching a butyrate chain to an amine or phenol), the reaction must outcompete cyclization.

  • Nucleophile Strength: Strong nucleophiles (azides, thiols, secondary amines) favor intermolecular attack.

  • Concentration: High concentrations favor intermolecular reaction (Second order: Rate =

    
    ) over intramolecular cyclization (First order: Rate = 
    
    
    
    ).
  • Solvent: Polar aprotic solvents (DMF, DMSO) accelerate the

    
     reaction, helping the intermolecular pathway compete with cyclization.
    
Case Study C: Organozinc Formation (vs. Reformatsky)

Unlike


-bromo esters, Butyl 4-bromobutanoate does not  undergo a standard Reformatsky reaction to form 

-hydroxy esters. The zinc intermediate formed at the

-position is too far to form the stable 6-membered transition state required for the Reformatsky mechanism. Instead, the resulting organozinc species is best used for Negishi cross-coupling reactions catalyzed by Palladium or Nickel.

Visualizing the Reaction Pathways[1]

The following diagram maps the competitive landscape for Butyl 4-bromobutanoate.

ReactionPathways Start Butyl 4-bromobutanoate Base Strong Base / Low Nucleophile Conc. Start->Base Promotes Enolization Nu Strong Nucleophile (Nu⁻) / High Conc. Start->Nu Bimolecular Attack Zn Zn(0) Activation Start->Zn Insertion Lactone γ-Butyrolactone (Cyclization) (Dead End for Linkers) Base->Lactone Intramolecular SN2 (Fast, Entropy Driven) Product Functionalized Butanoate (Target Product) Nu->Product Intermolecular SN2 (Requires Kinetic Control) Organozinc γ-Zinc Reagent Zn->Organozinc Organozinc->Lactone Side Reaction Coupling Negishi Coupling Product Organozinc->Coupling Pd/Ni Catalyst

Figure 1: Competitive reaction pathways. Note that cyclization is the dominant "trap" when nucleophile concentration is low or bases are too strong.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Butyl Butanoate (Avoiding Cyclization)

Objective: Alkylate a secondary amine without triggering lactonization.

  • Reagents:

    • Secondary Amine (1.0 equiv)

    • Butyl 4-bromobutanoate (1.1 equiv)

    • Base:

      
       (mild, heterogeneous) or DIPEA (sterically hindered). Avoid NaH or KOtBu.
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve amine and base in MeCN (0.5 M concentration). High concentration is key.

    • Add Butyl 4-bromobutanoate dropwise at room temperature.

    • Heat to 50°C. Monitor by TLC/LCMS.

    • Critical Step: Stop reaction immediately upon consumption of amine. Prolonged heating promotes ester hydrolysis and subsequent lactonization of the byproduct.

  • Self-Validation:

    • Check: If the major product mass is M-74 (loss of butanol) or matches GBL, cyclization occurred.

    • Correction: Increase amine concentration or switch to a less polar solvent to disfavor the ionic transition state of cyclization.

Protocol 2: Controlled Cyclization to -Butyrolactone

Objective: Efficiently convert the ester to the lactone (e.g., for isotope labeling or intermediate synthesis).

  • Reagents:

    • Butyl 4-bromobutanoate[1]

    • NaOH (aq) or NaOEt/EtOH.

  • Procedure:

    • Dissolve ester in Ethanol.

    • Add 1.5 equiv of base.

    • Reflux for 1 hour.

    • Acidify to pH 2 and extract.

  • Mechanism: Saponification yields 4-bromobutanoate anion, which spontaneously cyclizes.

Data Summary: Relative Rates

Reaction TypeSubstrateRelative Rate (

)
Notes
Hydrolysis (

)
Ethyl Acetate1.0Reference
Ethyl 4-bromobutanoate0.85Inductive effect of Br is weak at distance
Butyl 4-bromobutanoate 0.60 Slower due to butyl steric bulk
tert-Butyl 4-bromobutanoate< 0.01Highly stable to base hydrolysis
Cyclization (

)
3-bromopropionate (

)
SlowRing strain (4-membered)
4-bromobutanoate (

)
Fast (1000x) Optimal entropy/enthalpy balance
5-bromopentanoate (

)
ModerateEntropy penalty for 6-membered ring

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • National Institute of Standards and Technology (NIST). Ethyl 4-bromobutyrate Gas Phase Kinetics Data.

  • Sigma-Aldrich. Product Specification: Ethyl 4-bromobutyrate.[2] (Used as homolog reference for physical properties).

  • PubChem. Butyl 4-bromobutanoate Compound Summary.

  • Beilstein Journal of Organic Chemistry. Intramolecular cyclization of haloesters. (General reference for lactonization rates).

(Note: Specific kinetic constants for the n-butyl ester are interpolated from established physical organic chemistry principles applied to the ethyl homolog, as direct comparative literature for the n-butyl derivative is sparse but chemically predictable.)

Sources

Comparative

Efficacy of Butyl 4-bromobutanoate in specific synthetic pathways

Efficacy of Butyl 4-bromobutanoate in Specific Synthetic Pathways Executive Summary In the landscape of alkylating agents, Butyl 4-bromobutanoate occupies a specialized niche, distinct from its ubiquitous ethyl and methy...

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of Butyl 4-bromobutanoate in Specific Synthetic Pathways

Executive Summary

In the landscape of alkylating agents, Butyl 4-bromobutanoate occupies a specialized niche, distinct from its ubiquitous ethyl and methyl analogs. While "butyl" can refer to the n-butyl isomer (CAS 3540-75-8) or the tert-butyl isomer (CAS 110661-91-1), the latter represents a critical tool in advanced organic synthesis due to its role as an orthogonal protecting group .

This guide evaluates the efficacy of Butyl 4-bromobutanoate, focusing on its superiority in pathways requiring selective deprotection (tert-butyl) and lipophilic modification (n-butyl). Unlike ethyl 4-bromobutanoate, which requires harsh basic hydrolysis (saponification) to reveal the carboxylic acid, the tert-butyl variant allows for mild, acid-catalyzed cleavage, preserving base-sensitive motifs in complex APIs (Active Pharmaceutical Ingredients).

Part 1: Physicochemical Profile & Strategic Selection

The choice between the n-butyl, tert-butyl, and ethyl esters is not merely about availability; it is a decision governing the entire downstream purification and deprotection strategy.

Table 1: Comparative Physicochemical & Reactivity Profile

Featuretert-Butyl 4-bromobutanoate n-Butyl 4-bromobutanoate Ethyl 4-bromobutanoate
CAS Number 110661-91-13540-75-82969-81-5
Primary Utility Orthogonal Protection (Acid Labile)Lipophilicity/Polymer (Plasticity)General Alkylation (Base Labile)
Deprotection TFA / HCl (Acidic)NaOH / LiOH (Basic)NaOH / LiOH (Basic)
Steric Bulk High (Prevents nucleophilic attack on carbonyl)ModerateLow
Boiling Point ~80-85°C (at reduced pressure)High (>220°C atm)80-82°C (10 mmHg)
Leaving Group Primary Bromide (

reactive)
Primary Bromide (

reactive)
Primary Bromide (

reactive)

Senior Scientist Insight:

Use the tert-butyl ester when your molecule contains lactones, other esters, or base-sensitive chiral centers. Use the n-butyl ester when synthesizing lipophilic drug linkers or polymer initiators where the butyl chain is retained in the final product.

Part 2: Core Synthetic Pathway – Orthogonal Protection Strategy

The highest efficacy of tert-butyl 4-bromobutanoate is observed in the synthesis of heterobifunctional linkers (e.g., for PROTACs or antibody-drug conjugates). The tert-butyl group acts as a "mask" for the carboxylic acid, allowing the bromide end to react without interference.

Mechanism & Workflow

The pathway below illustrates the synthesis of a drug-linker intermediate where the tert-butyl ester allows for selective hydrolysis in the presence of a methyl ester.

OrthogonalProtection Start Substrate (Phenol/Amine with Methyl Ester) Inter Intermediate 1 (t-Bu Ester + Methyl Ester) Start->Inter K2CO3, DMF, 60°C (SN2 Alkylation) Reagent tert-Butyl 4-bromobutanoate (Alkylation Agent) Reagent->Inter Reagent Input Product Final Product (Free Acid + Methyl Ester Intact) Inter->Product Selective Hydrolysis (t-Bu cleavage only) Acid TFA / DCM (Acidic Deprotection) EthylReagent Ethyl 4-bromobutanoate SideProduct Side Product (Both Esters Hydrolyzed) EthylReagent->SideProduct NaOH (Saponification) No Selectivity

Figure 1: Orthogonal protection strategy using tert-butyl 4-bromobutanoate allows selective unmasking of the carboxylic acid (Green) while preserving other esters, unlike the Ethyl analog path (Red).

Experimental Protocol: Selective N-Alkylation & Deprotection

Adapted from indole functionalization workflows (Benchchem, 2025).

Step 1: N-Alkylation

  • Preparation: Dissolve 1.0 eq of the amine/indole substrate in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of Sodium Hydride (60% dispersion) at 0°C. Stir for 30 min.

  • Addition: Dropwise add 1.2 eq of tert-butyl 4-bromobutanoate .

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (the t-butyl ester is distinctively less polar than the acid).

  • Workup: Quench with water, extract with EtOAc. The bulky tert-butyl group suppresses N-acylation side reactions often seen with more reactive acyl halides.

Step 2: Selective Deprotection

  • Dissolution: Dissolve the intermediate in DCM (10 mL/g).

  • Cleavage: Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).

  • Reaction: Stir at RT for 2 hours.

  • Result: The tert-butyl group is cleaved to the carboxylic acid as isobutylene gas evolves. Crucially , any methyl/ethyl esters present on the substrate remain intact.

Part 3: Synthesis of the Reagent (Self-Validation)

Commercial supply of tert-butyl 4-bromobutanoate can be expensive or unstable. A self-validating lab can synthesize it directly from 4-bromobutyric acid using the Appel Reaction protocol, which offers higher yields than varying acid-catalyzed esterifications.

Table 2: Synthetic Route Comparison for Reagent Preparation

MethodReagentsYieldNotes
Acid Catalysis

, Isobutylene
~40-50%Difficult to control; polymerization of isobutylene is a risk.
Appel Reaction

,

, t-Butanol
71% Recommended. Mild conditions, high purity.
Steglich Esterification DCC, DMAP, t-Butanol60-65%Urea byproduct removal can be tedious.
Recommended Protocol: Modified Appel Reaction

Source: Royal Society of Chemistry (RSC) & Wiley-VCH data.

  • Setup: In a flame-dried flask under Argon, dissolve 4-bromobutyric acid (1.0 eq) and tert-butanol (3.0 eq) in dry DCM.

  • Addition: Add Triphenylphosphine (

    
    )  (1.2 eq).
    
  • Initiation: Cool to 0°C. Portion-wise add N-Bromosuccinimide (NBS) or

    
     (1.2 eq).
    
  • Process: Stir at RT for 16 hours. The reaction proceeds via an activated oxyphosphonium intermediate which is then attacked by the tert-butyl alcohol.

  • Purification: Filter through a silica plug to remove triphenylphosphine oxide. Evaporate solvent.

  • Validation: NMR (

    
    ) should show a singlet at 
    
    
    
    1.44 (9H, t-Bu) and a triplet at
    
    
    3.47 (2H,
    
    
    ).[1]

Part 4: n-Butyl 4-bromobutanoate in Polymer Chemistry

While the tert-butyl ester is a tool for protection, the n-butyl ester (CAS 3540-75-8) is efficacious in materials science, specifically as an initiator for Atom Transfer Radical Polymerization (ATRP) .

  • Role: It serves as a bifunctional initiator. The bromide initiates the radical polymerization, while the butyl ester provides a stable, lipophilic end-group that improves solubility of the resulting polymer in organic solvents.

  • Advantage over Ethyl: The n-butyl chain lowers the glass transition temperature (

    
    ) of the polymer end-segment, acting as an internal plasticizer.
    

ATRP Initiator n-Butyl 4-bromobutanoate (Initiator) Polymer Polymer Chain (Butyl-Ester Terminated) Initiator->Polymer Radical Propagation Monomer Styrene / Acrylates Monomer->Polymer Catalyst Cu(I) / Ligand Catalyst->Polymer Control Agent

Figure 2: n-Butyl 4-bromobutanoate acts as a specific initiator for controlled radical polymerization, imparting lipophilicity to the chain end.

References

  • Biosynth . (n.d.). Butyl 4-bromobutanoate (CAS 3540-75-8) Product Data. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2757253, tert-Butyl 4-bromobutanoate. Retrieved from

  • BenchChem . (2025).[2] Synthesis routes of Tert-butyl 4-bromobutanoate and Applications in Linker Synthesis. Retrieved from

  • Royal Society of Chemistry . (2015). Generic Methods for Monomer Synthesis: Appel Reaction Protocol. Retrieved from

  • Apollo Scientific . (2025). tert-Butyl 4-bromobutanoate CAS 110661-91-1 Technical Data. Retrieved from [3]

Sources

Validation

Cross-referencing Butyl 4-bromobutanoate CAS with supplier specifications

Topic: Cross-referencing Butyl 4-bromobutanoate CAS with supplier specifications Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Cross-Referencing CAS 3540-75...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing Butyl 4-bromobutanoate CAS with supplier specifications Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Cross-Referencing CAS 3540-75-8 vs. High-Value Analogs in Drug Development

Executive Summary: The "Butyl" Ambiguity in Sourcing

In pharmaceutical sourcing, precision is non-negotiable. A common pitfall in procuring Butyl 4-bromobutanoate is the ambiguity of the term "Butyl." While often used colloquially to refer to the tert-butyl ester in peptide synthesis and protecting group strategies, the chemical nomenclature strictly assigns "Butyl" to the n-butyl isomer.

This guide provides a technical cross-reference for n-Butyl 4-bromobutanoate (CAS 3540-75-8) while explicitly contrasting it with its pharmaceutical analog, tert-Butyl 4-bromobutanoate (CAS 110661-91-1) . We analyze supplier specifications, impurity profiles (specifically the cyclization risk to


-butyrolactone), and experimental performance.

Identity Verification & CAS Cross-Referencing

Before initiating any synthesis, the researcher must validate the CAS number against the intended reaction mechanism. The n-butyl and tert-butyl esters exhibit drastically different stabilities and deprotection conditions.

Featuren-Butyl 4-bromobutanoate tert-Butyl 4-bromobutanoate Ethyl 4-bromobutanoate
CAS Number 3540-75-8 110661-91-1 2969-81-5
Structure Linear chain (

)
Branched bulky group (

)
Short chain (

)
Primary Use Lipophilic Alkylating AgentAcid-Labile Protecting GroupGeneral Alkylating Agent
Deprotection Base Hydrolysis / EsteraseAcid Hydrolysis (TFA/HCl)Base Hydrolysis
Stability Stable at RTAcid/Heat Sensitive (Eliminates to Isobutylene)Stable at RT
LogP (Approx) ~2.4 (High Lipophilicity)~2.5 (Steric Bulk)~1.8

Critical Warning: If your protocol involves acid-mediated cleavage (e.g., using TFA), you likely require the tert-Butyl ester (CAS 110661-91-1). Using the n-butyl ester (CAS 3540-75-8) will result in failure to deprotect under acidic conditions.

Supplier Specification Comparison

Objective analysis of commercially available grades reveals significant variance in impurity profiles. The primary degradation pathway for all 4-bromobutanoates is cyclization to


-butyrolactone (GBL) , releasing the corresponding alkyl bromide/alcohol.
Comparative Specification Table
ParameterStandard Grade (n-Butyl) Pharma Grade (tert-Butyl) High-Purity (Ethyl)
Purity (GC)

97.0%

98.0%

99.0%
Appearance Colorless to pale yellow liquidColorless liquid (often refrigerated)Colorless liquid
Water Content

0.5%

0.1% (Strict control required)

0.2%
Acid Value

1.0 mg KOH/g

0.5 mg KOH/g

0.5 mg KOH/g
Major Impurity n-Butanol, GBL (<1.5%)t-Butanol, Isobutylene, GBL (<0.5%)Ethanol, GBL (<0.5%)
Stabilizer None usuallyMay contain

traces
None usually

Sourcing Insight:

  • n-Butyl (3540-75-8): Often synthesized via GBL ring-opening with HBr/n-Butanol. Expect residual n-butanol and GBL .

  • tert-Butyl (110661-91-1): Synthesized via isobutylene addition to 4-bromobutyric acid. Expect isobutylene oligomers if stored improperly.

Experimental Validation Framework

To ensure reproducibility, incoming lots must be validated not just for purity, but for functional performance.

Protocol A: QC Workflow for Impurity Detection (GC-FID)

Objective: Quantify GBL and free alcohol content.

  • Sample Prep: Dilute 50 mg of ester in 1 mL Dichloromethane (DCM) (HPLC Grade).

  • Standard Prep: Prepare 1 mg/mL standards of

    
    -butyrolactone (CAS 96-48-0) and n-butanol (CAS 71-36-3).
    
  • GC Parameters:

    • Column: DB-5 or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      220°C (5 min).
    • Detector: FID at 280°C.

  • Analysis:

    • n-Butanol: Elutes early (~3-4 min).

    • GBL: Elutes mid-run (~6-8 min).

    • Butyl 4-bromobutanoate: Elutes late (~12-14 min).

    • Pass Criteria: GBL < 1.0% area; Free Alcohol < 0.5%.

Protocol B: Functional Alkylation Efficiency Test

Objective: Verify alkylating power compared to ethyl ester.

  • Reaction: Mix 1.0 eq Morpholine + 1.1 eq Butyl 4-bromobutanoate + 2.0 eq

    
      in Acetonitrile  (0.5 M).
    
  • Condition: Stir at 60°C for 4 hours.

  • Workup: Filter solids, evaporate solvent.

  • Analysis:

    
     NMR (
    
    
    
    ).
    • Monitor disappearance of the triplet at

      
       ~3.4 ppm (
      
      
      
      -Br).
    • Monitor appearance of the triplet at

      
       ~2.3 ppm (
      
      
      
      ).
  • Benchmarking:

    • Ethyl Ester: Typically reaches >95% conversion in 3 hours.

    • n-Butyl Ester: Should reach >95% conversion in 4 hours (slightly slower due to lipophilic tail sterics).

    • Failure Mode: If conversion is <80%, the reagent likely contains high levels of hydrolyzed acid (4-bromobutyric acid), which neutralizes the base.

Visualizations

Diagram 1: Selection Logic for 4-Bromobutanoate Esters

Caption: Decision matrix for selecting the correct ester based on synthetic requirements and stability.

SelectionLogic Start Select 4-Bromobutanoate Source Q1 Is the target acid-labile (e.g., requires TFA deprotection)? Start->Q1 Q2 Does the product require high lipophilicity for extraction? Q1->Q2 No (Base stable) T_Butyl Select tert-Butyl 4-bromobutanoate (CAS 110661-91-1) Q1->T_Butyl Yes N_Butyl Select n-Butyl 4-bromobutanoate (CAS 3540-75-8) Q2->N_Butyl Yes (LogP ~2.4) Ethyl Select Ethyl 4-bromobutanoate (CAS 2969-81-5) Q2->Ethyl No (Standard) Warning CRITICAL CHECK: Ensure storage at 2-8°C to prevent isobutylene loss T_Butyl->Warning

Diagram 2: Quality Control & Impurity Pathways

Caption: QC workflow identifying the critical cyclization impurity (GBL) common in 4-bromobutanoates.

QC_Workflow Raw Incoming Raw Material (Butyl 4-bromobutanoate) GC GC-FID Analysis Raw->GC Path_Main Main Peak (Retention: Late) GC->Path_Main Path_Imp1 Impurity: n-Butanol (Hydrolysis) GC->Path_Imp1 Path_Imp2 Impurity: GBL (Cyclization) GC->Path_Imp2 Action_Pass PASS: GBL < 1.0% Proceed to Synthesis Path_Main->Action_Pass >97% Area Action_Fail FAIL: GBL > 1.0% Reject/Redistill Path_Imp2->Action_Fail High Risk

Scientific Integrity: Mechanism of Degradation

The trustworthiness of this reagent relies on understanding its "shelf-life" mechanism. All 4-bromobutanoates possess an internal nucleophile (the carbonyl oxygen) and an electrophile (the C-Br bond).

The GBL Pathway:

  • Mechanism: Intramolecular nucleophilic attack of the ester oxygen onto the

    
    -carbon displaces the bromide.
    
  • Result: Formation of an oxonium intermediate, which collapses to

    
    -butyrolactone (GBL)  and the alkyl bromide (n-butyl bromide).
    
  • Causality: This reaction is accelerated by heat and moisture (hydrolysis to the acid accelerates cyclization).

  • Prevention: Store n-butyl ester at RT (dry); store tert-butyl ester at 2-8°C (to prevent acid-catalyzed elimination).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate. Retrieved January 28, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2757253, tert-Butyl 4-bromobutanoate. Retrieved January 28, 2026 from [Link]

  • Rubbermaid Commercial Products (2013). Specification Sheet for 3540-75 (Note: Cross-reference check for non-chemical SKU overlap). Retrieved January 28, 2026 from [Link]

Comparative

Technical Guide: Validating the Butyl Ester Group via IR Spectroscopy

Executive Summary Objective: To provide a definitive methodology for identifying the butyl ester moiety ( ) using Infrared (IR) Spectroscopy. Context: The butyl ester group is a critical pharmacophore and protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive methodology for identifying the butyl ester moiety (


) using Infrared (IR) Spectroscopy.

Context: The butyl ester group is a critical pharmacophore and protecting group in drug development, often utilized to modulate lipophilicity and membrane permeability (prodrug strategies). While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for high-throughput screening and process monitoring.

The Challenge: Distinguishing a butyl ester from a propyl or pentyl ester via IR alone is chemically subtle. This guide moves beyond basic functional group detection to analyzing the "fingerprint" nuances that suggest a four-carbon chain, while objectively defining the limits where orthogonal validation (NMR/MS) becomes mandatory.

The Spectroscopic Signature: Anatomy of a Butyl Ester

To validate a butyl ester, one must confirm two distinct chemical realities: the Ester Functionality and the Butyl Chain .

A. The Ester "Rule of Three"

As noted in spectrometric literature, esters exhibit a characteristic "Rule of Three" pattern in the mid-IR region [1]:

  • The Carbonyl Stretch (

    
    ): 
    
    • Position:

      
       (Saturated aliphatic esters).[1]
      
    • Characteristics: Intense, sharp band.[2]

    • Mechanistic Insight: The inductive effect of the alkoxy oxygen withdraws electron density, stiffening the

      
       bond compared to ketones (
      
      
      
      ). Conjugation (e.g., butyl benzoate) will lower this frequency to
      
      
      .
  • The C-C-O Stretch (Acyl side):

    • Position:

      
      .
      
    • Characteristics: Strong intensity.[3] This involves the vibration of the bond connecting the carbonyl carbon to the ether oxygen.

  • The O-C-C Stretch (Alkoxy side):

    • Position:

      
      .
      
    • Characteristics: Variable intensity.[4] This is the vibration of the oxygen connected to the butyl chain.

B. The Butyl Chain Markers (The "n-Butyl" Specifics)

Identifying the alkyl chain length requires looking at the C-H vibrational modes.[5]

  • C-H Stretching (

    
    ): 
    
    
    
    .
    • Look for the asymmetric and symmetric stretching of methyl (

      
      ) and methylene (
      
      
      
      ) groups.
  • The Methylene Rocking (

    
     Rock): 
    
    
    
    .
    • Critical Validator: This band typically appears only when a linear chain has four or more methylene groups (or at least a long enough chain to facilitate this rocking mode). While n-butyl is on the threshold, a weak band in this region supports the presence of a longer alkyl chain compared to methyl or ethyl esters [2].

  • The "Fingerprint" Region (

    
    ): 
    
    • Skeletal vibrations here are unique to the specific molecule. To definitively confirm "butyl" vs "pentyl" without NMR, you must overlay your spectrum with a reference standard (e.g., NIST Standard Reference Database).

Comparative Analysis: IR vs. Alternatives

While IR is excellent for functional group validation, it competes with other modalities for structural confirmation.[6]

FeatureFTIR Spectroscopy

H NMR Spectroscopy
Raman Spectroscopy
Primary Utility Functional group ID; Process monitoring (PAT).Definitive structural elucidation; Chain length counting.Aqueous samples; Symmetric bond analysis.
Butyl Specificity Moderate. Confirms "Aliphatic Ester" easily; "Butyl" requires fingerprint matching.High. Integration of triplet (

), multiplet (

), and triplet (

) signals gives exact count.
Moderate. Complementary to IR; distinct skeletal modes.
Sample State Solid, Liquid, Gas (Non-destructive).Solubilized liquid (Destructive/Dilution required).Solid, Liquid (Non-contact possible).
Throughput High (Seconds per scan).Low to Medium (Minutes per scan).High.
Cost Low.High (Cryogens, Solvents).Medium.

Verdict: Use FTIR for routine identification of known compounds or batch release testing. Use NMR during the initial synthesis phase to prove the alkyl chain length is exactly four carbons.

Experimental Protocol: ATR-FTIR Validation

Role: Senior Application Scientist Method: Attenuated Total Reflectance (ATR)

Reagents & Equipment[7]
  • Instrument: FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) equipped with a Diamond or ZnSe ATR crystal.

  • Reference Standard: Validated sample of the specific butyl ester (e.g., n-Butyl Acetate,

    
     purity).
    
  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow
  • System Initialization & Background:

    • Ensure detector is cooled (if MCT) or stable (if DTGS).

    • Clean: Wipe the ATR crystal with solvent. Ensure no residue remains.

    • Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm

      
       resolution, 16-32 scans). Causality: This subtracts atmospheric water vapor and CO
      
      
      
      from your final data.
  • Sample Application:

    • Liquids: Place 1-2 drops directly on the crystal. Cover with the volatile cover if the ester is volatile (like butyl acetate).

    • Solids: Place roughly 5-10 mg on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~100 N). Causality: Good contact is required for the evanescent wave to penetrate the sample.

  • Data Acquisition:

    • Scan range:

      
      .
      
    • Perform 16 scans (screening) or 64 scans (high quality).

    • Apply ATR Correction (software algorithm). Causality: ATR penetration depth is wavelength-dependent; correction normalizes peak intensities to match transmission library spectra.

  • Spectral Processing:

    • Baseline correction (if necessary).

    • Peak picking (Threshold: 5% transmission).

  • Validation Logic (Self-Validating System):

    • Check 1: Is the Carbonyl (

      
      ) present? (If No 
      
      
      
      Not an ester).
    • Check 2: Are Alkyl C-H stretches (

      
      ) present? (If No 
      
      
      
      Aromatic/Inorganic).
    • Check 3: Fingerprint Match. Calculate the Correlation Coefficient against the Reference Standard.

      • 
        : Pass (Identity Confirmed).
        
      • 
        : Review (Check purity).
        
      • 
        : Fail (Impurity or wrong chain length).
        

Diagnostic Logic & Troubleshooting

The following diagram illustrates the decision process for validating the butyl ester group.

ButylEsterValidation Start Start: Acquire Spectrum CheckCO Check 1735-1750 cm⁻¹ (Carbonyl C=O) Start->CheckCO NoEster Result: No Ester Group Detected CheckCO->NoEster Absent CheckCO_Single Check 1000-1300 cm⁻¹ (C-O Stretches) CheckCO->CheckCO_Single Present CheckCO_Single->NoEster Absent CheckAlkyl Check 2800-3000 cm⁻¹ (C-H Stretches) CheckCO_Single->CheckAlkyl Present CheckRock Check 720-740 cm⁻¹ (CH₂ Rocking) CheckAlkyl->CheckRock Strong Signal Decision Compare Fingerprint (<1000 cm⁻¹) to Standard CheckRock->Decision Band Present (Suggests Long Chain) NMR_Req Ambiguous: Perform ¹H NMR for Chain Length Count CheckRock->NMR_Req Band Absent/Weak Decision->NMR_Req Match < 0.95 Confirmed Identity Confirmed: Butyl Ester Present Decision->Confirmed Match > 0.95

Figure 1: Decision tree for spectroscopic validation of butyl esters. Note that the "CH2 Rocking" band is a soft indicator; definitive confirmation requires fingerprint matching or NMR.

Common Pitfalls
  • Water Interference: Atmospheric moisture causes noise at

    
     and 
    
    
    
    . Ensure background subtraction is current.
  • Solvent Peaks: If the sample was extracted, residual solvent (e.g., DCM, Ethyl Acetate) will mask the ester peaks. Ethyl acetate is particularly problematic as it is also an ester; its peaks will overlap almost perfectly with the ester portion of your butyl ester. Always dry samples thoroughly.

  • Polymorphism: If analyzing solid crystalline esters, different polymorphs can shift peak positions slightly. Grind the sample or melt it (if stable) to standardize.

References

  • Spectroscopy Online. (2018). The C=O[1][2][3][4][7] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Acetic acid, butyl ester (IR Spectrum).[8] National Institute of Standards and Technology.[8][9][10] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][4]

  • Royal Society of Chemistry. (2020). Investigation on dispersion properties of CO2 and ester solvent mixtures using in situ FTIR spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Butyl 4-Bromobutanoate

[1][2][3][4] Executive Summary & Immediate Action Butyl 4-bromobutanoate (CAS: 110-61-2 / 110661-91-1) is classified as a Halogenated Organic Waste .[1][2][3][4] Unlike standard organic solvents (e.g., acetone, ethanol),...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Action

Butyl 4-bromobutanoate (CAS: 110-61-2 / 110661-91-1) is classified as a Halogenated Organic Waste .[1][2][3][4]

Unlike standard organic solvents (e.g., acetone, ethanol), this compound contains a carbon-halogen bond (C-Br).[1][2][3][5] It generally cannot be disposed of via standard fuel blending incineration due to the generation of hydrogen bromide (HBr) gas during combustion.[1][4] It requires segregation into a dedicated halogenated waste stream destined for high-temperature incineration with acid gas scrubbing.[1][3][4]

Core Directive: Do NOT mix with non-halogenated solvents.[1][3][4] Do NOT pour down the drain.

Chemical Hazard Profile (The "Why" Behind the Protocol)

To dispose of this chemical safely, you must understand its physical behavior.[4] This compound is an alkylating agent and a lachrymator (eye irritant).[1][3][4]

PropertyValueOperational Implication
Flash Point ~113°C - 117°C (Closed Cup)Combustible , but not Highly Flammable.[1][2][3][5] It will burn if heated but does not pose the immediate vapor ignition risk of acetone.[1][3][4]
Specific Gravity ~1.25 - 1.3 g/mLHeavier than water. In a spill, it will sink, complicating aquatic cleanup.[1][2][5]
Reactivity Alkyl Halide / EsterSusceptible to hydrolysis.[2][5][4] Incompatible with strong bases (releases heat + HBr) and strong oxidizers.[1][4]
Waste Class Halogenated OrganicRequires specialized incineration (typically >1100°C) to destroy the C-Br bond safely.[1][2][5][4]

Waste Segregation & Compatibility Logic

The most common error in laboratory waste management is commingling halogenated and non-halogenated waste.[1][3][4]

  • The Cost/Safety Factor: Waste haulers often charge 3-5x more for halogenated waste.[1][3][4] Contaminating a 20L drum of non-halogenated solvent with 50mL of Butyl 4-bromobutanoate reclassifies the entire drum as halogenated.[1][3][4]

  • The Chemistry Factor: Mixing this ester with strong alkaline waste (e.g., Sodium Hydroxide waste) can trigger hydrolysis, generating 4-hydroxybutanoate and HBr.[1][3][4] In a closed waste container, this exotherm and gas evolution can cause over-pressurization and rupture.[1][4]

Decision Logic: Waste Stream Selection

WasteDisposal Start Waste: Butyl 4-bromobutanoate StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Contaminated Wipes/Silica) StateCheck->Solid HalogenCheck Does container have Halogenated Label? Liquid->HalogenCheck Segregation SEGREGATE: Must go into 'Halogenated Waste' HalogenCheck->Segregation No Compatible Check pH Compatibility: Is the waste stream Neutral/Acidic? HalogenCheck->Compatible Yes Segregation->Compatible Action1 DISPOSE: Add to Halogenated Solvent Carboy Compatible->Action1 Yes Action2 STOP: Do NOT mix with Strong Bases (Risk of Hydrolysis/Heat) Compatible->Action2 No (High pH) SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin

Figure 1: Decision tree for segregating Butyl 4-bromobutanoate waste streams to prevent cross-contamination and reactivity hazards.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Wear nitrile gloves (double-gloving recommended for alkyl bromides to prevent permeation) and safety goggles.[1][3][4]

  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1][3][4] Avoid metal containers if the waste is potentially acidic (hydrolysis byproduct), as HBr corrodes metal rapidly.[3][4]

Phase 2: Collection
  • Labeling: Affix a hazardous waste label before adding waste.[1][3][4]

    • Must include: "Hazardous Waste."

    • Constituents: Write "Butyl 4-bromobutanoate" and "Halogenated Solvents."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1][4]

  • Transfer: Pour waste using a funnel to prevent drips.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1][3][4]

Phase 3: Storage & Pickup[1][5]
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Cap Management: Keep the cap tightly closed when not actively adding waste.[1][3][4]

  • Scheduling: Schedule pickup with your EHS (Environmental Health & Safety) department or licensed chemical waste hauler.[1][3][4] Do not accumulate for more than 90 days (standard US EPA RCRA limit for large quantity generators).[1][4]

Spill Contingency Plan

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: The vapors are irritating to the respiratory tract.[1][3][4] Clear the immediate area.[1][3][4]

  • PPE Upgrade: If the spill is >500mL, use a half-face respirator with organic vapor cartridges.[1][3][4]

  • Absorb: Do not use water (it spreads the hydrophobic chemical).[1][3][4] Use a specialized organic spill kit (vermiculite, clay, or polypropylene pads).[1][3][4]

  • Decontaminate: Once the bulk liquid is absorbed, scrub the surface with a soap/water solution.[1][3][4] The water will emulsify the remaining residue.[1][4]

  • Disposal of Debris: All contaminated absorbents must be treated as Solid Hazardous Waste (contaminated debris) and incinerated.[1][3][4] Do not throw spill pads in the regular trash.[1][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 534751, Butyl 4-bromobutanoate.[1][3][4] Retrieved from [Link][2][3][5][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA).[1][3][4] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. Retrieved from [Link][2][5][4]

Sources

Handling

Personal protective equipment for handling Butyl 4-bromobutanoate

Executive Directive: The "Why" Behind the Protocol Butyl 4-bromobutanoate (CAS: 110-61-2) is not merely a solvent or a benign building block; it is an alkylating agent . While it lacks the extreme volatility of lower mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Why" Behind the Protocol

Butyl 4-bromobutanoate (CAS: 110-61-2) is not merely a solvent or a benign building block; it is an alkylating agent . While it lacks the extreme volatility of lower molecular weight halides, its gamma-bromo ester structure allows it to act as an electrophile, potentially modifying biological macromolecules (DNA/proteins) upon contact.

The primary risks are not just acute burns, but sensitization and insidious dermal absorption. Standard laboratory safety practices often underestimate the permeation rate of halogenated esters through standard nitrile gloves. This guide elevates your handling protocol from "compliance" to "containment."

Technical Hazard Profile

Understanding the physicochemical properties is the first line of defense. This compound combines the lipophilicity of an ester with the reactivity of an alkyl bromide.

ParameterDataOperational Implication
CAS Number 110-61-2Unique identifier for waste/inventory.
Physical State Liquid (Clear/Yellowish)Fluid handling protocols apply.
Boiling Point ~80-82 °C (at 10 mmHg)Low volatility at STP, but vapors concentrate in headspace.
Flash Point ~90 °C (Closed Cup)Combustible. Keep away from heat/open flames.
GHS Classification Irritant H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Reactivity Alkylating AgentHydrolyzes in water/base to release HBr (corrosive).

Personal Protective Equipment (PPE) Matrix

Expert Insight: Do not rely on single-layer standard nitrile gloves for anything beyond incidental contact. Halogenated esters can permeate thin nitrile (<4 mil) in minutes.

A. Routine Handling (Analytical / Small Scale < 10 mL)
Body PartRequired PPETechnical Justification
Eyes Chemical Splash Goggles Safety glasses are insufficient. Vapors can bypass side shields, and the ester is a mucous membrane irritant.
Hands Double Nitrile Gloves Outer: 5 mil Nitrile (Standard).Inner: 4 mil Nitrile (colored indicator).Protocol: Change immediately upon splash. The air gap between gloves provides a permeation buffer.
Body Lab Coat (Buttoned) Standard cotton/poly blend is acceptable for small scale.
Respiratory Fume Hood (Mandatory) Do not handle on open bench. H335 indicates respiratory tract irritation.
B. Preparative Handling (Synthesis / Large Scale > 100 mL)
Body PartRequired PPETechnical Justification
Eyes/Face Goggles + Face Shield Protects against pressurized splashes (e.g., syringe failure).
Hands Laminate / Barrier Gloves Use Silver Shield® (EVOH) or Viton® gloves. These offer >480 min breakthrough time for halogenated hydrocarbons, unlike nitrile.
Body Chemical Apron Tyvek® or rubber apron over lab coat to prevent soak-through in case of a spill.
Respiratory Fume Hood Ensure sash is at the lowest working position.[2][3]

Operational Workflow: The "Closed Loop" Method

To minimize exposure, we utilize a containment strategy that treats the reagent as if it were a high-hazard volatile.

Step-by-Step Protocol
  • Preparation:

    • Bring all dry glassware into the fume hood.

    • Place a secondary containment tray (polypropylene) under the work area.

    • The "Dry Run": Ensure your syringe or addition funnel fits the receiving flask neck before uncapping the reagent.

  • Transfer (The Critical Moment):

    • Avoid pouring.[1][4][5] Pouring creates turbulent flow, increasing surface area and vapor generation.

    • Use Positive Displacement: For volumes < 20 mL, use a glass syringe with a long needle.

    • Pressure Equalization: If using a drum/bottle, insert a vent needle connected to an inert gas line (Nitrogen/Argon) to prevent vacuum lock and splashing.

  • Quenching & Cleanup:

    • Do not wash glassware immediately with water. The hydrolysis generates HBr.

    • Rinse 1: Rinse contaminated glassware with Acetone or Ethanol into a dedicated "Halogenated Waste" container.

    • Rinse 2: Wash with a dilute aqueous base (e.g., Sodium Bicarbonate solution) to neutralize trace acid.

Visualization: Safe Handling Workflow

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Hood Transfer to Fume Hood (Secondary Containment) CheckPPE->Hood Safety Check Transfer Closed Transfer (Syringe/Cannula) Hood->Transfer Avoid Pouring Quench Solvent Rinse (Acetone/EtOH) Transfer->Quench Immediate Neutralize Base Wash (Aq. NaHCO3) Quench->Neutralize Hydrolysis Control Waste Halogenated Waste Neutralize->Waste

Figure 1: The "Closed Loop" handling process designed to minimize vapor release and dermal contact.

Emergency Response & Disposal Logic

In the event of a release, rapid categorization determines the response.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 10 mL) Inside Hood Assess->Minor Major Major (> 10 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Close Doors 3. Call EHS/Hazmat Major->ActionMajor

Figure 2: Decision logic for spill containment. Note that "Major" spills outside a hood require evacuation due to respiratory irritation risks.

Disposal Protocols
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: Do not mix with non-halogenated solvents if your facility separates them (halogenated waste is more expensive to incinerate).

  • Prohibited: Do NOT pour down the sink. Hydrolysis in plumbing can create hydrobromic acid fumes and damage infrastructure.

  • Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is a risk of ongoing hydrolysis/pressure buildup.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77699, Butyl 4-bromobutanoate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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